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Core Science & Biosynthesis

Foundational

JHU-083 Mechanism of Action in Glioma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary JHU-083 is a systemically-available prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). In the context of glioma,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU-083 is a systemically-available prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). In the context of glioma, particularly models with isocitrate dehydrogenase (IDH) mutations, JHU-083 demonstrates significant anti-tumor efficacy. Its mechanism of action is centered on the disruption of glutamine metabolism, which in turn inhibits the mTORC1 signaling pathway and impairs de novo purine biosynthesis. This dual effect leads to a halt in the cell cycle and a reduction in tumor growth. This document provides an in-depth overview of the molecular mechanisms, experimental validation, and key data supporting the therapeutic potential of JHU-083 in glioma.

Core Mechanism of Action

JHU-083 functions as a broad-spectrum inhibitor of enzymes that utilize glutamine as a nitrogen donor. This systemic antagonism of glutamine metabolism in glioma cells leads to two primary downstream anti-tumor effects: disruption of mTOR signaling and impairment of nucleotide synthesis.

Disruption of mTOR Signaling

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. In glioma cells, JHU-083 treatment leads to the downregulation of the mTORC1 signaling cascade. This is evidenced by a decrease in the phosphorylation of key downstream effectors such as the ribosomal protein S6 (pS6).[1][2][3] The inhibition of mTORC1 signaling by JHU-083 appears to be independent of TSC2 modulation.[1][2][3] A significant consequence of mTORC1 inhibition is the reduced expression of Cyclin D1, a crucial protein for cell cycle progression from the G0/G1 to the S phase.[1][2][3] This reduction in Cyclin D1 is a primary contributor to the observed cell cycle arrest.

Impairment of Purine Biosynthesis

Glutamine is an essential nitrogen donor for the de novo synthesis of purines, the building blocks of DNA and RNA. By acting as a glutamine antagonist, JHU-083 inhibits purine biosynthesis, leading to a depletion of the nucleotide pool necessary for DNA replication and cell proliferation.[1] This is supported by rescue experiments where the addition of guanine, a purine nucleobase, partially restores glioma cell growth and mTOR signaling in the presence of JHU-083.[1][2][3]

The following diagram illustrates the core signaling pathway affected by JHU-083 in glioma cells.

JHU083_Mechanism JHU-083 Signaling Pathway in Glioma Cells cluster_extracellular Extracellular cluster_intracellular Intracellular JHU-083 JHU-083 Glutamine_Metabolism Glutamine-Dependent Biosynthesis JHU-083->Glutamine_Metabolism inhibits Glutamine Glutamine Glutamine->Glutamine_Metabolism Purine_Synthesis De Novo Purine Synthesis Glutamine_Metabolism->Purine_Synthesis mTORC1 mTORC1 Glutamine_Metabolism->mTORC1 activates Cell_Growth Cell Growth and Proliferation Purine_Synthesis->Cell_Growth pS6 pS6 mTORC1->pS6 phosphorylates CyclinD1 Cyclin D1 mTORC1->CyclinD1 upregulates Cell_Cycle_Progression G1/S Phase Progression CyclinD1->Cell_Cycle_Progression Cell_Cycle_Progression->Cell_Growth Guanine Guanine (Rescue) Guanine->Purine_Synthesis rescues Experimental_Workflow General Experimental Workflow for JHU-083 Evaluation Cell_Culture Glioma Cell Culture (IDH-mutant and wild-type) In_Vitro_Assays In Vitro Assays Cell_Culture->In_Vitro_Assays In_Vivo_Model Orthotopic Mouse Model Cell_Culture->In_Vivo_Model Cell_Viability Cell Viability (IC50 Determination) In_Vitro_Assays->Cell_Viability Metabolomics Metabolite Profiling (ATP, Lactate, etc.) In_Vitro_Assays->Metabolomics Western_Blot Protein Expression Analysis (mTOR Pathway) In_Vitro_Assays->Western_Blot Cell_Cycle Cell Cycle Analysis (G0/G1 Arrest) In_Vitro_Assays->Cell_Cycle Tumor_Implantation Intracranial Implantation of Glioma Cells In_Vivo_Model->Tumor_Implantation JHU083_Treatment Systemic JHU-083 Administration Tumor_Implantation->JHU083_Treatment Survival_Analysis Survival Analysis and Tumor Burden Assessment JHU083_Treatment->Survival_Analysis Logical_Relationship Logical Relationship of JHU-083's Effects JHU083 JHU-083 Administration Glutamine_Antagonism Glutamine Antagonism JHU083->Glutamine_Antagonism Metabolic_Disruption Metabolic Disruption Glutamine_Antagonism->Metabolic_Disruption Signaling_Inhibition Signaling Pathway Inhibition Glutamine_Antagonism->Signaling_Inhibition Reduced_ATP Reduced ATP, Glu, Lactate Metabolic_Disruption->Reduced_ATP Impaired_Purines Impaired Purine Synthesis Metabolic_Disruption->Impaired_Purines mTORC1_Downregulation mTORC1 Downregulation Signaling_Inhibition->mTORC1_Downregulation Reduced_Proliferation Reduced Proliferation Impaired_Purines->Reduced_Proliferation CyclinD1_Reduction Cyclin D1 Reduction mTORC1_Downregulation->CyclinD1_Reduction G1_Arrest G0/G1 Cell Cycle Arrest CyclinD1_Reduction->G1_Arrest Cellular_Outcomes Cellular Outcomes G1_Arrest->Reduced_Proliferation Reduced_Proliferation->Cellular_Outcomes

References

Exploratory

What is the difference between JHU-083 and DON?

An In-depth Technical Guide to the Glutamine Antagonists JHU-083 and DON For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive comparison of two p...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Glutamine Antagonists JHU-083 and DON

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of two pivotal glutamine antagonists: 6-Diazo-5-oxo-L-norleucine (DON) and its prodrug, JHU-083. While both compounds effectively target glutamine metabolism, a critical pathway for the proliferation of cancer cells and the activation of immune cells, they exhibit significant differences in their pharmacological profiles. DON, a naturally occurring antibiotic, has demonstrated robust anti-cancer efficacy in preclinical and early clinical studies. However, its clinical development has been hampered by dose-limiting toxicities, particularly gastrointestinal issues.[1][2] JHU-083 was engineered as a prodrug of DON to circumvent these limitations. By masking the active sites of DON, JHU-083 exhibits improved oral bioavailability and preferential activation within the tumor microenvironment, thereby enhancing its therapeutic index.[3][4]

This guide will delve into the core differences between these two molecules, presenting their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structures and Core Differences

DON is a structural analog of L-glutamine.[5] JHU-083 is a dual-promoiety prodrug of DON, where the carboxylic acid and amino groups are masked.[4] This modification is designed to increase its stability in plasma and enhance its delivery to target tissues, such as the brain and tumors, before being enzymatically converted to the active DON molecule.[2][6]

Mechanism of Action

Both JHU-083 (upon conversion to DON) and DON function as irreversible, competitive inhibitors of a broad range of glutamine-utilizing enzymes.[1] Their primary mechanism involves binding to the glutamine-binding site of these enzymes, leading to the disruption of critical metabolic pathways essential for rapidly proliferating cells.

Inhibition of Glutaminolysis and Amidotransferases

The primary targets of DON are glutaminase (GLS) and various glutamine amidotransferases.[1] Glutaminase is the enzyme that catalyzes the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle for anaplerosis. Glutamine amidotransferases are crucial for the de novo synthesis of purines and pyrimidines, as well as the production of other essential molecules like hexosamines.[1] By inhibiting these enzymes, DON effectively starves cancer cells of the necessary building blocks for nucleotide synthesis and energy production.

Disruption of mTOR Signaling

A significant consequence of glutamine antagonism by JHU-083 and DON is the downregulation of the mTOR (mechanistic target of rapamycin) signaling pathway.[7][8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by these compounds is linked to the reduction in purine biosynthesis, leading to cell cycle arrest and decreased expression of proteins like Cyclin D1.[7][9]

Impairment of Purine Biosynthesis

DON is a potent inhibitor of de novo purine synthesis by blocking multiple enzymatic steps that require glutamine as a nitrogen donor.[1] This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for JHU-083 and DON, providing a comparative overview of their potency and therapeutic application in preclinical models.

Table 1: In Vitro Efficacy (IC50/EC50 Values)
CompoundCell LineAssay TypeIC50/EC50 ValueReference
JHU-083 GBM6Cell Viability~6-11 µM[9]
U251Cell Viability~6-11 µM[9]
SB28Cell Viability~6-11 µM[9]
MB49Cell ViabilityDose-dependent reduction[11]
DON cKGA (kidney-type glutaminase)Enzyme Activity~1 mM[12]
NIH 3T3 (mouse fibroblast)Cell Viability>1000 µM[5]
Rat Dermal FibroblastsCell Proliferation232.5 µM[5]
P493B LymphomaCell Viability10.0 ± 0.11 µM[13]
Prodrug of DON (Compound 6)P493B LymphomaCell Viability5.0 ± 0.12 µM
Table 2: In Vivo Dosing and Administration
CompoundAnimal ModelTumor ModelDosageAdministration RouteRegimenOutcomeReference
JHU-083 Athymic Nude MiceOrthotopic IDH1R132H Glioma1.9 mg/kgIntraperitoneal5 days/week for 3 weeks, then 2 days/weekNo significant survival benefit[7]
Athymic Nude MiceOrthotopic IDH1R132H Glioma25 mg/kgIntraperitoneal2 days/weekImproved survival[7]
Athymic Nude MiceD425MED Medulloblastoma20 mg/kgOral GavageTwice weeklyExtended survival[14]
C57BL/6 MicemCB DNp53 MYC Medulloblastoma20 mg/kgOral GavageNot specifiedExtended survival[14]
DON Male MiceNot Applicable (Clastogenic activity)0.1, 1, 10, 100, 500 mg/kgIntravenousSingle dosePositive for micronucleus formation at ≥10 mg/kg[12]
MiceNot Applicable (Hepatic Damage Study)25 µg/kg/dayOral GavageDaily for 30 or 90 daysNot specified[15]
PigletsNot Applicable (Toxicity Study)>1 mg/kgDietaryNot specifiedVomiting, diarrhea, growth retardation[16]
PigletsNot Applicable (Toxicity Study)>10 mg/kgDietaryNot specifiedImmunosuppression, death[16]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating JHU-083 and DON.

Cell Viability and Proliferation Assays

Objective: To determine the effect of JHU-083 and DON on the growth and proliferation of cancer cells.

Protocol Outline (based on AlamarBlue and Crystal Violet assays):

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of JHU-083 or DON. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • Viability/Proliferation Measurement:

    • AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 2-4 hours. Measure fluorescence or absorbance to determine cell viability.

    • Crystal Violet Assay: Fix the cells with a suitable fixative (e.g., methanol), stain with 0.5% crystal violet solution, wash to remove excess stain, and then solubilize the stain. Measure the absorbance to quantify cell number.

    • BrdU Incorporation Assay: Measure DNA synthesis by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells according to the manufacturer's instructions.

Western Blot Analysis

Objective: To assess the effect of JHU-083 and DON on the expression and phosphorylation of key proteins in signaling pathways (e.g., mTOR pathway).

Protocol Outline:

  • Cell Lysis: Treat cells with JHU-083 or DON for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-S6, Cyclin D1, Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Studies in Murine Models

Objective: To evaluate the anti-tumor efficacy and tolerability of JHU-083 and DON in animal models.

Protocol Outline (based on orthotopic glioma model):

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice) for xenograft studies.

  • Tumor Cell Implantation: Stereotactically implant cancer cells (e.g., BT142 glioma cells) into the brains of the mice.

  • Randomization and Treatment: After a few days to allow for tumor establishment, randomize the mice into treatment and control groups. Administer JHU-083 or DON at the specified dose and schedule via the chosen route (e.g., intraperitoneal injection, oral gavage). The control group receives a vehicle solution.

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss and behavioral changes.

  • Efficacy Assessment: Monitor tumor growth (if applicable with imaging) and overall survival.

  • Endpoint: Euthanize the animals when they meet predefined humane endpoints or at the end of the study.

  • Statistical Analysis: Analyze survival data using Kaplan-Meier curves and the log-rank test.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by JHU-083 and DON.

mTOR_Signaling_Pathway cluster_inhibition Inhibition by JHU-083/DON cluster_pathway mTOR Signaling JHU-083/DON JHU-083/DON Glutaminase Glutaminase JHU-083/DON->Glutaminase Amidotransferases Amidotransferases JHU-083/DON->Amidotransferases Glutamine Glutamine Glutamine->Glutaminase Glutamine->Amidotransferases Glutamate Glutamate Glutaminase->Glutamate Purine Synthesis Purine Synthesis Amidotransferases->Purine Synthesis mTORC1 mTORC1 Purine Synthesis->mTORC1 S6K p70 S6 Kinase mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cyclin D1 Cyclin D1 mTORC1->Cyclin D1 Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Cyclin D1->Cell Growth & Proliferation

Caption: JHU-083/DON inhibits mTORC1 signaling by disrupting glutamine metabolism.

Purine_Synthesis_Inhibition cluster_inhibition Inhibition by JHU-083/DON cluster_pathway De Novo Purine Synthesis JHU-083/DON JHU-083/DON JHU-083/DON->Glutamine-PRPP\nAmidotransferase Multiple Steps\n(Glutamine-dependent) Multiple Steps (Glutamine-dependent) JHU-083/DON->Multiple Steps\n(Glutamine-dependent) PRPP PRPP Phosphoribosylamine Phosphoribosylamine PRPP->Phosphoribosylamine Glutamine Glutamine Glutamine->Phosphoribosylamine Phosphoribosylamine->Multiple Steps\n(Glutamine-dependent) IMP Inosine Monophosphate (IMP) Multiple Steps\n(Glutamine-dependent)->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA & RNA Synthesis DNA & RNA Synthesis AMP->DNA & RNA Synthesis GMP->DNA & RNA Synthesis

Caption: JHU-083/DON blocks de novo purine synthesis at multiple glutamine-dependent steps.

Experimental Workflow Diagram

In_Vivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start implant Orthotopic Tumor Cell Implantation start->implant randomize Randomize Mice implant->randomize treat Administer JHU-083/DON or Vehicle randomize->treat monitor Monitor Toxicity & Survival treat->monitor endpoint Humane Endpoint or Study Conclusion monitor->endpoint analyze Analyze Data (Kaplan-Meier) endpoint->analyze end End analyze->end

Caption: Workflow for assessing the in vivo efficacy of JHU-083 and DON.

Conclusion

JHU-083 represents a significant advancement in the development of glutamine antagonist therapies. By acting as a prodrug of DON, it retains the broad and potent anti-metabolic activity of its parent compound while offering a more favorable pharmacokinetic and safety profile. The ability of JHU-083 to be orally administered and to preferentially target tumor tissues makes it a highly promising candidate for further clinical investigation, particularly for cancers that are heavily reliant on glutamine metabolism. The in-depth understanding of the distinct properties of JHU-083 and DON is crucial for designing effective therapeutic strategies and advancing the field of cancer metabolism.

References

Foundational

JHU-083: A Technical Guide to a Novel Glutaminase Inhibitor Prodrug

For Researchers, Scientists, and Drug Development Professionals Abstract JHU-083 is a novel, orally bioavailable prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] By targeting glutamine meta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-083 is a novel, orally bioavailable prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] By targeting glutamine metabolism, JHU-083 has demonstrated significant anti-tumor efficacy in a range of preclinical cancer models, including those of the central nervous system.[2][3] This technical guide provides an in-depth overview of JHU-083, focusing on its mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its effects on cellular signaling pathways.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation.[4][5] Glutamine serves as a key anaplerotic source for the tricarboxylic acid (TCA) cycle, a precursor for nucleotide and amino acid biosynthesis, and a regulator of cellular redox homeostasis.[4][6] This dependency presents a therapeutic window for targeting glutamine metabolism. JHU-083 was developed as a prodrug of DON to improve its pharmacokinetic properties and tumor-selective activation.[2][7] It has shown promise in preclinical studies of various cancers, including glioma, medulloblastoma, colon cancer, lymphoma, and melanoma.[2][6][7]

Mechanism of Action

JHU-083 is designed to be systemically stable and activated to its active form, DON, preferentially within the tumor microenvironment.[7][8] DON is a broad-spectrum glutamine antagonist that covalently modifies and irreversibly inhibits a range of glutamine-utilizing enzymes, most notably glutaminase (GLS).[9]

By inhibiting glutaminase, JHU-083 blocks the conversion of glutamine to glutamate, leading to several downstream effects:

  • Disruption of the TCA Cycle: Depletion of glutamate, a key anaplerotic substrate, impairs the TCA cycle, leading to reduced ATP production.[4][6]

  • Inhibition of Nucleotide Biosynthesis: Glutamine is a nitrogen donor for the synthesis of purines and pyrimidines. Inhibition of glutamine-dependent enzymes disrupts this process, leading to cell cycle arrest.

  • Modulation of the mTOR Signaling Pathway: JHU-083 has been shown to disrupt the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][6] This is evidenced by the downregulation of phosphorylated S6 ribosomal protein (pS6) and Cyclin D1.[6][10]

  • Alteration of the Tumor Microenvironment: JHU-083 can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory phenotype, enhancing the anti-tumor immune response.[8]

The following diagram illustrates the activation and mechanism of action of JHU-083.

JHU083_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cancer Cell JHU083 JHU-083 (Prodrug) Activation Enzymatic Activation JHU083->Activation Delivery DON DON (Active Drug) Activation->DON Glutaminase Glutaminase (GLS) & other Gln-utilizing enzymes DON->Glutaminase Inhibition mTOR mTOR Signaling DON->mTOR Inhibition Glutamate Glutamate Glutamine Glutamine Glutamine->Glutamate Blocked Nucleotide Nucleotide Synthesis Glutamine->Nucleotide TCA TCA Cycle Anaplerosis Glutamate->TCA Proliferation Cell Proliferation & Survival TCA->Proliferation Energy Nucleotide->Proliferation Building blocks mTOR->Proliferation Growth signals

JHU-083 Activation and Mechanism of Action.

Quantitative Data

In Vitro Efficacy
Cell LineCancer TypeReported EffectConcentrationCitation
BT142Glioma (IDH1 mutant)Reduced cell viabilityNot specified[6]
Br23cGliomaReduced cell viabilityNot specified[6]
D425MEDMedulloblastoma (MYC-amplified)Increased apoptosis10 µM[11]
Various MYC-expressing Medulloblastoma cell linesMedulloblastomaIncreased cleaved-PARP expression10 µM[11]
In Vivo Efficacy & Pharmacokinetics

JHU-083 has demonstrated significant in vivo anti-tumor activity in various mouse models.

Animal ModelCancer TypeDosing RegimenKey FindingsCitation
Athymic nude mice with orthotopic BT142 xenograftsGlioma (IDH1 mutant)25 mg/kg, intraperitoneal, 2x/weekIncreased survival[6]
Athymic nude mice with orthotopic D425MED xenograftsMedulloblastoma (MYC-amplified)20 mg/kg, oral gavage, 2x/weekIncreased median survival from 21 to 28 days[11]
C57BL/6 mice with orthotopic mCB DNp53 MYC xenograftsMedulloblastomaNot specifiedExtended survival[11]
Mice modelsColon cancer, lymphoma, melanomaNot specifiedReduced tumor growth and improved survival[7]

Pharmacokinetic studies have shown that JHU-083 effectively penetrates the brain and delivers the active drug, DON.

ParameterValueAnimal ModelDosingCitation
DON concentration in brain (1h post-dose)8-12 nmol/gAthymic nude mice20 mg/kg JHU-083 (DON-equivalent), single oral gavage[11]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability are not consistently reported in a structured format in the reviewed literature.

Experimental Protocols

Cell Viability Assay (alamarBlue)

This protocol is adapted from standard alamarBlue assays and studies utilizing JHU-083.[6][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of JHU-083 in complete medium. Replace the existing medium with 100 µL of the JHU-083 solutions or vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • alamarBlue Addition: Add 10 µL of alamarBlue reagent to each well.

  • Incubation with Reagent: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting for mTOR Signaling Proteins

This protocol is for the detection of key proteins in the mTOR signaling pathway, such as pS6 and Cyclin D1, following JHU-083 treatment.[6][11]

  • Cell Lysis: Treat cells with JHU-083 for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS6 (Ser235/236), Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Glutaminase Activity Assay

This is a general protocol for a colorimetric glutaminase activity assay that can be adapted for use with JHU-083.[13]

  • Sample Preparation: Prepare cell or tissue lysates in an appropriate assay buffer.

  • Reaction Mix: Prepare a reaction mix containing L-glutamine as the substrate.

  • Incubation: Add the sample to the reaction mix and incubate at 37°C for a set period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of glutamate or ammonia produced using a colorimetric or fluorometric method. Commercial kits are available for this purpose.

  • Data Analysis: Calculate glutaminase activity based on a standard curve. To test the inhibitory effect of JHU-083, pre-incubate the lysates with varying concentrations of the compound before adding the substrate.

In Vivo Animal Studies

The following is a representative protocol for evaluating the in vivo efficacy of JHU-083 in a mouse xenograft model.[6][11]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice) for xenograft studies.

  • Tumor Implantation: Orthotopically implant cancer cells (e.g., 3 x 10^5 BT142 cells) into the appropriate organ (e.g., brain).

  • Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer JHU-083 at the desired dose and schedule (e.g., 25 mg/kg, intraperitoneally, twice weekly). JHU-083 is typically dissolved in sterile PBS.

  • Monitoring: Monitor tumor growth and the health of the animals regularly (e.g., daily). Body weight should be recorded to assess toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or when animals show signs of distress.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Tumor tissue can be collected for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by JHU-083 and a typical experimental workflow for its evaluation.

mTOR_Signaling Glutamine Glutamine mTORC1 mTORC1 Glutamine->mTORC1 Activates JHU083 JHU-083 (DON) JHU083->mTORC1 Inhibits pS6K p70S6K mTORC1->pS6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CyclinD1 Cyclin D1 mTORC1->CyclinD1 Regulates pS6 pS6 pS6K->pS6 ProteinSynth Protein Synthesis pS6->ProteinSynth EIF4EBP1->ProteinSynth Inhibits CellCycle Cell Cycle Progression (G1 to S phase) CyclinD1->CellCycle

Impact of JHU-083 on the mTOR Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Select Cancer Cell Lines ViabilityAssay Cell Viability Assay (e.g., alamarBlue) CellLines->ViabilityAssay MechanismStudies Mechanism of Action Studies CellLines->MechanismStudies IC50 Determine IC50 ViabilityAssay->IC50 AnimalModel Select Animal Model (e.g., Xenograft) IC50->AnimalModel Inform dose selection WesternBlot Western Blot (mTOR pathway) MechanismStudies->WesternBlot GlutaminaseAssay Glutaminase Activity Assay MechanismStudies->GlutaminaseAssay Treatment JHU-083 Treatment AnimalModel->Treatment Efficacy Assess Efficacy (Tumor growth, Survival) Treatment->Efficacy PK Pharmacokinetics Treatment->PK

Experimental Workflow for JHU-083 Evaluation.

Conclusion

JHU-083 is a promising glutaminase inhibitor prodrug with potent anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action, centered on the disruption of glutamine metabolism and the mTOR signaling pathway, provides a strong rationale for its continued development. This technical guide offers a comprehensive overview of the current knowledge on JHU-083, providing valuable data and protocols to aid researchers and drug developers in their evaluation of this novel therapeutic agent. Further studies are warranted to fully elucidate its clinical potential.

References

Exploratory

JHU-083: A Novel Glutamine Antagonist Reprogramming Cancer Metabolism and the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract JHU-083 is a novel, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) that is demonstrating signi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JHU-083 is a novel, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) that is demonstrating significant promise in preclinical cancer models. By targeting the metabolic addiction of cancer cells to glutamine, JHU-083 not only directly inhibits tumor growth but also favorably remodels the tumor microenvironment, converting immunosuppressive cell types into potent anti-tumor effectors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with JHU-083, offering a valuable resource for researchers and drug development professionals in oncology.

Introduction: Targeting Cancer's Glutamine Addiction

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. One of the key metabolic dependencies is on the amino acid glutamine, which serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox balance.[1] This "glutamine addiction" presents a therapeutic vulnerability. JHU-083 is a systemically administered small molecule that becomes activated to its potent glutamine antagonist form, DON, preferentially within the tumor microenvironment.[2][3] This targeted activation minimizes systemic toxicity, a significant limitation of earlier glutamine-targeting agents.[2]

Mechanism of Action

JHU-083 exerts its anti-cancer effects through a multifaceted mechanism that involves both direct action on tumor cells and modulation of the tumor microenvironment.

Direct Inhibition of Tumor Cell Metabolism

Once activated, JHU-083 competitively inhibits multiple enzymes that utilize glutamine as a substrate. This leads to a global disruption of glutamine-dependent metabolic pathways, including:

  • Purine and Pyrimidine Biosynthesis: By blocking the nitrogen transfer from glutamine, JHU-083 impairs the de novo synthesis of nucleotides, which are essential for DNA and RNA replication.[1][4] This leads to cell cycle arrest and reduced proliferation.[4]

  • Tricarboxylic Acid (TCA) Cycle Anaplerosis: Glutamine is a major anaplerotic substrate for the TCA cycle in cancer cells. JHU-083's inhibition of glutaminolysis disrupts the TCA cycle, leading to reduced ATP production and an accumulation of reactive oxygen species.[5][6]

  • mTORC1 Signaling: JHU-083 has been shown to downregulate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[4][7] This effect is, at least in part, mediated by the disruption of purine metabolism.[4]

Reprogramming the Tumor Microenvironment

JHU-083's impact extends beyond the cancer cells to the surrounding tumor microenvironment (TME). A key effect is the reprogramming of immunosuppressive tumor-associated macrophages (TAMs).

  • TAM Repolarization: JHU-083 treatment leads to a shift in TAMs from an immunosuppressive M2-like phenotype to a pro-inflammatory and anti-tumoral M1-like phenotype.[5][8] These reprogrammed TAMs exhibit increased phagocytic activity against tumor cells.[5][6]

  • Enhanced T-Cell and NK Cell Activity: The reprogrammed TAMs, in turn, help recruit and activate tumor-killing T-cells and natural killer (NK) cells to the tumor site.[2][9]

  • Modulation of T-Cell Phenotype: JHU-083 promotes a stem cell-like phenotype in CD8+ T cells and decreases the abundance of regulatory T cells (Tregs), further enhancing the anti-tumor immune response.[5][6][10]

Preclinical Efficacy: Quantitative Data

JHU-083 has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models.

Cancer Model Metric Result Citation
Malignant Glioma (orthotopic IDH1mut model)SurvivalExtended survival[4][7]
Prostate and Bladder Cancer (syngeneic mouse models)Tumor GrowthSignificant tumor regression[5][8]
Colon Cancer, Lymphoma, Melanoma (mice models)Tumor Growth & SurvivalSignificantly reduced tumor growth and improved survival[3]
Triple-Negative Breast CancerMDSC InfiltrationSignificantly reduced[11]
Adrenocortical CarcinomaTumor ResponseRobust anti-tumor responses[11]
Cellular/Metabolic Effect Cell Lines Observation Citation
DNA Synthesis (BrdU incorporation)BT142 and Br23c (glioma)Decreased[1][4]
Metabolite Levels (ATP, Glu, Lactate)BT142 and Br23c (glioma)Reduced[1][4]
Glutathione LevelsBT142 and Br23c (glioma)Reduced[1][4]
Protein Expression (pS6)Intracranial IDH1 mut glioma modelReduced[4][7]
Protein Expression (HIF-1α, c-MYC phosphorylation)Tumor CellsReduced[5][12]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon the research conducted with JHU-083. While specific, step-by-step protocols are found within the supplementary materials of the primary research articles, the following outlines the general methodologies employed.

Cell Proliferation and Viability Assays
  • Method: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of JHU-083. Cell proliferation can be assessed using assays such as BrdU incorporation, which measures DNA synthesis, or by direct cell counting.[1][4] Cell viability is often determined using assays like MTT or CellTiter-Glo.

  • Data Analysis: IC50 values are calculated to determine the concentration of JHU-083 required to inhibit 50% of cell growth.

In Vivo Tumor Xenograft and Syngeneic Models
  • Method: Human cancer cells (xenograft) or murine cancer cells (syngeneic) are implanted subcutaneously or orthotopically into immunocompromised or immunocompetent mice, respectively. Once tumors are established, mice are treated with JHU-083 or a vehicle control via intraperitoneal injection or oral gavage. Tumor volume is measured regularly, and survival is monitored.[3][4]

  • Data Analysis: Tumor growth curves are generated to compare the efficacy of JHU-083 to the control. Survival data is often presented using Kaplan-Meier curves.

Metabolic Flux Analysis
  • Method: Stable isotope tracing using 13C-labeled glutamine is employed to track the fate of glutamine carbons through various metabolic pathways. Cells are cultured with the labeled substrate, and metabolites are extracted and analyzed by mass spectrometry.

  • Data Analysis: The fractional contribution of glutamine to different metabolic pools is calculated to understand how JHU-083 alters metabolic fluxes.

Seahorse XF Analysis
  • Method: A Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cancer cells in real-time. These measurements provide insights into mitochondrial respiration and glycolysis, respectively.

  • Data Analysis: Changes in OCR and ECAR in response to JHU-083 treatment reveal its impact on cellular bioenergetics.

Flow Cytometry for Immune Cell Profiling
  • Method: Tumors from treated and control animals are dissociated into single-cell suspensions. The cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, F4/80, CD8, FoxP3) and analyzed by flow cytometry.[8]

  • Data Analysis: The percentage and absolute number of different immune cell populations within the tumor microenvironment are quantified to assess the immunological effects of JHU-083.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by JHU-083 is essential for a clear understanding of its mechanism of action.

JHU083_Mechanism_of_Action cluster_0 JHU-083 (Prodrug) cluster_1 Tumor Microenvironment cluster_2 Tumor Cell cluster_3 Tumor-Associated Macrophage (TAM) cluster_4 Immune Response JHU083 JHU-083 Activation Activation to DON JHU083->Activation GlutamineEnzymes Glutamine-Utilizing Enzymes Activation->GlutamineEnzymes M2_TAM Immunosuppressive TAM (M2-like) Activation->M2_TAM Inhibition of Glutamine Metabolism PurineSynth Purine/Pyrimidine Synthesis GlutamineEnzymes->PurineSynth Inhibition TCACycle TCA Cycle Anaplerosis GlutamineEnzymes->TCACycle Inhibition mTORC1 mTORC1 Signaling PurineSynth->mTORC1 Inhibition Proliferation Decreased Proliferation & Cell Cycle Arrest TCACycle->Proliferation Inhibition mTORC1->Proliferation Inhibition M1_TAM Pro-inflammatory TAM (M1-like) M2_TAM->M1_TAM Reprogramming Phagocytosis Increased Phagocytosis M1_TAM->Phagocytosis T_NK_Cells T-Cells & NK Cells M1_TAM->T_NK_Cells Recruitment & Activation AntiTumorImmunity Enhanced Anti-Tumor Immunity T_NK_Cells->AntiTumorImmunity

Caption: Mechanism of action of JHU-083 in the tumor microenvironment.

JHU083_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Cancer Cell Lines JHU083_Treat_vitro JHU-083 Treatment CellLines->JHU083_Treat_vitro ProlifAssay Proliferation/ Viability Assays JHU083_Treat_vitro->ProlifAssay MetabolicAssay Metabolic Assays (Seahorse, Flux) JHU083_Treat_vitro->MetabolicAssay WesternBlot Western Blot (Signaling Pathways) JHU083_Treat_vitro->WesternBlot AnimalModel Animal Models (Xenograft/Syngeneic) JHU083_Treat_vivo JHU-083 Administration AnimalModel->JHU083_Treat_vivo TumorGrowth Tumor Growth & Survival Analysis JHU083_Treat_vivo->TumorGrowth TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry) JHU083_Treat_vivo->TME_Analysis Metabolomics Tumor Metabolomics JHU083_Treat_vivo->Metabolomics

Caption: General experimental workflow for evaluating JHU-083.

Future Directions and Clinical Translation

The compelling preclinical data for JHU-083 has paved the way for its clinical development. Future research will likely focus on:

  • Combination Therapies: Investigating the synergistic potential of JHU-083 with other anti-cancer agents, such as checkpoint inhibitors, is a high priority.[3] While one study showed that adding a checkpoint inhibitor did not enhance the effects of JHU-083, this was attributed to the already high level of anti-tumor immune activity induced by JHU-083 alone.[2] Further studies in different tumor contexts are warranted.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to JHU-083 therapy is crucial for its successful clinical translation.

  • Clinical Trials: JHU-083 is being evaluated in clinical trials for patients with treatment-resistant cancers, including prostate and bladder cancer.[2][9][13]

Conclusion

JHU-083 represents a promising new therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells while simultaneously stimulating a robust anti-tumor immune response. Its ability to be activated selectively within the tumor microenvironment offers a significant advantage in terms of minimizing systemic toxicity. The ongoing and planned clinical trials will be critical in determining the ultimate role of JHU-083 in the oncologist's armamentarium. This technical guide provides a solid foundation for understanding the science behind JHU-083 and for designing future studies to further elucidate its therapeutic potential.

References

Foundational

The Glutamine Antagonist JHU-083: A Technical Guide to its Disruption of the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the mechanism of action of JHU-083, a clinical-stage glutamine antagonist, with a specific focus on it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JHU-083, a clinical-stage glutamine antagonist, with a specific focus on its effects on the mTOR (mechanistic Target of Rapamycin) signaling pathway. The information presented herein is a synthesis of preclinical data intended to inform researchers and professionals in drug development.

Executive Summary

JHU-083 is a prodrug of the glutamine analog 6-diazo-5-oxo-L-norleucine (DON), designed for improved oral bioavailability and brain penetration.[1] As a glutamine antagonist, JHU-083 competitively inhibits multiple enzymes dependent on glutamine, a critical nutrient for cancer cell metabolism and proliferation.[2][3] A significant body of preclinical evidence demonstrates that the anti-proliferative effects of JHU-083 are, in large part, mediated through the disruption of the mTOR signaling pathway, particularly the mTORC1 complex.[2][4] This disruption leads to downstream effects including cell cycle arrest and inhibition of protein synthesis, ultimately contributing to reduced tumor growth.[2][5] This document will detail the molecular mechanism of JHU-083's impact on mTOR signaling, present quantitative data from key preclinical studies, outline relevant experimental methodologies, and provide visual representations of the involved pathways and workflows.

The mTOR Signaling Pathway: A Primer

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[6][7] It functions through two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][8]

  • mTORC1 is a nutrient and energy sensor that, when activated, promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[5] Key downstream effectors of mTORC1 include the S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein (4E-BP1).[8]

  • mTORC2 is primarily involved in the regulation of cell survival and cytoskeletal organization, with a key downstream target being the phosphorylation of Akt at serine 473.[5][6]

Glutamine is a crucial amino acid for the activation of mTORC1, making it a key intersection between cellular metabolism and growth signaling.[2]

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Amino_Acids Amino Acids (e.g., Glutamine) mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 pS6 pS6 S6K1->pS6 pS6->Protein_Synthesis pFourEBP1 p4E-BP1 FourEBP1->pFourEBP1 p pFourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Cytoskeleton Cytoskeletal Organization Akt_pS473->Cytoskeleton

Diagram 1: Simplified mTOR Signaling Pathway.

JHU-083's Mechanism of Action on the mTOR Pathway

JHU-083, as a glutamine antagonist, disrupts cellular processes that rely on this amino acid. One of the primary consequences of glutamine antagonism by JHU-083 is the downregulation of mTORC1 signaling.[2][4] This effect is observed to be independent of TSC2 modulation.[2][4][9] The disruption of glutamine metabolism by JHU-083 also leads to an impairment of de novo purine biosynthesis.[2][3]

The mechanism of JHU-083's impact on mTORC1 signaling is linked to the reduction of glutamine-derived metabolites that are essential for mTORC1 activation at the lysosomal surface.[2] This leads to a decrease in the phosphorylation of downstream mTORC1 targets, including S6K1 (and its substrate S6) and 4E-BP1.[2] The reduced phosphorylation of 4E-BP1 enhances its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation and protein synthesis.[2] The downregulation of mTORC1 signaling also leads to a decrease in the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle, resulting in G0/G1 cell cycle arrest.[2][5]

In contrast, the effect of JHU-083 on mTORC2 signaling appears to be less pronounced, with only slight downregulation of pAkt(Ser473) observed in some cell lines.[5]

JHU083_MoA JHU083 JHU-083 Glutamine_Metabolism Glutamine-Dependent Enzymes JHU083->Glutamine_Metabolism Glutamine Glutamine Glutamine->Glutamine_Metabolism Purine_Synthesis De Novo Purine Synthesis Glutamine_Metabolism->Purine_Synthesis mTORC1_Activation mTORC1 Activation Glutamine_Metabolism->mTORC1_Activation pS6 pS6 ↓ mTORC1_Activation->pS6 p4EBP1 p4E-BP1 ↓ mTORC1_Activation->p4EBP1 CyclinD1 Cyclin D1 ↓ mTORC1_Activation->CyclinD1 Protein_Synthesis Protein Synthesis ↓ p4EBP1->Protein_Synthesis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest CyclinD1->Cell_Cycle_Arrest Reduced_Proliferation Reduced Cell Proliferation Protein_Synthesis->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Diagram 2: JHU-083's inhibitory effect on the mTORC1 pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of JHU-083 on various cellular and in vivo parameters as reported in preclinical studies.

Table 1: In Vitro Effects of JHU-083 on Cell Lines

Cell LineJHU-083 ConcentrationParameterObservationCitation
BT142, Br23cNot SpecifiedATP, Glutamate, LactateReduction in levels[2]
BT142Not SpecifiedGSH/GSSG RatioDownregulated[2]
5 of 7 cancer cell linesNot SpecifiedpS6(Ser235/236)Downregulation[2][5]
5 of 7 cancer cell linesNot SpecifiedCyclin D1Reduction in protein expression[2][5]
BT142Not SpecifiedpAKT(ser473)Slight decrease[5]
BT142Not Specified4E-BP(thr37/46)Reduction in protein expression[5]

Table 2: In Vivo Effects of JHU-083 in an Orthotopic IDH1R132H Glioma Model

JHU-083 DoseTreatment RegimenOutcomeP-valueCitation
1.9 mg/kg5 days/week for 3 weeks, then 2 days/weekNo significant survival benefitP = 0.053 vs control[2]
25 mg/kg2 days/weekImproved survivalP = 0.027 vs control[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding JHU-083's effect on the mTOR pathway. These protocols are based on the methods described by Yamashita et al.[2][10]

Cell Culture and JHU-083 Treatment
  • Cell Lines: A variety of cancer cell lines, including glioma cell lines, were utilized.

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • JHU-083 Preparation: JHU-083 was diluted in phosphate-buffered saline (PBS) immediately before use for in vivo experiments, and in HEPES buffered saline for in vitro experiments.[6][10]

  • Treatment: Cells were treated with the indicated concentrations of JHU-083 for specified durations.

Western Blot Analysis
  • Protein Extraction: Cell lysates were prepared using RIPA buffer, and protein concentrations were determined using a Bradford assay.[11]

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies were commonly used:

    • pS6(Ser235/236)

    • Cyclin D1

    • pAKT(ser473)

    • 4E-BP(thr37/46)

    • Cleaved-PARP

    • Actin (as a loading control)

  • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies
  • Animal Model: Female athymic nude mice (6–8 weeks old) were used for orthotopic glioma xenograft models.[2]

  • Tumor Implantation: BT142 IDH1R132H glioma cells (3 x 10^5) were stereotactically implanted into the brains of the mice.[2]

  • JHU-083 Administration: Treatment was initiated 5 days after tumor implantation. JHU-083 was administered via intraperitoneal injection at the specified doses and schedules.[2]

  • Monitoring and Euthanasia: Animals were monitored daily for health and signs of tumor burden. Euthanasia was performed in accordance with institutional guidelines.[2]

  • Statistical Analysis: Survival data was analyzed using appropriate statistical methods to determine significance.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture Cancer Cell Culture JHU083_Treatment_vitro JHU-083 Treatment Cell_Culture->JHU083_Treatment_vitro Western_Blot Western Blot Analysis (pS6, Cyclin D1, etc.) JHU083_Treatment_vitro->Western_Blot Cell_Viability Cell Viability Assays JHU083_Treatment_vitro->Cell_Viability Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Animal_Model Orthotopic Glioma Mouse Model JHU083_Treatment_vivo JHU-083 Administration (i.p. injection) Animal_Model->JHU083_Treatment_vivo Survival_Analysis Survival Analysis JHU083_Treatment_vivo->Survival_Analysis IHC Immunohistochemistry of Tumors JHU083_Treatment_vivo->IHC Survival_Analysis->Data_Analysis IHC->Data_Analysis

Diagram 3: General experimental workflow for studying JHU-083.

Conclusion and Future Directions

The glutamine antagonist JHU-083 demonstrates significant anti-tumor activity in preclinical models, which is strongly associated with its ability to disrupt the mTORC1 signaling pathway.[2][4] By inhibiting glutamine metabolism, JHU-083 effectively downregulates key downstream effectors of mTORC1, leading to reduced protein synthesis and cell cycle arrest.[2][5] The data presented in this guide underscore the therapeutic potential of targeting glutamine metabolism in cancers that are dependent on this nutrient and exhibit hyperactive mTOR signaling.

Future research should continue to explore the nuanced effects of JHU-083 on both mTORC1 and mTORC2 signaling in a wider range of cancer types. Further investigation into the interplay between JHU-083-mediated mTOR inhibition and other cellular processes, such as autophagy and apoptosis, will provide a more comprehensive understanding of its anti-cancer mechanisms. Additionally, clinical trials are essential to translate these promising preclinical findings into effective therapies for patients.[3]

References

Exploratory

JHU-083: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract JHU-083 is a novel, orally bioavailable small molecule that acts as a potent antagonist of glutamine metabolism. It is a prodrug of the well-charac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-083 is a novel, orally bioavailable small molecule that acts as a potent antagonist of glutamine metabolism. It is a prodrug of the well-characterized glutamine analog 6-diazo-5-oxo-L-norleucine (DON), engineered for improved pharmacokinetic properties and enhanced brain penetration. By irreversibly inhibiting glutaminase (GLS) and other glutamine-utilizing enzymes, JHU-083 disrupts cellular metabolism and demonstrates significant therapeutic potential across a range of diseases, including cancer, neuroinflammatory disorders, and infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to JHU-083. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

JHU-083, chemically named Ethyl 2-(2-Amino-4-methylpentanamido)-6-diazo-5-oxo-L-norleucinate, is a derivative of DON designed to mask the carboxylate and amine functionalities, thereby increasing its oral bioavailability and ability to cross the blood-brain barrier.[1][2] Upon administration, it is metabolized to DON, the active pharmacological agent.[2]

Table 1: Physicochemical Properties of JHU-083

PropertyValueReference
Chemical Formula C₁₄H₂₄N₄O₄[3]
Molecular Weight 312.37 g/mol [3]
CAS Number 1998725-11-3[3]
Appearance Crystalline solid[3]
Solubility Soluble in sterile water and PBS buffer for in vitro and in vivo studies, respectively.[4]

Mechanism of Action

JHU-083's primary mechanism of action is the inhibition of glutamine metabolism.[5][6] As a prodrug, it delivers the active compound DON, which is a broad-spectrum glutamine antagonist. DON covalently binds to and inactivates a variety of enzymes that utilize glutamine as a nitrogen donor, most notably glutaminase (GLS), which converts glutamine to glutamate.[5][6] This blockade of glutaminolysis has several downstream effects:

  • Disruption of the Tricarboxylic Acid (TCA) Cycle: By limiting the supply of α-ketoglutarate derived from glutamine, JHU-083 impairs the TCA cycle, a central metabolic pathway for energy production.[7]

  • Inhibition of mTOR Signaling: JHU-083 has been shown to disrupt the mTORC1 signaling pathway, a key regulator of cell growth, proliferation, and survival.[5][6] This is evidenced by the downregulation of phosphorylated S6 ribosomal protein (pS6), a downstream target of mTORC1.[5][6]

  • Impairment of Purine Biosynthesis: Glutamine is a crucial nitrogen donor for the de novo synthesis of purines, the building blocks of DNA and RNA. By inhibiting glutamine-dependent enzymes in this pathway, JHU-083 impedes nucleotide synthesis and, consequently, cell proliferation.[5]

  • Modulation of the Tumor Microenvironment (TME): JHU-083 can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory phenotype.[7][8] This shift enhances anti-tumor immunity.[7]

JHU083_mTOR_Pathway JHU-083 JHU-083 Glutaminase (GLS) Glutaminase (GLS) JHU-083->Glutaminase (GLS) inhibition Glutamine Glutamine Glutamine->Glutaminase (GLS) Glutamate Glutamate Glutaminase (GLS)->Glutamate mTORC1 mTORC1 Glutamate->mTORC1 activates pS6 pS6 mTORC1->pS6 phosphorylates Cell Growth & Proliferation Cell Growth & Proliferation pS6->Cell Growth & Proliferation promotes

Figure 1: JHU-083 inhibits glutaminase, leading to reduced mTORC1 signaling.

JHU083_TAM_Reprogramming cluster_TME Tumor Microenvironment JHU-083 JHU-083 Immunosuppressive TAM (M2-like) Immunosuppressive TAM (M2-like) JHU-083->Immunosuppressive TAM (M2-like) reprograms Pro-inflammatory TAM (M1-like) Pro-inflammatory TAM (M1-like) Immunosuppressive TAM (M2-like)->Pro-inflammatory TAM (M1-like) Tumor Cell Tumor Cell Pro-inflammatory TAM (M1-like)->Tumor Cell phagocytosis Anti-tumor Immunity Anti-tumor Immunity Pro-inflammatory TAM (M1-like)->Anti-tumor Immunity enhances

Figure 2: JHU-083 reprograms tumor-associated macrophages to enhance anti-tumor immunity.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of JHU-083.

Table 2: In Vivo Efficacy of JHU-083 in Animal Models

Disease ModelAnimal ModelJHU-083 DosageOutcomeReference
MYC-driven MedulloblastomaAthymic nude mice with D425MED orthotopic xenografts20 mg/kg, twice weeklyIncreased survival from 21 to 28 days[4]
IDH1-mutant GliomaAthymic nude mice with orthotopic BT142 xenografts1.9 mg/kg and 25 mg/kg25 mg/kg dose significantly improved survival[5]
Prostate and Bladder CancerC57BL/6J mice with B6CaP or MB49 tumors1 mg/kg DON molar equivalent daily, then 0.3 mg/kgSignificant tumor regression[3]
Clear Cell Renal Cell CarcinomaNOD-SCID mice with subcutaneous XP258 tumorgrafts1.83 mg/kgReduced tumor growth[2]

Table 3: In Vitro Effects of JHU-083 on Cancer Cells

Cell LineAssayJHU-083 ConcentrationEffectReference
D425MED (Medulloblastoma)Cleaved Caspase-3 Immunofluorescence10 µM and 20 µMIncreased cleaved caspase-3 positive cells, indicating apoptosis[4]
BT142 and Br23c (Glioma)BrdU IncorporationNot specifiedDecreased DNA synthesis[5]
Various cancer cell linesCell ViabilityDose-dependentReduced cell viability[5]
BT142 and Br23c (Glioma)Metabolite QuantificationNot specifiedReduced ATP, glutamate, and lactate levels[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of JHU-083

The synthesis of JHU-083 (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) has been previously described in detail.[4] For in vitro experiments, JHU-083 is typically dissolved in sterile water.[4] For in vivo studies, it is dissolved in sterile PBS buffer.[4] It is important to note that JHU-083 doses are often reported as the DON-equivalent dose; 1.83 mg of JHU-083 is equivalent to 1.0 mg of unmodified DON.[4]

Cell Viability Assay (alamarBlue)
  • Cell Plating: Harvest cells in the logarithmic growth phase and determine the cell count. Adjust the cell density to the desired concentration (e.g., 1 x 10⁴ cells/mL) and plate in a 96-well microplate.[9]

  • Treatment: Expose cells to various concentrations of JHU-083 or vehicle control.[9]

  • alamarBlue Addition: After the desired incubation period, add alamarBlue reagent to each well at a volume equal to 10% of the culture volume.[9][10]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[10][11]

  • Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[9][12]

  • Analysis: Correct for background fluorescence using control wells with medium only. Plot relative fluorescence units against drug concentration to determine cell viability.[11]

Cell Proliferation Assay (BrdU Incorporation)
  • BrdU Labeling: Add BrdU labeling solution to the cell culture medium at a final concentration of 10 µM and incubate for 2 to 24 hours at 37°C.[13][14]

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Substrate Reaction: Add the appropriate substrate and measure the colorimetric or luminescent signal using a plate reader.[5][14]

Western Blotting for mTOR Signaling
  • Cell Lysis: Treat cells with JHU-083 for the desired time, then lyse the cells in a suitable lysis buffer to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dried milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for mTOR, phospho-mTOR, S6, and phospho-S6 (Ser235/236).[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[15]

Orthotopic Glioma Mouse Model
  • Animal and Cell Preparation: Use female athymic nude mice (6-8 weeks old).[5] Prepare a single-cell suspension of glioma cells (e.g., BT142) at a concentration of 1x10⁵ cells/5 μL in DPBS.[5][16]

  • Stereotactic Injection: Anesthetize the mice and place them in a stereotactic frame.[17] Inject the cell suspension into the brain parenchyma at specific coordinates.[16][17]

  • JHU-083 Administration: Once tumors are established (e.g., confirmed by imaging or after a set number of days), begin treatment with JHU-083 or vehicle control via oral gavage.[4] A typical dosing schedule might be twice weekly.[4]

  • Monitoring and Endpoint: Monitor the animals daily for signs of neurological impairment or increased intracranial pressure.[4] The primary endpoint is typically survival, which is analyzed using a Log-rank test.[4]

Flow Cytometry of Tumor-Associated Macrophages
  • Tumor Digestion: Surgically resect tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.[8]

  • Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against cell surface markers to identify TAMs (e.g., CD45, CD11b, F4/80).[8][18]

  • Intracellular Staining (Optional): For intracellular targets, fix and permeabilize the cells before staining with antibodies against intracellular proteins.[8]

  • Data Acquisition: Acquire data on a flow cytometer.[18]

  • Data Analysis: Analyze the data using appropriate software to quantify the populations of different macrophage subsets and their expression of various markers.[18]

Conclusion

JHU-083 is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of glutamine metabolism. Its improved pharmacological properties over its parent compound, DON, make it a viable candidate for clinical development in a variety of diseases, particularly in oncology and neuro-oncology. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of JHU-083 and to design and execute rigorous preclinical and clinical studies. Continued investigation into its effects on diverse metabolic pathways and the tumor microenvironment will undoubtedly uncover new avenues for its application in precision medicine.

References

Foundational

Preclinical Research on JHU-083 in Neuro-oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction JHU-083 is a novel, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By targeting the metabolic dependency...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a novel, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By targeting the metabolic dependency of cancer cells on glutamine, JHU-083 presents a promising therapeutic strategy for various malignancies, including aggressive brain tumors. This technical guide provides a comprehensive overview of the preclinical research on JHU-083 in neuro-oncology, focusing on its mechanism of action, in vitro efficacy, and in vivo therapeutic potential in glioma and medulloblastoma models. The information is compiled from publicly available research to facilitate further investigation and drug development efforts in this area.

Mechanism of Action

JHU-083 acts as a glutamine antagonist, disrupting multiple metabolic pathways crucial for cancer cell proliferation and survival. Its primary mechanism involves the inhibition of glutamine-dependent enzymes, leading to:

  • Disruption of mTOR Signaling: JHU-083 has been shown to downregulate the mechanistic target of rapamycin (mTOR) signaling pathway. Specifically, it reduces the phosphorylation of downstream effectors like the ribosomal protein S6 (pS6), a key regulator of protein synthesis and cell growth.[1][2] This disruption is independent of TSC2 modulation.[2][3]

  • Impairment of Purine Biosynthesis: As glutamine is a critical nitrogen donor for de novo purine synthesis, JHU-083's antagonism of glutamine metabolism depletes the building blocks necessary for DNA and RNA synthesis. This contributes to the observed reduction in DNA synthesis and cell cycle arrest.[1][3] The anti-proliferative effects of JHU-083 can be partially rescued by guanine supplementation, highlighting the importance of its impact on purine metabolism.[1][2]

The culmination of these effects is a G0/G1 cell cycle arrest, driven by the downregulation of Cyclin D1, and a subsequent reduction in cancer cell proliferation.[1][2]

Data Presentation

In Vitro Efficacy of JHU-083

JHU-083 has demonstrated a dose-dependent anti-proliferative effect across a range of neuro-oncology cell lines.[1]

Cell LineCancer TypeKey Mutation(s)Observed Effect of JHU-083Reference
BT142GliomaIDH1 R132HReduced cell viability, DNA synthesis, ATP, glutamate, and lactate levels.[1][1]
Br23cGlioblastomaIDH1 wild-typeReduced DNA synthesis, ATP, glutamate, and lactate levels.[1][1]
D425MEDMedulloblastomaMYC-amplifiedDecreased growth and increased apoptosis.[4]
mCB DNp53 MYCMedulloblastomaMYC-drivenDecreased growth.[4]

Metabolic Impact of JHU-083 Treatment in Glioma Cells

Treatment with JHU-083 for 24 hours resulted in significant alterations in the metabolic profile of glioma cells.[1]

MetaboliteCell LineChange upon JHU-083 Treatment
ATPBT142, Br23cReduced
Glutamate (Glu)BT142, Br23cReduced
LactateBT142, Br23cReduced
GlutathioneBT142, Br23cReduced
GSH/GSSG RatioBT142Downregulated
In Vivo Efficacy of JHU-083

JHU-083 has shown significant therapeutic efficacy in orthotopic mouse models of glioma and medulloblastoma.

Animal ModelCancer TypeJHU-083 DosageOutcomeReference
Orthotopic BT142 xenograft (nude mice)IDH1-mutant Glioma1.9 mg/kg (2x/week)No significant survival benefit (P = 0.053 vs. control).[1][1]
Orthotopic BT142 xenograft (nude mice)IDH1-mutant Glioma25 mg/kg (2x/week)Improved survival (P = 0.027 vs. control).[1][1]
Orthotopic D425MED xenograft (athymic nude mice)MYC-amplified Medulloblastoma20 mg/kg (2x/week)Extended median survival from 21 to 28 days (29% increase, P = 0.006).[4][4]
Orthotopic mCB DNp53 MYC xenograft (C57BL/6 mice)MYC-driven Medulloblastoma20 mg/kg (2x/week)Extended median survival from 16 to 25 days (43% increase, P < 0.0001).[4][4]

Experimental Protocols

Cell Culture
  • Adherent Glioblastoma Cell Lines (e.g., U251, D54, U87): Maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Neurosphere-forming Glioma Cells (e.g., BT142, Br23c): Cultured in serum-free DMEM/F-12 medium supplemented with B27, human recombinant EGF (20 ng/mL), and human recombinant bFGF (20 ng/mL).

  • Medulloblastoma Cell Lines (e.g., D425MED): Cultured in TSM medium (RPMI 1640, 25 mM KCl, 20 mM HEPES, 2 mM glutamine, 10% FBS).

  • General Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (AlamarBlue Assay)
  • Seed single-cell suspensions or adherent cells in 96-well black flat-bottom plates.

  • After 24 hours, treat cells with the indicated concentrations of JHU-083.

  • After 72-96 hours of treatment, add alamarBlue reagent (10% of the culture volume) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.

DNA Synthesis Assay (BrdU Incorporation)
  • Seed cells in 96-well plates and treat with JHU-083 for 24 hours.

  • Add 10 µM BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Remove the labeling medium and fix/denature the cells with a fixing/denaturing solution for 30 minutes at room temperature.[5]

  • Add anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add an HRP-conjugated secondary antibody for 30 minutes.

  • Wash the plate and add TMB substrate.

  • Measure luminescence using a plate reader.

Western Blot Analysis
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

    • Phospho-S6 (Ser235/236): 1:1000

    • Cyclin D1: 1:1000

    • β-actin (loading control): 1:5000

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Glioma Mouse Model
  • Animal Housing: Use immunodeficient mice (e.g., athymic nude mice) housed in a pathogen-free environment.

  • Cell Preparation: Harvest glioma cells (e.g., BT142) and resuspend in sterile PBS or appropriate medium at a concentration of 5 x 10^4 cells/µL.

  • Anesthesia: Anesthetize mice with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

  • Stereotactic Implantation:

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a micro-drill, create a small burr hole at specific stereotactic coordinates. While the exact coordinates for the BT142 model were not specified in the reviewed literature, typical coordinates for the striatum in mice are approximately: Anteroposterior (AP): +0.5 mm from bregma, Mediolateral (ML): +2.0 mm from midline, and Dorsoventral (DV): -3.0 mm from the dura.[6]

    • Slowly inject 2 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly and seal the burr hole with bone wax.

    • Suture the scalp incision.

  • Post-operative Care: Monitor the animals daily for any signs of distress or neurological symptoms. Provide supportive care as needed.

  • Treatment Administration: Once tumors are established (determined by bioluminescence imaging if using luciferase-tagged cells, or after a set number of days), begin treatment with JHU-083 or vehicle control via oral gavage at the specified doses and schedule.

  • Euthanasia: Euthanize mice when they exhibit predefined humane endpoints, such as significant weight loss, neurological deficits, or signs of distress, in accordance with institutional animal care and use guidelines. Survival is monitored and recorded.

Mandatory Visualizations

Signaling Pathways

JHU083_Mechanism_of_Action JHU083 JHU-083 GlutamineMetabolism Glutamine-dependent Enzymes JHU083->GlutamineMetabolism Glutamine Glutamine Glutamine->GlutamineMetabolism mTORC1 mTORC1 GlutamineMetabolism->mTORC1 Activates PurineSynthesis De Novo Purine Synthesis GlutamineMetabolism->PurineSynthesis pS6 pS6 mTORC1->pS6 CyclinD1 Cyclin D1 mTORC1->CyclinD1 ProteinSynthesis Protein Synthesis pS6->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth Proliferation Cell Proliferation CellGrowth->Proliferation DNA_RNA_Synthesis DNA/RNA Synthesis PurineSynthesis->DNA_RNA_Synthesis DNA_RNA_Synthesis->Proliferation CellCycle G0/G1 Arrest CyclinD1->CellCycle CellCycle->Proliferation

Caption: Mechanism of action of JHU-083 in neuro-oncology.

Experimental Workflows

In_Vitro_Workflow CellCulture Cell Culture (Glioma/Medulloblastoma lines) JHU083_Treatment JHU-083 Treatment (Dose-response) CellCulture->JHU083_Treatment Viability Cell Viability Assay (AlamarBlue) JHU083_Treatment->Viability DNA_Synthesis DNA Synthesis Assay (BrdU) JHU083_Treatment->DNA_Synthesis Metabolomics Metabolite Analysis (LC-MS/MS) JHU083_Treatment->Metabolomics WesternBlot Western Blot (pS6, Cyclin D1) JHU083_Treatment->WesternBlot DataAnalysis Data Analysis Viability->DataAnalysis DNA_Synthesis->DataAnalysis Metabolomics->DataAnalysis WesternBlot->DataAnalysis

Caption: In vitro experimental workflow for JHU-083 evaluation.

In_Vivo_Workflow TumorImplantation Orthotopic Tumor Cell Implantation in Mice TumorGrowth Tumor Establishment (e.g., Bioluminescence Imaging) TumorImplantation->TumorGrowth Treatment JHU-083 Administration (Oral Gavage) TumorGrowth->Treatment Monitoring Monitor Survival and Humane Endpoints Treatment->Monitoring DataCollection Record Survival Data Monitoring->DataCollection IHC Immunohistochemistry (pS6) Monitoring->IHC At endpoint

References

Exploratory

JHU-083: A Technical Guide to Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the mechanism by which JHU-083, a novel glutamine antagonist prodrug, crosses the blood-brain barrier...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which JHU-083, a novel glutamine antagonist prodrug, crosses the blood-brain barrier (BBB). The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of neuro-oncology and neuroscience drug development.

Introduction: The Prodrug Strategy for Brain Delivery

JHU-083 is a prodrug of the potent glutamine analog 6-diazo-5-oxo-L-norleucine (DON). The rationale behind the development of JHU-083 was to overcome the poor oral bioavailability and limited BBB penetration of DON.[1] By masking the carboxylate and amine functionalities of DON, JHU-083 was created with enhanced drug-like properties, enabling its use for treating brain malignancies such as medulloblastoma and glioma.[2][3][4]

Mechanism of Blood-Brain Barrier Transport

The primary mechanism by which JHU-083 crosses the BBB is through its enhanced lipophilicity, which facilitates passive diffusion across the endothelial cells of the brain capillaries. The chemical modification of DON to form JHU-083 (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) increases its ability to permeate the lipid-rich membranes of the BBB.[2]

Upon crossing the BBB, JHU-083 is metabolized by enzymes within the brain to release the active compound, DON. This targeted delivery allows DON to exert its glutamine antagonist effects directly within the central nervous system, thereby inhibiting the growth of cancer cells that are highly dependent on glutamine metabolism.[3][4][5]

Quantitative Data: Brain Penetration and Pharmacokinetics

Preclinical studies in mice have demonstrated that oral administration of JHU-083 leads to the accumulation of therapeutically relevant concentrations of DON in the brain. The following table summarizes the key quantitative findings from these studies.

ParameterValueSpeciesDosageTime PointBrain Region(s)Reference
DON Concentration 8–12 nmol/gMouse (athymic nude)20 mg/kg (oral gavage)1 hourCortex, Cerebellum, Brain Stem[2]
Average DON Concentration 11.3 µMMouse (athymic nude)20 mg/kg (oral gavage)1 hourCerebellum[2]

These data confirm that JHU-083 effectively delivers DON to various regions of the brain at concentrations sufficient to induce apoptosis and reduce the growth of MYC-expressing medulloblastoma cells.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for assessing the brain penetration of JHU-083.

Brain Penetration Pharmacokinetic Study in Mice

Objective: To determine the concentration of DON in different brain regions following oral administration of JHU-083.

Materials:

  • JHU-083

  • Phosphate-buffered saline (PBS)

  • Athymic nude mice

  • Oral gavage needles

  • Liquid nitrogen

  • Dissection tools

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Five athymic nude mice were administered a single DON-equivalent dose of 20 mg/kg JHU-083, dissolved in PBS, via oral gavage.[2]

  • The dosing of the animals was staggered to ensure that each animal was exposed to the drug for exactly 1 hour.[2]

  • After 1 hour post-dose, mice were euthanized.[2]

  • The brains were immediately removed, and the cortex, cerebellum, and brain stem were manually dissected.[2]

  • The dissected brain regions were flash-frozen in liquid nitrogen.[2]

  • Extraction and quantification of DON from the brain tissue were performed using a previously described LC-MS/MS method.[2]

  • Statistical analysis (e.g., one-way ANOVA) was used to compare DON concentrations across the different brain regions.[2]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in JHU-083's mechanism of action and experimental evaluation.

JHU083_Prodrug_Conversion JHU083 JHU-083 (Prodrug) SystemicCirculation Systemic Circulation JHU083->SystemicCirculation Oral Administration DON DON (Active Drug) BBB Blood-Brain Barrier Brain Brain BBB->Brain Passive Diffusion Brain->DON Enzymatic Conversion SystemicCirculation->BBB

Caption: Prodrug conversion and transport of JHU-083 across the BBB.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Dosing Oral Gavage of JHU-083 (20 mg/kg) in Mice Incubation 1-Hour Incubation Dosing->Incubation Euthanasia Euthanasia and Brain Extraction Incubation->Euthanasia Dissection Dissection of Brain Regions (Cortex, Cerebellum, Brain Stem) Euthanasia->Dissection Freezing Flash Freezing in Liquid N2 Dissection->Freezing Extraction Extraction of DON from Tissue Freezing->Extraction Quantification LC-MS/MS Quantification of DON Extraction->Quantification Analysis Data Analysis (ANOVA) Quantification->Analysis Signaling_Pathway JHU083 JHU-083 (in brain) DON DON JHU083->DON Metabolism Glutaminase Glutaminase (GLS) DON->Glutaminase Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Catalyzed by GLS mTOR mTOR Signaling Glutaminase->mTOR Glutamate->mTOR CellGrowth Tumor Cell Growth and Proliferation mTOR->CellGrowth Promotion

References

Foundational

JHU-083: A Novel Glutamine Antagonist Prodrug for Cancer Therapy

An In-depth Technical Guide on its Discovery, Mechanism, and Preclinical Development Audience: Researchers, scientists, and drug development professionals. Abstract: Metabolic reprogramming is a hallmark of cancer, with...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, Mechanism, and Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation. This dependency presents a promising therapeutic window. JHU-083, a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a promising therapeutic agent. It is designed for enhanced oral bioavailability and brain penetration with a favorable toxicity profile compared to its parent compound.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of JHU-083 for cancer therapy, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Discovery and Rationale

The development of JHU-083 stems from the long-standing interest in targeting glutamine metabolism for cancer treatment. The glutamine analog DON showed initial promise in clinical trials but was hampered by significant gastrointestinal toxicity.[4] To overcome this limitation, researchers at Johns Hopkins University developed JHU-083 (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) by masking the carboxylate and amine functionalities of DON, creating a prodrug with improved oral bioavailability and the ability to be activated within the tumor microenvironment.[1][2] This strategy aims to maximize the anti-tumor efficacy while minimizing systemic side effects.[1]

Mechanism of Action

JHU-083 exerts its anti-cancer effects primarily through the inhibition of glutamine-dependent metabolic pathways. Once converted to its active form, DON, it acts as an irreversible inhibitor of a broad range of glutamine-utilizing enzymes. This has two major downstream consequences for cancer cells:

  • Disruption of Nucleotide Synthesis: By inhibiting glutamine amidotransferases, JHU-083 impairs de novo purine and pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[4][5]

  • Inhibition of mTOR Signaling: JHU-083 treatment leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][5] This is evidenced by the decreased phosphorylation of downstream effectors such as S6 ribosomal protein (pS6) and 4E-BP1, and the downregulation of Cyclin D1.[4]

The combined effect is a significant reduction in cancer cell proliferation and induction of apoptosis.[1]

Signaling Pathway

JHU083_Mechanism_of_Action JHU083 JHU-083 (Prodrug) DON DON (Active Drug) JHU083->DON GlnEnzymes Glutamine-Utilizing Enzymes DON->GlnEnzymes GlnMetabolism Glutamine Metabolism GlnEnzymes->GlnMetabolism PurinePyrimidine Purine/Pyrimidine Synthesis GlnMetabolism->PurinePyrimidine mTORC1 mTORC1 Signaling GlnMetabolism->mTORC1 CellProliferation Decreased Cell Proliferation PurinePyrimidine->CellProliferation pS6 pS6 Downregulation mTORC1->pS6 CyclinD1 Cyclin D1 Downregulation mTORC1->CyclinD1 pS6->CellProliferation CyclinD1->CellProliferation Apoptosis Increased Apoptosis CellProliferation->Apoptosis JHU083_Development_Workflow Synthesis Chemical Synthesis (Prodrug Design of DON) InVitro In Vitro Screening Synthesis->InVitro CellViability Cell Viability Assays (e.g., AlamarBlue) InVitro->CellViability ColonyFormation Colony Formation Assays InVitro->ColonyFormation ApoptosisAssay Apoptosis Assays (e.g., Cleaved Caspase-3) InVitro->ApoptosisAssay Mechanism Mechanism of Action Studies InVitro->Mechanism WesternBlot Western Blotting (mTOR Pathway) Mechanism->WesternBlot Metabolomics Metabolic Profiling Mechanism->Metabolomics InVivo In Vivo Efficacy & PK Mechanism->InVivo PK_Studies Pharmacokinetic Studies (Brain Penetration) InVivo->PK_Studies EfficacyModels Orthotopic Tumor Models (Glioma, Medulloblastoma) InVivo->EfficacyModels Toxicity Toxicity Assessment InVivo->Toxicity Clinical Planned Clinical Trials Toxicity->Clinical

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for JHU-083 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the recommended dosage and administration of JHU-083, a potent and orally bioavailable prodrug of t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of JHU-083, a potent and orally bioavailable prodrug of the glutaminase antagonist 6-diazo-5-oxo-L-norleucine (DON), in various mouse models of disease. The following protocols and data have been compiled from preclinical studies to assist in the design and execution of in vivo experiments.

Mechanism of Action

JHU-083 is a selective glutaminase antagonist.[1] By inhibiting glutaminase, JHU-083 blocks the conversion of glutamine to glutamate, thereby disrupting cancer cell metabolism, reducing excitotoxicity, and modulating immune responses.[1][2][3] A key downstream effect of JHU-083 is the disruption of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[2] In the tumor microenvironment, JHU-083 has been shown to reprogram tumor-associated macrophages (TAMs) towards an anti-tumor phenotype and enhance the activity of cytotoxic T cells.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of JHU-083 used in various mouse models.

Table 1: Recommended Dosage and Administration of JHU-083 in Different Mouse Models

Disease ModelMouse StrainDosageAdministration RouteDosing ScheduleVehicleReference
Chronic Social Defeat Stress (Depression) C57BL/6J1.82 mg/kgOral Gavage (p.o.)Every other day for 12 daysNot Specified[1]
Glioblastoma (IDH1 mutant) Athymic Nude1.9 mg/kg (low dose)Intraperitoneal (i.p.)5 days/week for 3 weeks, then 2 days/weekPBS[4]
Glioblastoma (IDH1 mutant) Athymic Nude25 mg/kg (high dose)Intraperitoneal (i.p.)2 days/weekPBS[4]
Medulloblastoma (MYC-driven) Athymic Nude & C57BL/620 mg/kgOral Gavage (p.o.)Twice weeklySterile PBS[3]
Prostate & Bladder Cancer C57BL/6J1 mg/kg (initial)Oral Gavage (p.o.)Daily for 7-9 days1x sterile PBS[5]
0.3 mg/kg (maintenance)Oral Gavage (p.o.)Daily1x sterile PBS[5]
Experimental Autoimmune Encephalomyelitis (EAE) Not Specified1.83 mg/kgOral Gavage (p.o.)Every other day5% ethanol/95% 50 mM HEPES buffer[6]
Alzheimer's Disease (APOE4 model) APOE4 Knock-inNot SpecifiedOral Gavage (p.o.)3 times/week for 4-5 monthsNot Specified[7]
Concanavalin A-induced Hepatitis Not Specified0.3 mg/kgIntravenous (i.v.)Single doseNot Specified[1]

Experimental Protocols

Preparation and Administration of JHU-083

Oral Gavage Administration:

  • Vehicle Preparation (PBS): Dissolve JHU-083 in sterile phosphate-buffered saline (PBS) to the desired concentration immediately before use.[3] A typical administration volume for oral gavage in mice is 100 µL.[3]

  • Vehicle Preparation (Ethanol/HEPES): For the EAE model, a stock solution of JHU-083 is made in 100% ethanol and stored at -20°C.[6] On the day of dosing, the stock solution is diluted in 50 mM HEPES buffer to the final concentration (vehicle composition: 5% ethanol/95% 50 mM HEPES buffer).[6]

Intraperitoneal Injection:

  • Vehicle Preparation: Dissolve JHU-083 in sterile PBS to the desired concentration immediately before injection.[4]

Chronic Social Defeat Stress (CSDS) Model

This protocol is used to induce a depressive-like phenotype in mice.[1]

  • Animal Selection: Use male C57BL/6J mice as intruders and larger, aggressive male CD-1 mice as residents.

  • Aggressor Screening: Screen CD-1 mice for aggressive behavior before the start of the experiment.

  • Social Defeat:

    • On each of 10 consecutive days, place a C57BL/6J mouse into the home cage of an aggressive CD-1 mouse for 5-10 minutes, allowing for physical interaction and defeat.

    • After the defeat period, house the C57BL/6J mouse in the same cage as the CD-1 aggressor but separated by a clear, perforated divider for the remainder of the 24-hour period. This allows for sensory but not physical contact.

    • Rotate the C57BL/6J mouse to a new aggressor's cage each day to prevent habituation.

  • JHU-083 Administration: Administer JHU-083 or vehicle via oral gavage every other day for 12 days.[1]

  • Behavioral Testing: Following the CSDS paradigm, assess for social avoidance and anhedonia-like behaviors.

Orthotopic Glioblastoma Model

This protocol describes the intracranial implantation of glioma cells to create a brain tumor model.[4]

  • Cell Preparation: Culture and harvest BT142 (IDH1R132H mutant) glioma cells. Resuspend the cells in sterile PBS at a concentration of 3 x 10⁵ cells per injection volume.

  • Animal Preparation: Anesthetize athymic nude mice and fix them in a stereotaxic frame.

  • Intracranial Injection:

    • Create a burr hole in the skull at the desired coordinates.

    • Slowly inject the cell suspension into the brain parenchyma.

  • Post-operative Care: Monitor the mice daily for any signs of neurological deficits or distress.

  • JHU-083 Treatment: Begin JHU-083 or vehicle administration 5 days after tumor implantation via intraperitoneal injection according to the desired dosing regimen (e.g., 25 mg/kg, 2 days/week).[4]

  • Monitoring: Monitor tumor growth (e.g., via bioluminescence imaging) and animal survival.

Barnes Maze for Cognitive Assessment

The Barnes maze is used to assess hippocampal-dependent spatial learning and memory.[7]

  • Apparatus: A circular platform with holes around the perimeter, one of which leads to an escape box. The maze is placed in a room with various visual cues.

  • Habituation: Allow mice to acclimate to the testing room. On the first day, gently guide the mouse to the escape box.

  • Training:

    • Place the mouse in the center of the maze under a bright, aversive light.

    • Allow the mouse to explore the maze and find the escape box. The trial ends when the mouse enters the escape box or after a set time has elapsed.

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial: After the training phase, remove the escape box and place the mouse on the maze. Record the time spent in the target quadrant where the escape box was previously located.

  • JHU-083 Administration: Administer JHU-083 or vehicle according to the study design (e.g., 3 times per week for 4-5 months in the APOE4 model).[7]

Visualizations

Signaling Pathways and Experimental Workflows

JHU_083_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 JHU-083 Action cluster_2 Downstream Effects Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase JHU-083 JHU-083 JHU-083->Glutaminase inhibits Glutamate Glutamate Glutaminase->Glutamate converts to mTOR_Signaling mTOR Signaling Glutamate->mTOR_Signaling activates Neuroinflammation Neuroinflammation Glutamate->Neuroinflammation contributes to Tumor_Growth Tumor Growth mTOR_Signaling->Tumor_Growth promotes

Caption: Mechanism of action of JHU-083 as a glutaminase inhibitor.

CSDS_Workflow start Start: Select Mice (C57BL/6J & CD-1) aggressor_screening Screen CD-1 for Aggression start->aggressor_screening social_defeat 10-Day Social Defeat Paradigm (Daily physical & sensory stress) aggressor_screening->social_defeat treatment Administer JHU-083 or Vehicle (e.g., 1.82 mg/kg, p.o., every other day) social_defeat->treatment behavioral_testing Assess Social Avoidance & Anhedonia-like Behaviors treatment->behavioral_testing end End: Analyze Results behavioral_testing->end Orthotopic_Glioma_Workflow start Start: Prepare Glioma Cells (e.g., BT142) implantation Stereotactic Intracranial Implantation in Nude Mice start->implantation recovery Post-operative Recovery (5 days) implantation->recovery treatment Initiate JHU-083 or Vehicle Treatment (e.g., 25 mg/kg, i.p., twice weekly) recovery->treatment monitoring Monitor Tumor Growth & Survival treatment->monitoring end End: Pathological & Molecular Analysis monitoring->end

References

Application

JHU-083: Application Notes and Protocols for Cell Culture Assays and Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the glutamine antagonist prodrug JHU-083, including its mechanism of action and detailed protoco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the glutamine antagonist prodrug JHU-083, including its mechanism of action and detailed protocols for its application in cell culture-based proliferation and signaling studies. JHU-083 is a powerful tool for investigating the role of glutamine metabolism in cancer and other diseases.

Introduction to JHU-083

JHU-083 is a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By targeting glutamine metabolism, JHU-083 has demonstrated significant anti-tumor effects in various cancer models, including glioma, medulloblastoma, prostate, and bladder cancers.[1][2][3][4] Its mechanism of action involves the inhibition of multiple glutamine-utilizing enzymes, leading to a disruption of cancer cell metabolism, reprogramming of the tumor microenvironment, and downregulation of key signaling pathways such as the mTOR pathway.[1][5][6]

Mechanism of Action

JHU-083 exerts its anti-proliferative effects through a multi-faceted mechanism centered on the inhibition of glutamine metabolism. As a prodrug, JHU-083 is converted to its active form, DON, within the cellular environment. DON, a glutamine analog, irreversibly inhibits a range of enzymes that utilize glutamine as a nitrogen donor. This widespread inhibition leads to several downstream consequences for cancer cells:

  • Disruption of Nucleotide Biosynthesis: The synthesis of purines and pyrimidines, essential for DNA and RNA replication, is heavily dependent on glutamine. By blocking glutamine-dependent enzymes in these pathways, JHU-083 impairs nucleotide production, leading to cell cycle arrest and inhibition of proliferation.[5]

  • Downregulation of the mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. JHU-083 treatment has been shown to decrease mTOR signaling, as evidenced by reduced phosphorylation of downstream targets like S6 ribosomal protein.[5][6] This disruption is linked to the role of glutamine in activating mTORC1.

  • Alteration of the Tumor Microenvironment: JHU-083 has been observed to reprogram immunosuppressive tumor-associated macrophages (TAMs) into a pro-inflammatory state, thereby enhancing anti-tumor immunity.[3][4]

  • Induction of Apoptosis: By disrupting cellular metabolism and key signaling pathways, JHU-083 can trigger programmed cell death in cancer cells.[1]

Data Presentation: Summary of JHU-083 Effects on Cancer Cell Lines

The following tables summarize the reported effects of JHU-083 on various cancer cell lines. These data are compiled from multiple studies and are intended to provide a comparative overview.

Table 1: IC50 Values of JHU-083 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
BT142Glioma (IDH1 mutant)~1Cell Viability (72h)[5]
Br23cGlioma~1Cell Viability (72h)[5]
D425MEDMedulloblastoma (MYC-amplified)Not explicitly stated, but sensitive in vitroCell Growth/Apoptosis[2]
MB49Bladder CarcinomaNot explicitly stated, but sensitive in vitroTumor Growth[4]
B6CaPProstate CarcinomaNot explicitly stated, but sensitive in vitroTumor Growth[4]

Table 2: Effects of JHU-083 on Cellular Processes

Cellular ProcessCell Line(s)JHU-083 ConcentrationDurationObserved EffectReference
DNA Synthesis (BrdU incorporation)BT142, Br23cNot explicitly stated24hDecreased[5]
Cell ViabilityGlioma cell linesDose-dependent72h-96hDecreased[5][7]
Colony FormationGlioma cell linesDose-dependentNot specifiedDecreased[5]
Neurosphere FormationGlioma cell linesNot explicitly stated12-14 daysDecreased[5]
ATP LevelsBT142, Br23cNot explicitly stated24hReduced[5]
Glutamate LevelsBT142, Br23cNot explicitly stated24hReduced[5]
Lactate LevelsBT142, Br23cNot explicitly stated24hReduced[5]
mTOR Signaling (pS6 levels)Glioma cell linesDose-dependent24hDecreased[5]

Experimental Protocols

The following are detailed protocols for common cell culture assays to assess the effects of JHU-083 on cancer cell proliferation and signaling.

Cell Viability Assay (alamarBlue Assay)

This protocol is adapted from studies on glioma cells and can be optimized for other cell lines.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JHU-083 (dissolved in a suitable vehicle, e.g., sterile water or PBS)

  • 96-well cell culture plates

  • alamarBlue™ cell viability reagent

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of JHU-083 in complete medium.

  • Remove the medium from the wells and add 100 µL of the JHU-083 dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 to 96 hours.

  • Add 10 µL of alamarBlue™ reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

DNA Synthesis Assay (BrdU Incorporation)

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JHU-083

  • 96-well cell culture plates

  • BrdU labeling solution (e.g., from a commercial kit)

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in a 96-well plate and treat with JHU-083 as described in the cell viability assay protocol. A typical treatment duration is 24 hours.[5]

  • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.

  • Wash the wells and add the anti-BrdU primary antibody. Incubate for 1-2 hours at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add TMB substrate. Incubate until a color change is observed.

  • Add stop solution and measure the absorbance at 450 nm.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JHU-083

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of JHU-083 or vehicle control. The medium should be replaced with fresh drug-containing medium every 2-3 days.

  • Incubate for 10-14 days, or until visible colonies are formed.

  • Wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

Neurosphere Formation Assay

This assay is used to evaluate the self-renewal and proliferative capacity of cancer stem-like cells.

Materials:

  • Cancer stem-like cells or a cell line capable of forming neurospheres

  • Serum-free neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • JHU-083

  • Low-attachment 96-well or 6-well plates

Procedure:

  • Dissociate existing neurospheres into a single-cell suspension.

  • Plate the single cells at a low density (e.g., 100-1,000 cells/mL) in low-attachment plates with neurosphere medium containing various concentrations of JHU-083 or vehicle control.

  • Incubate for 12-14 days.[5]

  • Count the number of neurospheres formed in each well.

Western Blot Analysis of mTOR Signaling Pathway

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the mTOR pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JHU-083

  • 6-well or 10 cm cell culture dishes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere.

  • Treat the cells with JHU-083 at the desired concentrations for a specified time (e.g., 24 hours).[5]

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

JHU083_Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes JHU083 JHU-083 (Prodrug) DON DON (Active Drug) JHU083->DON Intracellular Conversion GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibition Nucleotide Nucleotide Synthesis GlutamineEnzymes->Nucleotide Impairs mTOR mTOR Signaling GlutamineEnzymes->mTOR Downregulates Metabolism Cellular Metabolism GlutamineEnzymes->Metabolism Disrupts Proliferation Decreased Proliferation Nucleotide->Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis Metabolism->Apoptosis

Experimental_Workflow cluster_assays Proliferation & Viability Assays cluster_signaling Signaling Pathway Analysis start Start: Cancer Cell Culture treatment Treat with JHU-083 (Dose-Response and Time-Course) start->treatment viability Cell Viability (e.g., alamarBlue) treatment->viability brdu DNA Synthesis (BrdU) treatment->brdu colony Colony Formation treatment->colony neurosphere Neurosphere Formation treatment->neurosphere lysis Cell Lysis & Protein Quantification treatment->lysis end Data Analysis & Interpretation viability->end brdu->end colony->end neurosphere->end western Western Blot (e.g., p-mTOR, p-S6) lysis->western western->end

References

Method

Application Notes and Protocols for JHU-083 Oral Gavage in Animal Studies

For Researchers, Scientists, and Drug Development Professionals Introduction JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) with increased oral bioavailability.[1][2] It is a valuable t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) with increased oral bioavailability.[1][2] It is a valuable tool for in vivo studies investigating the role of glutamine metabolism in various pathological conditions, including cancer and neurological disorders.[3][4] JHU-083 effectively delivers DON to tissues, including the brain, and has been shown to modulate the mTOR signaling pathway and disrupt purine biosynthesis.[5][6] These application notes provide a comprehensive guide for the preparation and oral administration of JHU-083 in animal models.

Data Presentation

The following table summarizes the quantitative data from various studies that have utilized JHU-083 for oral gavage in mice.

ParameterDetailsAnimal ModelReference
Vehicle Sterile Phosphate Buffered Saline (PBS)Athymic Nude Mice, C57BL/6J Mice[6][7]
Dosage (as DON-equivalent) 1 mg/kgC57BL/6J Mice[7]
1.9 mg/kg (low dose)Athymic Nude Mice[5]
20 mg/kgAthymic Nude Mice, C57BL/6J Mice[6]
25 mg/kg (high dose)Athymic Nude Mice[5]
Dosage (as JHU-083) 1.83 mg of JHU-083 is equivalent to 1.0 mg of DONNot specified[6]
Administration Route Oral GavageAthymic Nude Mice, C57BL/6J Mice, APOE4 Knock-in Mice[4][6]
Administration Volume 100 µL bolusAthymic Nude Mice[6]
Frequency of Administration DailyC57BL/6J Mice[8]
Twice weekly (Tuesdays and Fridays)Athymic Nude Mice, C57BL/6J Mice[6]
Three times per weekAPOE4 Knock-in Mice[4]
5 days/week for 3 weeks, then 2 days/week (low dose)Athymic Nude Mice[9]
2 days/week (high dose)Athymic Nude Mice[9]

Experimental Protocols

Materials
  • JHU-083 powder

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriate sized oral gavage needles (flexible or rigid, ball-tipped)

  • Syringes (1 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of JHU-083 Solution

This protocol describes the preparation of a JHU-083 solution for oral gavage. The example calculation is for a 20 mg/kg DON-equivalent dose for a 25g mouse with a 100 µL administration volume.

  • Determine the required concentration:

    • Desired DON-equivalent dose: 20 mg/kg

    • Weight of JHU-083 equivalent to DON: 20 mg/kg * 1.83 = 36.6 mg/kg

    • For a 25g (0.025 kg) mouse, the required dose of JHU-083 is: 36.6 mg/kg * 0.025 kg = 0.915 mg

    • To administer this in 100 µL (0.1 mL), the required concentration is: 0.915 mg / 0.1 mL = 9.15 mg/mL

  • Weighing the JHU-083:

    • Accurately weigh the required amount of JHU-083 powder using an analytical balance. For a batch preparation, calculate the total amount needed based on the number of animals and doses.

  • Dissolving JHU-083:

    • Place the weighed JHU-083 powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile PBS to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • For in vivo studies, it is recommended to prepare the JHU-083 solution fresh before each administration.[6] If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of JHU-083 in PBS for extended periods should be determined by the researcher.

Oral Gavage Administration Protocol
  • Animal Handling:

    • Gently restrain the mouse using an appropriate technique to minimize stress. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Dose Preparation:

    • Draw the calculated volume of the prepared JHU-083 solution into a 1 mL syringe fitted with an appropriately sized oral gavage needle.

  • Administration:

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.

    • Once the needle is in place, slowly administer the JHU-083 solution.

    • Carefully withdraw the needle.

  • Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions following the procedure.[6]

Mandatory Visualization

Signaling Pathway of JHU-083

JHU083_Pathway cluster_cell Cell JHU083 JHU-083 (Prodrug) DON DON (Active Drug) JHU083->DON Conversion GlutamineMetabolism Glutamine-Dependent Biosynthesis DON->GlutamineMetabolism Inhibition Glutamine Glutamine Glutamine->GlutamineMetabolism PurineSynthesis De Novo Purine Synthesis GlutamineMetabolism->PurineSynthesis mTORC1 mTORC1 Signaling PurineSynthesis->mTORC1 CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth

Caption: JHU-083 mechanism of action.

Experimental Workflow for Oral Gavage Study

Caption: Workflow for JHU-083 oral gavage.

References

Application

Application Notes and Protocols for JHU-083 in Orthotopic Glioma Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of JHU-083, a brain-penetrant glutamine antagonist prodrug, in preclinical orthotopic gl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JHU-083, a brain-penetrant glutamine antagonist prodrug, in preclinical orthotopic glioma mouse models. The protocols and data presented are based on published research and are intended to guide the design and execution of similar in vivo studies.

Introduction

Gliomas, particularly those with isocitrate dehydrogenase (IDH) mutations, exhibit a heightened dependence on glutamine metabolism for their growth and survival.[1][2][3][4] JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) that has been engineered for improved oral bioavailability and brain penetration.[1][5][6] By targeting glutamine metabolism, JHU-083 presents a promising therapeutic strategy to slow glioma progression.[1][2][3][4] In preclinical studies, JHU-083 has been shown to extend survival in orthotopic IDH-mutant glioma models by disrupting mTOR signaling and purine biosynthesis.[1][2][3][4][7]

Mechanism of Action

JHU-083 acts as a glutamine antagonist, inhibiting multiple enzymes that utilize glutamine for biosynthesis. This disruption of glutamine metabolism leads to several downstream effects within glioma cells, including:

  • Inhibition of mTOR Signaling: JHU-083 has been demonstrated to disrupt the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][2][3][4] This is evidenced by the reduced expression of phosphorylated S6 (pS6), a downstream target of mTOR.[1][2][3][4]

  • Impairment of Purine Biosynthesis: By blocking glutamine-dependent steps in de novo purine synthesis, JHU-083 limits the building blocks necessary for DNA and RNA replication, thereby impeding cell proliferation.[1]

  • Modulation of the Tumor Microenvironment: JHU-083 can alter the tumor microenvironment, including effects on immune cells.[8][9][10]

Data Presentation

In Vivo Efficacy of JHU-083 in an Orthotopic IDH1-mutant Glioma Model

The following table summarizes the survival data from a study using an orthotopic xenograft model with BT142 IDH1R132H glioma cells implanted in nude mice.[1][7]

Treatment GroupDosage (mg/kg)Administration ScheduleMedian SurvivalSurvival Benefit vs. Controlp-valueReference
Control (Vehicle)-----[1][7]
JHU-083 (Low Dose)1.95 days/week for 3 weeks, then 2 days/weekNot specifiedNot statistically significantP = 0.053[1][7]
JHU-083 (High Dose)252 days/weekNot specifiedStatistically significantP = 0.027[1][7]
Brain Penetration of JHU-083

This table shows the concentration of the active drug, DON, in the brains of mice one hour after a single oral dose of JHU-083.[11]

Brain RegionDON Concentration (nmol/g)
Cerebellum~10
Cortex~11
Hippocampus~9
Striatum~12
Brainstem~8

Experimental Protocols

Establishment of Orthotopic Glioma Mouse Model

This protocol describes the intracranial implantation of glioma cells to create an orthotopic tumor model.[12][13][14][15][16]

Materials:

  • Glioma cells (e.g., BT142 IDH1R132H)

  • Immunodeficient mice (e.g., nude mice)

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, drill, syringe)

  • Cell suspension in a suitable medium (e.g., PBS)

Procedure:

  • Cell Preparation: Culture and harvest glioma cells. Resuspend the cells at the desired concentration (e.g., 3 x 10^5 cells in 5 µL).[7]

  • Animal Anesthesia and Fixation: Anesthetize the mouse and securely fix its head in the stereotaxic frame.

  • Surgical Procedure:

    • Make a sagittal incision in the scalp to expose the skull.

    • Using stereotaxic coordinates, mark the injection site.

    • Create a small burr hole in the skull at the marked location using a micro-drill.

  • Cell Implantation:

    • Carefully lower a Hamilton syringe containing the cell suspension through the burr hole to the desired depth in the brain parenchyma.

    • Slowly inject the cell suspension.

    • After injection, leave the needle in place for a few minutes to prevent reflux, then slowly withdraw it.

  • Closure and Post-operative Care: Suture the scalp incision. Monitor the animal closely during recovery and in the following days for any signs of distress or neurological symptoms.

JHU-083 Administration in Orthotopic Glioma Mouse Models

This protocol outlines the preparation and administration of JHU-083 to mice bearing orthotopic gliomas.[7]

Materials:

  • JHU-083

  • Vehicle (e.g., sterile PBS)

  • Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)

Procedure:

  • Drug Preparation: Immediately before administration, dilute JHU-083 in sterile PBS to the desired concentration.[7]

  • Administration:

    • Route of Administration: JHU-083 can be administered via oral gavage or intraperitoneal injection.[7][11]

    • Dosing Regimen: Treatment can be initiated a few days after tumor implantation (e.g., 5 days).[7]

    • Dosage:

      • A low-dose regimen of 1.9 mg/kg administered 5 days a week for 3 weeks, followed by 2 days a week has been used.[7]

      • A high-dose regimen of 25 mg/kg administered 2 days a week has also been shown to be effective.[1][7]

  • Monitoring: Monitor the animals daily for tumor-related symptoms and any signs of drug toxicity.

Visualizations

G JHU-083 Mechanism of Action in Glioma JHU083 JHU-083 (Prodrug) DON DON (Active Drug) JHU083->DON Activation GlutamineMetabolism Glutamine-Dependent Metabolic Pathways DON->GlutamineMetabolism Glutamine Glutamine Glutamine->GlutamineMetabolism mTOR mTOR Signaling GlutamineMetabolism->mTOR Purine Purine Biosynthesis GlutamineMetabolism->Purine Proliferation Tumor Cell Proliferation mTOR->Proliferation Purine->Proliferation

Caption: JHU-083 is converted to its active form, DON, which inhibits glutamine metabolism, leading to the disruption of mTOR signaling and purine biosynthesis, ultimately reducing tumor cell proliferation.

G Experimental Workflow for JHU-083 in Orthotopic Glioma Models cluster_model Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Glioma Cell Culture (e.g., BT142 IDH1R132H) Implantation 2. Orthotopic Implantation into Mouse Brain CellCulture->Implantation Randomization 3. Randomize Mice into Treatment Groups Implantation->Randomization Treatment 4. Administer JHU-083 or Vehicle Randomization->Treatment Monitoring 5. Monitor Survival and Tumor Progression Treatment->Monitoring Analysis 6. Analyze Survival Data and Biomarkers Monitoring->Analysis

Caption: This workflow outlines the key steps for evaluating the efficacy of JHU-083 in an orthotopic glioma mouse model, from tumor establishment to data analysis.

References

Method

Application of JHU-083 in Prostate and Bladder Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction JHU-083 is a novel glutamine antagonist prodrug that has demonstrated significant anti-tumor activity in preclinical models of prostate and bla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a novel glutamine antagonist prodrug that has demonstrated significant anti-tumor activity in preclinical models of prostate and bladder cancer.[1][2] As a systemically administered agent, JHU-083 is designed to be preferentially activated within the tumor microenvironment, thereby minimizing systemic toxicity.[1] Its mechanism of action is twofold: it directly inhibits the metabolic processes of cancer cells reliant on glutamine and immunomodulates the tumor microenvironment by reprogramming immunosuppressive tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor phenotype.[1][3] These characteristics make JHU-083 a promising therapeutic candidate for myeloid-rich urologic tumors.[4]

Mechanism of Action

JHU-083 exerts its anti-cancer effects through a dual mechanism targeting both the tumor cells and the surrounding immune landscape.

1. Reprogramming of Tumor-Associated Macrophages (TAMs):

In the tumor microenvironment, JHU-083 inhibits glutamine metabolism in TAMs, leading to their reprogramming from an immunosuppressive (M2-like) to a pro-inflammatory and anti-tumor (M1-like) state.[1][4] This reprogramming is characterized by:

  • Increased expression of pro-inflammatory cytokines.

  • Enhanced phagocytic activity against tumor cells.[1]

  • Upregulation of TNF, pro-inflammatory, and mTORC1 signaling pathways within the TAMs.[1][3]

2. Direct Effects on Tumor Cells:

JHU-083 disrupts glutamine-dependent metabolic pathways within cancer cells, which are crucial for their proliferation and survival.[1][3] This leads to:

  • A global shutdown of glutamine-utilizing metabolic pathways.[1]

  • Reduced levels of HIF-1α and decreased phosphorylation of c-MYC, key regulators of cancer cell metabolism and proliferation.[1][3]

  • Induction of tumor cell apoptosis.[1][3]

The following diagram illustrates the signaling pathway affected by JHU-083 in the tumor microenvironment.

JHU083_Mechanism cluster_TME Tumor Microenvironment cluster_TAM Tumor-Associated Macrophage (TAM) cluster_TumorCell Tumor Cell JHU083 JHU-083 (Prodrug) Active_Drug Active Glutamine Antagonist JHU083->Active_Drug Activation in TME Glutamine_TAM Glutamine Metabolism Active_Drug->Glutamine_TAM Inhibits Glutamine_Tumor Glutamine Metabolism Active_Drug->Glutamine_Tumor Inhibits M2_TAM Immunosuppressive TAM (M2-like) M1_TAM Pro-inflammatory TAM (M1-like) M2_TAM->M1_TAM Reprogramming TNF_mTORC1 TNF/mTORC1 Signaling M1_TAM->TNF_mTORC1 Activates Phagocytosis Increased Phagocytosis M1_TAM->Phagocytosis Promotes HIF1a_cMYC Reduced HIF-1α & c-MYC Phosphorylation Glutamine_Tumor->HIF1a_cMYC Leads to Apoptosis Apoptosis HIF1a_cMYC->Apoptosis Induces

Caption: Mechanism of action of JHU-083 in the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of JHU-083 in preclinical models of prostate and bladder cancer. Data is extracted from Praharaj et al., Cancer Immunology Research, 2024.[1]

Table 1: In Vivo Efficacy of JHU-083 in a Syngeneic Mouse Model of Prostate Cancer (B6CaP)

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Notes
Vehicle Control-Oral Gavage0-
JHU-0831 mg/kgOral Gavage, daily~60-70%Significant tumor growth reduction observed.[4]

Table 2: In Vivo Efficacy of JHU-083 in a Syngeneic Mouse Model of Prostate Cancer (RM-1)

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Notes
Vehicle Control-Oral Gavage0-
JHU-0831 mg/kgOral Gavage, dailyStrong Antitumor ActivitySpecific percentage not detailed, but described as strong.[4]

Table 3: In Vivo Efficacy of JHU-083 in a Syngeneic Mouse Model of Bladder Cancer (MB49)

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Notes
Vehicle Control-Oral Gavage0-
JHU-0831 mg/kgOral Gavage, daily~70-80%Significant tumor growth reduction observed.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving JHU-083 in prostate and bladder cancer research, based on the study by Praharaj et al. (2024).[1]

In Vivo Syngeneic Mouse Models

A general workflow for in vivo studies is depicted in the diagram below.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cell Culture (B6CaP, RM-1, or MB49) Tumor_Implantation 2. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Measurement 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Measurement Treatment_Initiation 4. Treatment Initiation (when tumors are palpable) Tumor_Measurement->Treatment_Initiation JHU083_Admin 5. JHU-083 Administration (1 mg/kg, daily, oral gavage) Treatment_Initiation->JHU083_Admin Endpoint 6. Endpoint Analysis (e.g., tumor volume, weight) JHU083_Admin->Endpoint Immunophenotyping 7. Immunophenotyping (Flow Cytometry, IHC) Endpoint->Immunophenotyping

Caption: General experimental workflow for in vivo studies with JHU-083.

1. Cell Lines and Culture:

  • Prostate Cancer:

    • B6CaP: Murine prostate carcinoma cells.

    • RM-1: Aggressive murine prostate cancer cells.

  • Bladder Cancer:

    • MB49: Murine urothelial carcinoma cells.

  • Culture Conditions: All cell lines are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Models:

  • Strain: C57BL/6J mice (male for prostate cancer models, female for bladder cancer models), typically 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Prostate Cancer (B6CaP and RM-1):

    • Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^5 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Bladder Cancer (MB49):

    • Harvest MB49 cells and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

4. JHU-083 Administration:

  • Preparation: Dissolve JHU-083 in a suitable vehicle (e.g., sterile water or PBS).

  • Dosing: Once tumors are palpable (e.g., ~50-100 mm³), begin daily oral gavage of JHU-083 at a dose of 1 mg/kg body weight. The control group receives the vehicle alone.

5. Tumor Growth Monitoring and Endpoint:

  • Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and general health status.

  • The experiment is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

  • At the endpoint, tumors are excised, weighed, and processed for further analysis (e.g., flow cytometry, immunohistochemistry).

Immunophenotyping by Flow Cytometry
  • Tumor Digestion:

    • Mince the excised tumors and digest them in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Staining:

    • Stain the cells with a panel of fluorescently labeled antibodies specific for immune cell markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD4, CD8 for T cells).

    • Include a viability dye to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the populations of different immune cells within the tumor.

Future Directions

Clinical trials are being planned to evaluate the safety and efficacy of JHU-083 in patients with treatment-resistant prostate or bladder cancer.[2][5] Further preclinical studies are also underway to explore the potential of combining JHU-083 with other therapies, such as immune checkpoint inhibitors, to enhance its anti-tumor effects.[5]

References

Application

JHU-083: Application Notes and Protocols for Studying Immunometabolism in Cancer

For Researchers, Scientists, and Drug Development Professionals Introduction JHU-083 is a novel, systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to target...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a novel, systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to target the metabolic reprogramming inherent in many cancer cells, which exhibit a high dependence on glutamine for proliferation and survival.[2][3] JHU-083 exerts a dual mechanism of action: it directly inhibits tumor cell growth by disrupting glutamine-dependent metabolic pathways, and it remodels the tumor microenvironment (TME) to favor anti-tumor immunity.[4][5] These properties make JHU-083 a compelling tool for studying cancer immunometabolism and a promising therapeutic candidate.

These application notes provide an overview of JHU-083 and detailed protocols for its use in preclinical cancer research.

Mechanism of Action

JHU-083 is bioactivated within the TME, releasing the active glutamine antagonist DON.[5] DON inhibits multiple enzymes that utilize glutamine, leading to a global disruption of glutamine metabolism.[3] This has two major consequences:

  • Direct Anti-tumor Effects: By blocking glutamine utilization, JHU-083 impairs key metabolic processes in cancer cells, including the tricarboxylic acid (TCA) cycle, purine and pyrimidine synthesis, and redox homeostasis.[4][6] This leads to decreased proliferation, cell cycle arrest, and apoptosis of cancer cells.[1][2] A key signaling pathway inhibited by JHU-083 is the mTOR pathway, a central regulator of cell growth and metabolism.[2][6]

  • Immunomodulatory Effects: JHU-083 differentially affects the metabolic plasticity of immune cells within the TME.[4]

    • T Cells: JHU-083 promotes a long-lived, memory-like phenotype in CD8+ T cells and reduces the abundance of immunosuppressive regulatory T cells (Tregs).[4][7]

    • Tumor-Associated Macrophages (TAMs): JHU-083 reprograms immunosuppressive M2-like TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype.[4][8][9] This is characterized by increased phagocytic activity and enhanced production of pro-inflammatory cytokines.[4][10]

The following diagram illustrates the proposed mechanism of action of JHU-083:

JHU083_Mechanism cluster_extracellular Extracellular Space / Systemic Circulation cluster_tme Tumor Microenvironment (TME) cluster_cancer_cell Cancer Cell cluster_immune_cells Immune Cells JHU083_prodrug JHU-083 (Prodrug) JHU083_active JHU-083 (Active DON) JHU083_prodrug->JHU083_active Bioactivation in TME Glutamine Glutamine JHU083_active->Glutamine Antagonizes Cancer_Metabolism Glutamine Metabolism (TCA Cycle, Nucleotide Synthesis) JHU083_active->Cancer_Metabolism Inhibits TAMs Tumor-Associated Macrophages (TAMs) JHU083_active->TAMs Modulates T_cells T Cells JHU083_active->T_cells Modulates Glutamine->Cancer_Metabolism fuels mTOR_Pathway mTOR Signaling Cancer_Metabolism->mTOR_Pathway supports Proliferation Decreased Proliferation & Increased Apoptosis mTOR_Pathway->Proliferation promotes Reprogramming Reprogramming to Anti-tumor Phenotype TAMs->Reprogramming Effector_T_cells Enhanced Effector T Cell Function T_cells->Effector_T_cells

Caption: Mechanism of action of JHU-083 in the tumor microenvironment.

Data Presentation

The following tables summarize the quantitative effects of JHU-083 observed in preclinical studies.

Table 1: In Vitro Anti-proliferative Effects of JHU-083

Cell LineCancer TypeAssayEffectReference
BT142Glioma (IDH1mut)Cell ViabilityDose-dependent decrease[6]
Br23cGlioma (IDH1wt)Cell ViabilityDose-dependent decrease[6]
GL261, U251, D54, U87Glioblastoma (IDH1wt)Cell ViabilityDose-dependent decrease[6]
JHH520Glioblastoma (IDH1wt)Cell ViabilityDose-dependent decrease[6]
MED211MedulloblastomaApoptosis (Cleaved Caspase-3)Increase from 22% to 64% (10µM) and 75% (20µM)[1]

Table 2: Metabolic Effects of JHU-083 on Glioma Cells (BT142 and Br23c)

MetaboliteEffectReference
ATPReduced[6]
Glutamate (Glu)Reduced[6]
LactateReduced[6]
GlutathioneReduced[6]

Table 3: In Vivo Efficacy of JHU-083 in an Orthotopic Glioma Model (BT142)

Treatment GroupDosageMedian Survivalp-value vs. ControlReference
ControlVehicle~21 days-[6]
JHU-0831.9 mg/kg (5 days/week)Not significantly increasedp = 0.053[6]
JHU-08325 mg/kg (2 days/week)~28 daysp = 0.027[6]

Table 4: Immunomodulatory Effects of JHU-083 in the Tumor Microenvironment

Immune Cell PopulationEffectCancer ModelReference
CD8+ T CellsPromotes stem-cell like phenotypeUrologic Cancers[4]
Regulatory T Cells (Tregs)Decreased abundanceUrologic Cancers[4]
Tumor-Associated Macrophages (TAMs)Reprogrammed to pro-inflammatory phenotypeUrologic Cancers[4][8][9]
TAMsIncreased phagocytic activityUrologic Cancers[4][10]

Experimental Protocols

The following are representative protocols for experiments using JHU-083. Researchers should optimize these protocols for their specific cell lines and experimental systems.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of JHU-083 on cancer cells using a BrdU incorporation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JHU-083 (stock solution in sterile water or PBS)

  • BrdU labeling reagent

  • Fixation and permeabilization buffers

  • Anti-BrdU antibody

  • Fluorescently labeled secondary antibody

  • 96-well microplate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • JHU-083 Treatment: The following day, treat cells with a range of JHU-083 concentrations. Include a vehicle-only control.

  • Incubation: Incubate cells for the desired treatment duration (e.g., 24-72 hours).

  • BrdU Labeling: Add BrdU labeling reagent to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (typically 2-24 hours, depending on the cell cycle length).

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the BrdU assay kit.

  • Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

  • Analysis: Quantify the fluorescence intensity using a microscope or plate reader.

Cell_Proliferation_Workflow start Seed Cells in 96-well Plate treat Treat with JHU-083 (various concentrations) start->treat incubate Incubate (24-72 hours) treat->incubate brdu_label Add BrdU Labeling Reagent incubate->brdu_label fix_perm Fix and Permeabilize Cells brdu_label->fix_perm stain Immunostain with Anti-BrdU Antibody fix_perm->stain analyze Analyze Fluorescence stain->analyze

Caption: Workflow for in vitro cell proliferation assay with JHU-083.

Protocol 2: Western Blot Analysis of mTOR Pathway

This protocol details the analysis of mTOR pathway activation in response to JHU-083 treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JHU-083

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6, anti-S6, anti-Cyclin D1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat cells with JHU-083 as described in Protocol 1.

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., actin).

Western_Blot_Workflow start Cell Treatment with JHU-083 lysis Cell Lysis start->lysis quantify Protein Quantification lysis->quantify sds_page SDS-PAGE and Transfer quantify->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analysis detect->analyze

Caption: Workflow for Western blot analysis of the mTOR pathway.

Protocol 3: In Vivo Orthotopic Glioma Model

This protocol provides a general guideline for establishing an orthotopic glioma model and treating with JHU-083. All animal procedures must be approved by the institution's animal care and use committee.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Glioma cell line (e.g., BT142)

  • Stereotactic apparatus

  • JHU-083 (dissolved in sterile PBS)

  • Anesthesia

Procedure:

  • Cell Preparation: Culture and harvest glioma cells. Resuspend a defined number of cells (e.g., 3 x 10^5 cells) in a small volume of sterile PBS.

  • Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Inject the cell suspension into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or by observing clinical signs.

  • JHU-083 Treatment: Once tumors are established, begin treatment with JHU-083 via the desired route of administration (e.g., intraperitoneal injection). Use a dosing regimen as described in Table 3.

  • Efficacy Assessment: Monitor animal survival and tumor burden. At the experimental endpoint, tumors can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

In_Vivo_Workflow start Prepare Glioma Cell Suspension injection Stereotactic Intracranial Injection into Mice start->injection monitoring Monitor Tumor Growth injection->monitoring treatment JHU-083 Treatment monitoring->treatment assessment Assess Efficacy (Survival, Tumor Burden) treatment->assessment analysis Endpoint Analysis (Flow Cytometry, IHC) assessment->analysis

Caption: Workflow for in vivo orthotopic glioma model with JHU-083 treatment.

Conclusion

JHU-083 is a valuable research tool for investigating the complex interplay between metabolism and immunity in cancer. Its dual mechanism of action, targeting both tumor cells and the immune microenvironment, offers a unique approach to cancer therapy. The protocols and data presented here provide a foundation for researchers to explore the potential of JHU-083 in their own preclinical cancer models. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that may benefit from this novel treatment strategy.

References

Method

In Vitro Stability and Solubility of JHU-083: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for assessing the in vitro stability and solubility of JHU-083, a prodrug of the glutaminase...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the in vitro stability and solubility of JHU-083, a prodrug of the glutaminase inhibitor 6-diazo-5-oxo-L-norleucine (DON).[1][2] Understanding these parameters is critical for the design and interpretation of in vitro experiments in cancer research, immunology, and neuroscience.

Overview of JHU-083

JHU-083 is an experimental glutaminase inhibitor that targets the metabolic reprogramming observed in various diseases, including cancer.[2][3] By blocking glutamine metabolism, JHU-083 disrupts key cellular processes, including the mTOR signaling pathway and purine biosynthesis, leading to reduced cell proliferation and other therapeutic effects.[4][5] As a prodrug, JHU-083 is designed for improved oral bioavailability, and it is cleaved in vivo to its active form, DON.[2][6]

Solubility of JHU-083

The solubility of JHU-083 has been reported in several common laboratory solvents. This information is crucial for the preparation of stock solutions for in vitro assays.

SolventSolubilityConcentration (if specified)Source
Dimethyl Sulfoxide (DMSO)Sparingly soluble / Soluble1-10 mg/mL / 62 mg/mL (198.48 mM)[5][7]
AcetonitrileSlightly soluble0.1-1 mg/mL[7]
EthanolSoluble15 mg/mL / 62 mg/mL[5]
WaterSoluble / Dissolved for in vitro testing8 mg/mL / 3 mg/mL[5][8]
Phosphate-Buffered Saline (PBS)Dissolved for in vivo studiesNot specified[1][8]

Note: The solubility in DMSO can be affected by moisture absorption; it is recommended to use fresh, anhydrous DMSO.[5] Solutions of JHU-083 are noted to be unstable and should be prepared fresh.[5]

In Vitro Stability of JHU-083

While specific quantitative data on the in vitro stability of JHU-083 in various cell culture media is not extensively published, the general recommendation is that solutions should be prepared fresh for optimal results.[5] The powdered form of JHU-083 is stable for at least two years when stored at -20°C in the dark.[5][7]

Experimental Protocols

Protocol for Preparation of JHU-083 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of JHU-083 in DMSO, which can then be diluted into aqueous media for experiments.

Materials:

  • JHU-083 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibrate the JHU-083 powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of JHU-083 powder using a calibrated analytical balance in a chemical fume hood.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or as required).

  • Vortex the solution thoroughly until the JHU-083 is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary, but care should be taken to avoid degradation.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C in the dark. As solutions are unstable, it is recommended to prepare them fresh.[5]

Protocol for Assessing In Vitro Solubility in Cell Culture Media

This protocol outlines a method to determine the kinetic solubility of JHU-083 in a specific cell culture medium.

Materials:

  • JHU-083 DMSO stock solution (e.g., 10 mM)

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM) supplemented as required (e.g., with FBS)

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

Procedure:

  • Prepare a serial dilution of the JHU-083 DMSO stock solution.

  • Add a small volume (e.g., 1-2 µL) of each JHU-083 dilution to the wells of a 96-well plate containing the cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent effects.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 1, 4, or 24 hours) to allow for equilibration.

  • After incubation, visually inspect the wells for any precipitation.

  • To quantify the soluble concentration, centrifuge the plate to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of JHU-083 using a validated analytical method like HPLC.

  • The highest concentration at which no precipitate is observed and the measured concentration matches the nominal concentration is considered the kinetic solubility under those conditions.

Protocol for Assessing In Vitro Stability in Cell Culture Media

This protocol provides a framework for evaluating the stability of JHU-083 in cell culture medium over time.

Materials:

  • JHU-083 stock solution

  • Cell culture medium of interest

  • Incubator (37°C, 5% CO₂)

  • Sterile tubes or a multi-well plate

  • Analytical method for quantification of JHU-083 (e.g., LC-MS/MS)

Procedure:

  • Spike a known concentration of JHU-083 into the cell culture medium in a sterile container.

  • Immediately take a sample (t=0) and store it under conditions that prevent degradation (e.g., flash-freeze in liquid nitrogen and store at -80°C).

  • Incubate the remaining solution at 37°C in a cell culture incubator.

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Process and store the samples in the same manner as the t=0 sample.

  • After collecting all time points, analyze the concentration of JHU-083 in each sample using a validated analytical method.

  • Calculate the percentage of JHU-083 remaining at each time point relative to the t=0 concentration.

  • The rate of degradation and the half-life (t½) of JHU-083 in the medium can be determined from this data.

Signaling Pathways and Experimental Workflows

JHU-083 Mechanism of Action: Inhibition of Glutamine Metabolism and Downstream Signaling

JHU-083 acts as a glutamine antagonist, which leads to the disruption of glutamine metabolism. This has significant downstream effects, most notably the inhibition of the mTORC1 signaling pathway and the impairment of de novo purine biosynthesis.[4][5]

JHU083_Mechanism_of_Action JHU083 JHU-083 Glutaminase Glutaminase (GLS) JHU083->Glutaminase Inhibits Glutamine Glutamine Glutamine->Glutaminase Substrate Glutamate Glutamate Glutaminase->Glutamate Catalyzes mTORC1 mTORC1 Signaling Glutamate->mTORC1 Activates Purine_Biosynthesis De Novo Purine Biosynthesis Glutamate->Purine_Biosynthesis Precursor for Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation Promotes Purine_Biosynthesis->Cell_Proliferation Required for

Caption: JHU-083 inhibits glutaminase, disrupting mTORC1 and purine synthesis.

Experimental Workflow for In Vitro Solubility Assessment

The following diagram illustrates a typical workflow for determining the kinetic solubility of JHU-083 in an aqueous medium.

Solubility_Workflow start Start prep_stock Prepare JHU-083 Stock Solution (DMSO) start->prep_stock serial_dilute Serial Dilution of Stock prep_stock->serial_dilute add_to_media Add to Cell Culture Media serial_dilute->add_to_media incubate Incubate at 37°C with Shaking add_to_media->incubate observe Visual Observation for Precipitation incubate->observe centrifuge Centrifuge to Pellet Precipitate observe->centrifuge analyze Analyze Supernatant (e.g., HPLC) centrifuge->analyze determine_sol Determine Kinetic Solubility analyze->determine_sol end End determine_sol->end

Caption: Workflow for determining the kinetic solubility of JHU-083.

Experimental Workflow for In Vitro Stability Assessment

This diagram outlines the process for evaluating the stability of JHU-083 in a given cell culture medium over a time course.

Stability_Workflow start Start prep_solution Prepare JHU-083 in Cell Culture Media start->prep_solution sample_t0 Collect t=0 Sample (Store at -80°C) prep_solution->sample_t0 incubate Incubate at 37°C prep_solution->incubate analyze Analyze All Samples (e.g., LC-MS/MS) sample_t0->analyze sample_timepoints Collect Samples at Various Time Points incubate->sample_timepoints sample_timepoints->analyze calculate Calculate % Remaining vs. Time analyze->calculate end End calculate->end

Caption: Workflow for assessing the in vitro stability of JHU-083.

References

Application

JHU-083 Treatment Protocols for Long-Term Animal Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals Introduction JHU-083 is a powerful, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] By targeting glutamine metab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a powerful, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] By targeting glutamine metabolism, JHU-083 has demonstrated significant therapeutic potential in a variety of preclinical models, including those for cancer and neurodegenerative diseases.[3][4] Its mechanism of action involves the disruption of key cellular processes reliant on glutamine, such as mTOR signaling and purine biosynthesis.[5][6] This document provides detailed application notes and standardized protocols for the administration of JHU-083 in long-term animal studies to ensure reproducibility and accurate evaluation of its therapeutic efficacy and pharmacodynamic effects.

Mechanism of Action

JHU-083 is designed to deliver its active form, DON, more effectively to target tissues while minimizing systemic toxicity.[7] Once activated, DON irreversibly inhibits multiple enzymes that utilize glutamine, leading to a cascade of downstream effects. The primary mechanism involves the disruption of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[5][6] Additionally, by inhibiting purine biosynthesis, JHU-083 can impede DNA and RNA synthesis, contributing to its anti-proliferative effects.[5] In the context of cancer, JHU-083 has also been shown to reprogram the tumor microenvironment by modulating the function of immune cells such as tumor-associated macrophages (TAMs).[3][8]

Signaling Pathway Disrupted by JHU-083

JHU_083_Signaling_Pathway cluster_cell Cell cluster_downstream Downstream Effects JHU083 JHU-083 (Prodrug) DON DON (Active Drug) JHU083->DON Activation GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibits Glutamate Glutamate GlutamineEnzymes->Glutamate Catalyzes Purine_Biosynthesis Purine Biosynthesis GlutamineEnzymes->Purine_Biosynthesis mTORC1 mTORC1 Signaling GlutamineEnzymes->mTORC1 Glutamine Glutamine Glutamine->Glutamate Cell_Growth Cell Growth & Proliferation Purine_Biosynthesis->Cell_Growth Supports Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Protein_Synthesis->Cell_Growth Leads to

Caption: JHU-083 mechanism of action.

Quantitative Data Summary

The following tables summarize the dosing schedules and efficacy of JHU-083 in various long-term animal studies.

Table 1: JHU-083 Dosing Regimens in Long-Term Animal Studies

Animal ModelCancer/Disease TypeAdministration RouteDosageDosing ScheduleReference
Nude MiceMalignant GliomaIntraperitoneal1.9 mg/kg5 days/week for 3 weeks, then 2 days/week[5]
Nude MiceMalignant GliomaIntraperitoneal25 mg/kg2 days/week[5]
C57BL/6J MiceProstate & Bladder CancerOral Gavage0.3 mg/kg (DON equivalent)Daily[3]
Athymic Nude MiceMedulloblastomaOral Gavage20 mg/kg (DON equivalent)Twice weekly[1]
APOE4 Knock-in MiceAlzheimer's DiseaseOral GavageNot Specified3 times/week for 4-5 months[4]

Table 2: Summary of JHU-083 Efficacy in Preclinical Models

Animal ModelCancer/Disease TypeKey Efficacy OutcomesReference
Nude MiceMalignant GliomaExtended survival with high-dose treatment.[5]
C57BL/6J MiceProstate & Bladder CancerPotent tumor growth inhibition.[3]
Athymic Nude MiceMedulloblastomaSignificantly increased survival.[1]
APOE4 Knock-in MiceAlzheimer's DiseaseImproved cognitive performance.[4]
Various Mouse ModelsMelanoma, Colon Cancer, LymphomaSignificant tumor growth inhibition, attenuated metastatic progression, and improved survival.[3]

Experimental Protocols

Preparation of JHU-083 for In Vivo Administration

JHU-083 is typically supplied as a solid. For in vivo studies, it should be dissolved in a sterile vehicle immediately before administration.

  • For Intraperitoneal Injection: Dissolve JHU-083 in sterile phosphate-buffered saline (PBS).[5]

  • For Oral Gavage: Dissolve JHU-083 in sterile PBS or sterile water.[1]

The concentration of the dosing solution should be calculated based on the desired dosage and the average weight of the animals to be treated, ensuring the injection volume is within acceptable limits for the species.

Protocol 1: Intraperitoneal (IP) Injection of JHU-083 in Mice

This protocol is suitable for studies requiring systemic delivery of JHU-083.

Materials:

  • JHU-083

  • Sterile PBS

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of JHU-083 solution to be administered.

    • Handle the animals gently to minimize stress.

  • Drug Preparation:

    • On the day of injection, prepare a fresh solution of JHU-083 in sterile PBS to the desired concentration.

    • Ensure the solution is fully dissolved and at room temperature.

  • Injection Procedure:

    • Restrain the mouse securely, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.

    • The preferred injection site is the lower right quadrant of the abdomen.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle, bevel up.

    • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.

    • Slowly inject the calculated volume of the JHU-083 solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals as per the experimental plan.

    • Daily monitoring of animal health, including body weight, is recommended, especially during the initial phase of treatment.[5]

IP_Injection_Workflow start Start weigh_mouse Weigh Mouse start->weigh_mouse prepare_drug Prepare JHU-083 in Sterile PBS weigh_mouse->prepare_drug restrain_mouse Restrain Mouse (Head-Down Tilt) prepare_drug->restrain_mouse inject_drug Inject into Lower Right Quadrant restrain_mouse->inject_drug monitor_mouse Monitor Animal Post-Injection inject_drug->monitor_mouse end End monitor_mouse->end

Caption: Workflow for intraperitoneal injection of JHU-083.

Protocol 2: Oral Gavage of JHU-083 in Mice

This protocol is used for oral administration of JHU-083, which is particularly relevant for long-term studies and models where this route is preferred.

Materials:

  • JHU-083

  • Sterile PBS or sterile water

  • Sterile syringes

  • Flexible plastic or stainless steel feeding needles (gavage needles)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct volume of the JHU-083 solution.

    • Fasting the animals for a short period before gavage may be considered depending on the experimental design, but is not always necessary.

  • Drug Preparation:

    • Prepare a fresh solution of JHU-083 in sterile PBS or water on the day of administration.

  • Gavage Procedure:

    • Restrain the mouse firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.

    • Advance the needle smoothly along one side of the mouth towards the esophagus. Do not force the needle.

    • Once the needle is at the predetermined depth, administer the JHU-083 solution slowly.

    • Withdraw the needle gently.

  • Post-Gavage Monitoring:

    • Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Observe the animal's general health and well-being as per the experimental protocol.

Oral_Gavage_Workflow start Start weigh_mouse Weigh Mouse start->weigh_mouse prepare_drug Prepare JHU-083 in Sterile Vehicle weigh_mouse->prepare_drug restrain_mouse Restrain Mouse (Straight Posture) prepare_drug->restrain_mouse insert_needle Insert Gavage Needle to Esophagus restrain_mouse->insert_needle administer_drug Administer Solution Slowly insert_needle->administer_drug monitor_mouse Monitor Animal Post-Gavage administer_drug->monitor_mouse end End monitor_mouse->end

Caption: Workflow for oral gavage of JHU-083.

Safety and Tolerability

In the cited long-term animal studies, JHU-083 was generally well-tolerated.[4][5] However, some dose-dependent effects on body weight have been noted. For instance, daily low doses of 1.9 mg/kg administered intraperitoneally caused a decrease in body mass, which was recovered when the administration frequency was reduced.[5] Higher doses of 25 mg/kg administered twice weekly via IP injection showed no significant toxicity.[5] In a long-term study in a mouse model of Alzheimer's disease, chronic oral administration of JHU-083 was well-tolerated with no overt behavioral changes or effects on weight.[4]

It is crucial to monitor animals closely for any signs of toxicity, including but not limited to:

  • Weight loss

  • Changes in behavior or activity

  • Gastrointestinal issues

  • Signs of pain or distress

Adjustments to the dose or dosing schedule may be necessary based on these observations. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

References

Technical Notes & Optimization

Troubleshooting

Potential toxicity and side effects of JHU-083 in vivo

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity and side effects of JH...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity and side effects of JHU-083 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is JHU-083 and what is its mechanism of action?

A1: JHU-083 is a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to deliver DON, a potent inhibitor of glutamine-utilizing enzymes, with an improved toxicity profile compared to DON itself.[1] JHU-083 works by broadly inhibiting glutamine metabolism, which is critical for the biosynthesis of nucleotides and proteins necessary for the rapid proliferation of cancer cells.[1][2] Its mechanism of action also involves the disruption of the mTOR signaling pathway and modulation of the tumor immune microenvironment.[2][3]

Q2: Is JHU-083 expected to be toxic in my animal model?

A2: JHU-083 has been designed to have a better safety profile than its parent compound, DON, which was associated with significant gastrointestinal toxicity.[1] In multiple preclinical studies using mouse models, JHU-083 has been described as "well-tolerated".[4] However, some dose-dependent side effects, such as weight loss, have been observed. The specific toxicity profile can depend on the dose, dosing frequency, and the animal model used.

Q3: What are the most common side effects observed with JHU-083 in vivo?

A3: The most consistently reported side effect in preclinical studies is dose-dependent weight loss. One study noted that daily low doses of JHU-083 caused a decrease in body mass in mice, but this was reversible with a less frequent dosing schedule.[2] In a study using a mouse model of Alzheimer's disease, chronic administration of JHU-083 was reported to have no effect on body weight or cause overt behavioral changes.[4]

Q4: Has there been any observed organ-specific toxicity with JHU-083?

A4: A study in a mouse model of Alzheimer's disease reported that chronic treatment with JHU-083 did not affect gastrointestinal histopathology or peripheral nerve function.[4] As a prodrug, JHU-083 is designed to minimize peripheral exposure and associated toxicities that were observed with DON.[5]

Q5: What is the effect of JHU-083 on the immune system?

A5: JHU-083 has been shown to modulate the tumor immune microenvironment. It can decrease the number of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), and promote an anti-tumor immune response.[6][7]

Troubleshooting Guides

Issue 1: Unexpected Weight Loss in Experimental Animals
  • Problem: Animals treated with JHU-083 are showing significant weight loss.

  • Potential Cause: The dose and/or frequency of JHU-083 administration may be too high for the specific animal model or strain. Daily dosing, even at low concentrations, has been reported to cause weight loss.[2]

  • Troubleshooting Steps:

    • Review Dosing Regimen: Compare your dosing schedule with those reported in the literature. A twice-weekly administration schedule was shown to be effective without causing significant weight loss in a glioma model.[2]

    • Dose De-escalation: Consider reducing the dose of JHU-083.

    • Reduce Dosing Frequency: If daily dosing is being used, switching to an intermittent schedule (e.g., every other day or twice a week) may mitigate weight loss while maintaining efficacy.[2]

    • Supportive Care: Ensure animals have easy access to food and water. A high-calorie dietary supplement may be considered in consultation with veterinary staff.

    • Monitor Closely: Weigh the animals daily to track the extent of weight loss and recovery.

Issue 2: Lack of Efficacy in an In Vivo Cancer Model
  • Problem: JHU-083 is not producing the expected anti-tumor effect.

  • Potential Causes:

    • Insufficient Dose: The dose of JHU-083 may be too low to achieve a therapeutic concentration in the tumor tissue.

    • Tumor Model Resistance: The specific cancer cell line or tumor model may have intrinsic resistance to glutamine antagonism.

    • Pharmacokinetics: The bioavailability and metabolism of JHU-083 can vary between species.

  • Troubleshooting Steps:

    • Dose Escalation Study: If tolerated, consider a dose-escalation study to determine if a higher concentration of JHU-083 is more effective. Doses in mouse models have ranged from approximately 1 mg/kg to 25 mg/kg.[2][3]

    • Verify Compound Integrity: Ensure the JHU-083 compound has been stored correctly and has not degraded.

    • Assess Target Engagement: If possible, measure glutamine levels or the activity of glutamine-dependent enzymes in the tumor tissue to confirm that JHU-083 is hitting its target.

    • Combination Therapy: Consider combining JHU-083 with other anti-cancer agents, such as immunotherapy, which has shown synergistic effects in some models.[8]

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the in vivo toxicity of JHU-083 from preclinical studies. It is important to note that detailed, publicly available toxicology reports with extensive quantitative data are limited.

Table 1: General Toxicity Observations in Mice

ParameterSpecies/ModelDose and ScheduleObservationCitation
Body Weight Nude mice with glioma xenografts1.9 mg/kg dailyDecreased body mass[2]
Nude mice with glioma xenografts25 mg/kg, 2x/weekNo toxicity observed[2]
APOE4 knock-in miceNot specified, chronic 3x/weekNo weight loss effect[4]
Behavior APOE4 knock-in miceNot specified, chronic 3x/weekNo overt behavioral changes[4]
Gastrointestinal Toxicity APOE4 knock-in miceNot specified, chronic 3x/weekGastrointestinal histopathology unaffected[4]
Peripheral Nerve Function APOE4 knock-in miceNot specified, chronic 3x/weekUnaffected[4]

Table 2: Hematology and Clinical Chemistry in APOE4 Mice

Note: A study in APOE4 mice reported that Complete Blood Count (CBC) and clinical chemistry parameters were all unaffected by chronic JHU-083 treatment. However, the specific quantitative data were not provided in the publication. The table below reflects this qualitative assessment.

ParameterObservationCitation
Complete Blood Count (CBC) Unaffected[4]
Clinical Chemistry Unaffected[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy and Toxicity Assessment in an Orthotopic Glioma Mouse Model (Adapted from[2])

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Intracranial implantation of human glioma cells (e.g., BT142 IDH1R132H).

  • JHU-083 Formulation: JHU-083 is dissolved in a vehicle suitable for the chosen administration route (e.g., oral gavage).

  • Dosing Regimens:

    • Low Dose: 1.9 mg/kg administered daily.

    • High Dose: 25 mg/kg administered twice a week.

  • Monitoring:

    • Survival: Monitor animals daily and record survival.

    • Body Weight: Weigh animals at regular intervals (e.g., daily or twice weekly) to assess toxicity.

    • Clinical Signs: Observe for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.

  • Endpoint Analysis:

    • Histology: At the experimental endpoint, collect brains for histological analysis to confirm tumor growth and assess any tissue abnormalities.

    • Immunohistochemistry: Perform immunohistochemical staining for biomarkers of interest (e.g., pS6 to assess mTOR pathway inhibition).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Animal Model Animal Model Tumor Implantation Tumor Implantation Animal Model->Tumor Implantation JHU-083 Dosing JHU-083 Dosing Tumor Implantation->JHU-083 Dosing Survival Survival JHU-083 Dosing->Survival Body Weight Body Weight JHU-083 Dosing->Body Weight Clinical Signs Clinical Signs JHU-083 Dosing->Clinical Signs Histology Histology Survival->Histology Body Weight->Histology Clinical Signs->Histology Immunohistochemistry Immunohistochemistry Histology->Immunohistochemistry

Caption: Experimental workflow for in vivo studies of JHU-083.

signaling_pathway JHU-083 JHU-083 Glutamine-Utilizing Enzymes Glutamine-Utilizing Enzymes JHU-083->Glutamine-Utilizing Enzymes inhibits Glutamine Glutamine Glutamine->Glutamine-Utilizing Enzymes activates mTOR Signaling mTOR Signaling Glutamine-Utilizing Enzymes->mTOR Signaling Nucleotide & Protein Synthesis Nucleotide & Protein Synthesis Glutamine-Utilizing Enzymes->Nucleotide & Protein Synthesis Tumor Cell Proliferation Tumor Cell Proliferation mTOR Signaling->Tumor Cell Proliferation Nucleotide & Protein Synthesis->Tumor Cell Proliferation

Caption: JHU-083 mechanism of action on signaling pathways.

References

Optimization

Optimizing JHU-083 dosing to minimize off-target effects

Welcome to the technical support center for JHU-083. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU-083. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in optimizing JHU-083 dosing and minimizing off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is JHU-083 and what is its primary mechanism of action?

A1: JHU-083 is a systemically-available prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a glutamine analog, its active form, DON, irreversibly inhibits a broad range of enzymes that depend on glutamine for their function.[3] This disrupts multiple metabolic pathways crucial for rapidly proliferating cells, including cancer cells. Key affected pathways include glutaminolysis, purine biosynthesis, and the mTOR signaling pathway.[4][5] The prodrug design allows JHU-083 to be better tolerated and more orally bioavailable than DON, with an ability to be selectively activated within tumor tissues or penetrate the central nervous system (CNS).[6][7][8]

Q2: What are the known on-target and potential off-target effects of JHU-083?

A2: The primary on-target effect of JHU-083 is the inhibition of tumor cell growth by blocking glutamine metabolism, which slows proliferation and can induce apoptosis.[4][9] It also has significant on-target immunomodulatory effects, such as reprogramming immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory state and enhancing the efficacy of anti-tumor T-cells.[10][11][12]

Potential off-target effects are intrinsically linked to its mechanism. Since JHU-083 targets a fundamental metabolic pathway, it can affect any healthy cells with high glutamine utilization. The historical parent drug, DON, was associated with significant gastrointestinal toxicity.[8][13] JHU-083 is specifically designed to mitigate this by limiting systemic exposure to the active drug.[6][14][15] However, dose-dependent toxicities like weight loss have been observed in preclinical models, especially with high-frequency dosing schedules.[16] Chronic administration in some studies showed no overt behavioral changes or effects on peripheral nerve function and blood chemistry.[8][17]

Q3: How does JHU-083 affect the mTOR signaling pathway?

A3: JHU-083 has been shown to disrupt and downregulate mTOR signaling.[4][5] This effect is linked to its ability to reprogram glutamine metabolism, which in turn impacts downstream targets of mTORC1, such as S6 kinase (S6K), leading to reduced phosphorylation of the ribosomal protein S6 (pS6).[4][5] This inhibition of mTOR signaling contributes to the drug's anti-proliferative effects.[4]

Q4: Can JHU-083 be combined with other therapies?

A4: Yes, preclinical studies have shown that JHU-083 can work synergistically with other cancer therapies. For example, its simultaneous administration with an anti-PD-1 checkpoint inhibitor resulted in markedly enhanced anti-tumor effects compared to either therapy alone.[10] The drug's ability to remodel the tumor microenvironment and invigorate T-cells suggests potential for combination with various immunotherapies, including adoptive cellular therapies like CAR-T.[10][18]

Troubleshooting Guides

Issue EncounteredPotential CauseSuggested Solution
High toxicity or significant weight loss in animal models. Dosing frequency or concentration is too high.Review the dosing schedule. Studies show that less frequent administration (e.g., twice weekly vs. daily) can mitigate weight loss while maintaining efficacy.[16] Consider reducing the dose.
Lack of significant anti-tumor effect in vivo. Suboptimal dosing, insufficient drug delivery to the target site, or tumor resistance.1. Verify Dose and Route: Ensure the dose is within the effective range reported in preclinical studies (see Table 1). Confirm the correct administration route (oral gavage or IP injection) is being used.[7][11][16]2. Assess Target Engagement: Measure glutaminase activity or key metabolite levels (glutamine, glutamate) in tumor tissue to confirm the drug is reaching its target.[17]3. Consider Combination Therapy: Some tumors may require a multi-pronged attack. Combining JHU-083 with immunotherapy may enhance efficacy.[10]
Inconsistent results in cell culture proliferation assays. JHU-083 instability in solution; variability in cell metabolic states.JHU-083 can be unstable in solution; it is recommended to prepare it fresh immediately before each use.[1] Ensure cell cultures are standardized and not under metabolic stress from other factors.
Difficulty measuring changes in glutamine metabolism. Assay sensitivity or incorrect sample preparation.Use a validated commercial assay kit for measuring glutamine/glutamate levels.[19][20][21][22] Ensure that sample collection and processing (e.g., deproteination) are compatible with the chosen assay protocol.

Data Presentation: Preclinical Dosing Summary

The following table summarizes various dosing regimens for JHU-083 used in published preclinical studies. These should serve as a starting point for experimental design. Note: Doses are often reported as the DON-equivalent dose.[7]

Table 1: Summary of JHU-083 In Vivo Dosing Regimens

Model/DiseaseAnimal ModelDoseRoute of AdministrationDosing ScheduleObserved Outcome / Key FindingsReference
Malignant Glioma Nude Mice1.9 mg/kg (low dose)Intraperitoneal (IP)5 days/week for 3 weeks, then 2 days/weekMarginal survival benefit; daily low doses caused weight loss.[4][16]
Malignant Glioma Nude Mice25 mg/kg (high dose)Intraperitoneal (IP)2 days/weekImproved survival with no observed toxicity.[4][16]
Medulloblastoma Athymic Nude & C57BL/6 Mice20 mg/kgOral GavageTwice weeklyExtended survival by 29-43%; achieved micromolar DON concentrations in the brain.[7]
Depression Model Mice1.82 mg/kgOral Gavage (PO)Every other day for 12 daysAmeliorated depression-associated behaviors; blocked glutaminase activity in brain CD11b+ cells.[1]
Alzheimer's Model APOE4 Knock-in MiceNot specifiedOral Gavage3 times/week for 4-5 monthsImproved cognitive performance; was well-tolerated.[17]
Urologic Cancers C57BL/6J Mice1 mg/kg (DON equiv.)Oral Gavage (PO)Daily for 5-9 days, then reduced to 0.3 mg/kgSignificant tumor regression; reprogrammed tumor-associated macrophages.[11]

Experimental Protocols & Workflows

Diagram: General Experimental Workflow

Below is a diagram outlining a typical workflow for evaluating JHU-083 efficacy and target engagement in a preclinical tumor model.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Analysis Phase A Tumor Implantation (e.g., Orthotopic or Subcutaneous) B Tumor Growth Monitoring (Palpation, Imaging) A->B C Randomize Animals into Control vs. JHU-083 Groups B->C D Administer JHU-083 (Specify Dose, Route, Schedule) C->D E Monitor Animal Health (Weight, Behavior) D->E F Measure Tumor Growth and Survival E->F G Tissue Collection (Tumor, Brain, Plasma) F->G H On-Target Analysis: Metabolite/Enzyme Assays G->H I Off-Target Analysis: Histopathology, Blood Chemistry G->I J Pathway Analysis: Western Blot (pS6), scRNA-seq G->J

Caption: A typical workflow for in vivo testing of JHU-083.

Protocol 1: In Vivo Administration of JHU-083

This protocol is a composite based on methods described for glioma and medulloblastoma models.[7][16]

  • Preparation of JHU-083 Solution:

    • Immediately before use, dissolve JHU-083 powder in sterile Phosphate Buffered Saline (PBS).[7][16]

    • Vortex thoroughly to ensure complete dissolution. The final concentration should be calculated based on the desired dose (e.g., 20 mg/kg) and the average weight of the animals.

    • Note: Doses are often calculated based on the molar equivalent of DON. Due to its promoieties, 1.83 mg of JHU-083 is equivalent to 1.0 mg of DON.[7]

  • Administration via Oral Gavage (PO):

    • Securely hold the mouse and use a proper-sized, blunt-tipped gavage needle.

    • Gently insert the needle into the esophagus. Do not force it.

    • Administer the prepared JHU-083 solution in a slow, steady bolus (e.g., 100 µL).[7]

    • Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.

  • Administration via Intraperitoneal (IP) Injection:

    • Use a 25-27 gauge needle.

    • Position the mouse to expose the lower abdominal quadrant.

    • Insert the needle at a shallow angle to avoid puncturing internal organs.

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

  • Monitoring:

    • Animals should be monitored daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.[16]

    • Body weight should be recorded at least twice weekly.

Protocol 2: Glutaminase (GLS) Activity Assay

This protocol outlines the general steps for a radiolabeled enzymatic assay to confirm target engagement in brain tissue.[17]

  • Sample Preparation:

    • Isolate microglia-enriched CD11b+ cells from brain tissue (e.g., hippocampus) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[23][24]

    • Homogenize the isolated cells or tissue in a suitable lysis buffer.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a phosphate buffer, L-[³H]glutamine, and other necessary co-factors.

    • Initiate the reaction by adding a standardized amount of protein lysate to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction & Separation:

    • Terminate the reaction by adding ice-cold ethanol or a strong acid.

    • Separate the radiolabeled glutamate product from the L-[³H]glutamine substrate using anion-exchange chromatography.

  • Quantification:

    • Measure the radioactivity of the eluted glutamate product using a scintillation counter.

    • Calculate the glutaminase activity, typically expressed as nmol of glutamate produced per milligram of protein per hour.

Protocol 3: Measuring Glutamine Levels in Biological Samples

This protocol describes the general principle behind commercially available fluorometric or colorimetric glutamine assay kits.[19][21][22][25]

  • Sample Preparation:

    • Collect samples (e.g., cell culture media, plasma, tissue lysate).

    • For plasma or serum, deproteinize the sample using a 10 kDa molecular weight cutoff spin filter.

    • For tissue or cell lysates, homogenize in the provided assay buffer.

  • Standard Curve Preparation:

    • Prepare a dilution series of the provided Glutamine Standard to create a standard curve.

  • Assay Procedure:

    • The assay principle involves the hydrolysis of glutamine to glutamate by the enzyme glutaminase. The resulting glutamate is then used in a series of reactions that produce a colorimetric or fluorescent signal.[19][25]

    • For each unknown sample, two reactions are typically set up: one with glutaminase and one without (to measure background glutamate).[19][21]

    • Add samples and standards to a 96-well plate.

    • Add the reaction mix (containing enzymes and a probe) to all wells.

    • Incubate at room temperature or 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).

  • Detection:

    • Measure the absorbance (e.g., at 565 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

    • Subtract the background glutamate reading from the total reading for each sample.

    • Calculate the glutamine concentration in the unknown samples by comparing their readings to the standard curve.

Signaling Pathway Visualization

Diagram: JHU-083 Mechanism of Action

This diagram illustrates how JHU-083, as a prodrug of DON, inhibits multiple glutamine-dependent metabolic pathways.

G cluster_0 Cellular Metabolism cluster_1 Cellular Outcomes JHU083 JHU-083 (Prodrug) DON DON (Active Drug) JHU083->DON Bioactivation Glutamate Glutamate DON->Glutamate Inhibits Purine De Novo Purine Biosynthesis DON->Purine Inhibits Glutamine Glutamine Glutamine->Glutamate Glutaminase (GLS) Glutamine->Purine TCA TCA Cycle Anaplerosis Glutamate->TCA GSH Glutathione (GSH) Synthesis Glutamate->GSH mTOR mTOR Signaling (e.g., pS6) TCA->mTOR Proliferation Decreased Cell Proliferation & Growth Purine->Proliferation mTOR->Proliferation

References

Troubleshooting

Troubleshooting inconsistent results in JHU-083 experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving the glutamine antagonist...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving the glutamine antagonist prodrug, JHU-083. This guide, presented in a question-and-answer format, directly addresses specific issues that may arise during in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

In Vitro Experiments

Question 1: Why am I not observing the expected decrease in cell viability with JHU-083 treatment?

Answer: Several factors can contribute to a lack of efficacy in cell viability assays. Consider the following:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to JHU-083. This can be influenced by their metabolic phenotype, particularly their dependence on glutamine. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Drug Stability: JHU-083 solutions are unstable and should be freshly prepared for each experiment.[1] Dissolve the compound in an appropriate solvent like sterile water or PBS immediately before use.[2]

  • Glutamine in Media: The concentration of glutamine in your cell culture media can significantly impact the apparent efficacy of JHU-083. Standard culture media often contain high levels of glutamine, which can compete with the drug. Consider using media with physiological levels of glutamine or titrating the glutamine concentration to better reflect the in vivo tumor microenvironment.

  • Rescue Effects: The presence of certain metabolites in the serum or media, such as guanine, can partially rescue cells from the anti-proliferative effects of JHU-083 by bypassing the need for de novo purine synthesis.[3][4]

Question 2: I am not seeing a consistent decrease in mTOR signaling (e.g., pS6 levels) after JHU-083 treatment in my western blots. What could be the issue?

Answer: Detecting changes in protein phosphorylation requires careful sample handling and western blot technique. Here are some troubleshooting tips:

  • Phosphatase Inhibition: Immediately after cell lysis, endogenous phosphatases can dephosphorylate your target proteins. Ensure your lysis buffer is supplemented with a fresh cocktail of phosphatase inhibitors. Keep samples on ice throughout the preparation process.

  • Blocking Agent: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background. Bovine Serum Albumin (BSA) is a recommended alternative for blocking when probing for phosphorylated proteins.

  • Buffer Choice: Use Tris-buffered saline with Tween 20 (TBST) for washing steps instead of phosphate-buffered saline (PBS), as the phosphate ions in PBS can interfere with the binding of phospho-specific antibodies.

  • Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of the protein and has been validated for western blotting.

  • Loading Control: Always probe for the total protein (e.g., total S6) as a loading control to confirm that the observed changes are due to altered phosphorylation and not differences in protein loading.

In Vivo Experiments

Question 3: I am observing high variability in tumor growth inhibition among mice in the same treatment group. What are the potential causes?

Answer: In vivo experiments are subject to inherent biological variability. However, several experimental factors can be optimized to reduce inconsistencies:

  • Drug Administration: Ensure consistent and accurate dosing for all animals. For oral gavage, technique is critical to ensure the full dose is delivered to the stomach. For intraperitoneal injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous space.

  • Tumor Implantation: The site and technique of tumor cell implantation can affect tumor growth rates. Ensure all animals are implanted in a consistent manner.

  • Animal Health: The overall health and stress levels of the animals can impact tumor growth and response to treatment. Monitor animals closely for any signs of distress or illness.

  • Tumor Microenvironment: JHU-083's efficacy is linked to its ability to modulate the tumor microenvironment, including reprogramming immune cells.[5] The immune status of the animal model (e.g., immunocompetent vs. immunodeficient) will significantly influence the outcome. Variability in the baseline immune composition between animals can contribute to differential responses.

  • Metabolic State of the Animal: The diet and overall metabolic state of the animals can influence tumor metabolism and, consequently, the efficacy of a metabolic inhibitor like JHU-083.

Question 4: What is a good starting dose and schedule for my in vivo JHU-083 experiment?

Answer: The optimal dose and schedule for JHU-083 can vary depending on the tumor model and the experimental endpoint. Published studies have used a range of doses and schedules. For example:

  • Glioma Model: A high dose of 25 mg/kg administered two days a week showed improved survival, whereas a lower dose of 1.9 mg/kg five days a week did not show a significant survival benefit.[3][6]

  • Medulloblastoma Model: A 20 mg/kg dose given twice weekly extended survival in mice.[2]

  • Urologic Tumor Models: A daily oral dose of 1 mg/kg (DON equivalent) for 7-9 days followed by a reduced dose of 0.3 mg/kg has been used.[5]

It is advisable to conduct a pilot study to determine the optimal dose and schedule for your specific model, monitoring both anti-tumor efficacy and any potential toxicity.

Quantitative Data Summary

Table 1: In Vitro Efficacy of JHU-083 on Cell Viability

Cell LineCancer TypeAssayTreatment Duration (h)IC50 / Effect
BT142GliomaAlamarBlue72Dose-dependent decrease
Br23cGliomaAlamarBlue72Dose-dependent decrease
D54GliomaCell Viability Assay96Reduced proliferation
SVG (IDH1R132H)Isogenic AstrocyteCell Viability Assay96Reduced proliferation
MYC-expressing MedulloblastomaMedulloblastomaMTS Assay72-96Significant growth reduction at 10µM

Table 2: In Vivo Efficacy of JHU-083 in Different Tumor Models

Tumor ModelAdministration RouteDosing RegimenOutcome
Orthotopic IDH1R132H GliomaIntraperitoneal25 mg/kg, 2x/weekIncreased survival[3][6]
Orthotopic IDH1R132H GliomaIntraperitoneal1.9 mg/kg, 5x/week for 3 weeks, then 2x/weekNo significant survival benefit[3][6]
Orthotopic MYC-driven MedulloblastomaOral Gavage20 mg/kg, 2x/weekIncreased survival[2]
Urologic Tumors (B6CaP, MB49)Oral Gavage1 mg/kg daily for 7-9 days, then 0.3 mg/kg dailySignificant tumor growth inhibition

Experimental Protocols

1. Cell Viability Assay (AlamarBlue)

  • Cell Seeding: Plate single-cell suspensions in 96-well black, flat-bottom plates at a predetermined optimal density.

  • Drug Treatment: After allowing cells to adhere (typically 24 hours), treat with a range of JHU-083 concentrations. Remember to prepare JHU-083 fresh.

  • Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions.

  • Fluorescence Reading: Incubate for 1-4 hours and then read the fluorescence on a plate reader with an excitation of ~540-570 nm and an emission of ~580-590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot for mTOR Signaling Pathway

  • Cell Lysis: After JHU-083 treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat as required (note: some phospho-proteins are heat-sensitive).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-S6) and total proteins (e.g., anti-S6) overnight at 4°C, diluted in 5% BSA in TBST.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

JHU_083_Mechanism_of_Action cluster_cell Cancer Cell JHU083_prodrug JHU-083 (Prodrug) DON DON (Active Drug) JHU083_prodrug->DON Activation Glutamine_utilizing_enzymes Glutamine-Utilizing Enzymes DON->Glutamine_utilizing_enzymes Inhibition Apoptosis Apoptosis DON->Apoptosis Purine_synthesis De Novo Purine Synthesis Glutamine_utilizing_enzymes->Purine_synthesis mTORC1_signaling mTORC1 Signaling Glutamine_utilizing_enzymes->mTORC1_signaling Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminolysis Cell_proliferation Cell Proliferation Purine_synthesis->Cell_proliferation pS6 pS6 mTORC1_signaling->pS6 CyclinD1 Cyclin D1 mTORC1_signaling->CyclinD1 pS6->Cell_proliferation CyclinD1->Cell_proliferation

Caption: Mechanism of action of JHU-083 in a cancer cell.

Caption: Troubleshooting workflow for inconsistent JHU-083 results.

experimental_workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm start Experiment Start cell_culture Cell Culture start->cell_culture tumor_implantation Tumor Implantation start->tumor_implantation jhu083_prep_vitro Prepare Fresh JHU-083 cell_culture->jhu083_prep_vitro treatment_vitro Treat Cells jhu083_prep_vitro->treatment_vitro viability_assay Cell Viability Assay treatment_vitro->viability_assay western_blot Western Blot (pS6, etc.) treatment_vitro->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis jhu083_prep_vivo Prepare Fresh JHU-083 tumor_implantation->jhu083_prep_vivo treatment_vivo Treat Animals jhu083_prep_vivo->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement tme_analysis TME Analysis (Flow Cytometry) treatment_vivo->tme_analysis tumor_measurement->data_analysis tme_analysis->data_analysis

Caption: General experimental workflow for JHU-083 studies.

References

Optimization

Why are fresh solutions of JHU-083 required for experiments?

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of JHU-083 in experiments. Find answers to frequently asked questions, t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of JHU-083 in experiments. Find answers to frequently asked questions, troubleshooting guidance, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are fresh solutions of JHU-083 required for experiments?

Freshly prepared solutions of JHU-083 are critical for experimental success due to the compound's inherent instability in solution.[1] Over time, JHU-083 can degrade, leading to a loss of potency and potentially yielding inconsistent or unreliable results. To ensure the accuracy and reproducibility of your experiments, it is strongly recommended to prepare solutions immediately before use.[1]

Q2: What is JHU-083 and what is its mechanism of action?

JHU-083 is an orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[2][3] As a prodrug, JHU-083 is chemically modified to improve its pharmacological properties, such as oral bioavailability.[2][3] Once administered, it is converted into its active form, DON, which then exerts its therapeutic effects. DON targets and inhibits glutaminase, a key enzyme in glutamine metabolism.[1][4] By blocking glutaminase, JHU-083 disrupts processes that cancer cells rely on for growth and survival, such as the mTOR signaling pathway.[5][6]

Q3: How should JHU-083 be stored?

Proper storage of JHU-083 is crucial to maintain its integrity. The powdered form of JHU-083 should be stored at -20°C in the dark for up to three years.[1] It is important to prevent exposure to moisture. For solutions, as they are unstable, immediate use is recommended.[1] If short-term storage of a stock solution is unavoidable, it should be aliquoted and stored at -80°C, though fresh preparation is always preferable.

Q4: How do I prepare JHU-083 solutions for in vitro and in vivo experiments?

For in vitro studies, JHU-083 can be dissolved in sterile water.[7] For in vivo research, it is often dissolved in sterile phosphate-buffered saline (PBS) or a 50 mM HEPES-buffered saline solution for oral administration.[7][8][9] When preparing stock solutions, fresh, anhydrous DMSO can be used.[1] It is recommended to prepare the final working solution immediately before application in your experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker-than-expected results between experiments. Degradation of JHU-083 in solution.Always prepare fresh solutions of JHU-083 immediately before each experiment. Avoid using solutions that have been stored, even for short periods.
Complete loss of drug activity. Improper storage of the powdered JHU-083 or use of an old, degraded solution.Ensure the powdered compound is stored at -20°C in a dark, dry environment. Discard any previously prepared solutions and make a fresh one.
Precipitation observed in the working solution. The solubility limit has been exceeded, or the solvent is not appropriate.Confirm the solubility of JHU-083 in your chosen solvent. For aqueous solutions, ensure the pH is compatible. If using DMSO for a stock solution, ensure it is anhydrous.[1]

JHU-083 Properties and Formulation

Compound Specifications

PropertyValue
Molecular Formula C₁₄H₂₄N₄O₄
Molecular Weight 312.36 g/mol
CAS Number 1998725-11-3
Storage (Powder) -20°C in the dark
Solution Stability Unstable, prepare fresh

Stock Solution Preparation

SolventMaximum ConcentrationNotes
DMSO 62 mg/mL (198.48 mM)Use fresh, moisture-free DMSO.[1]
Ethanol 15 mg/mL

Experimental Protocols

In Vitro Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • JHU-083 Preparation: Immediately before treatment, dissolve JHU-083 in sterile water or an appropriate solvent to create a concentrated stock solution.[7]

  • Serial Dilutions: Perform serial dilutions of the JHU-083 stock solution in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of JHU-083. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).[5]

  • Viability Assessment: Measure cell viability using a standard method, such as an MTS or MTT assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

In Vivo Administration in a Mouse Model

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • JHU-083 Solution Preparation: Immediately before administration, dissolve JHU-083 in sterile PBS or 50 mM HEPES-buffered saline to the desired concentration.[7][9] The dosage is often calculated based on the molar equivalent of DON.[7]

  • Oral Administration: Administer the freshly prepared JHU-083 solution to the mice via oral gavage (p.o.).[9]

  • Dosing Schedule: Follow the predetermined dosing schedule (e.g., daily or every other day for a specified number of weeks).[8][9]

  • Monitoring: Monitor the animals regularly for changes in body weight, tumor size (if applicable), and overall health.

Visual Guides

JHU_083_Mechanism_of_Action cluster_prodrug Extracellular/Systemic cluster_cell Intracellular JHU083 JHU-083 (Prodrug) DON DON (Active Drug) JHU083->DON Metabolic Conversion Glutaminase Glutaminase DON->Glutaminase Inhibits Glutamate Glutamate TCA_Cycle TCA Cycle mTOR_Signaling mTOR Signaling Glutamine Glutamine Glutamine->Glutamate Conversion Glutamate->TCA_Cycle TCA_Cycle->mTOR_Signaling Supports Cell_Growth Reduced Cell Growth mTOR_Signaling->Cell_Growth Leads to

Caption: Mechanism of action of the JHU-083 prodrug.

Experimental_Workflow Prep Prepare Fresh JHU-083 Solution Treat Treat Cells/Administer to Animal Prep->Treat Incubate Incubate/Observe Over Time Treat->Incubate Assay Perform Assay (e.g., MTS, IHC) Incubate->Assay Analyze Analyze and Interpret Data Assay->Analyze

Caption: A generalized experimental workflow emphasizing the use of fresh JHU-083 solutions.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Was the JHU-083 solution prepared fresh? Start->Check_Solution Yes Yes Check_Solution->Yes No No Check_Solution->No Other_Factors Investigate other experimental variables (e.g., cell passage number, reagent quality). Yes->Other_Factors Remake Prepare a fresh solution and repeat the experiment. No->Remake

References

Troubleshooting

Identifying and mitigating potential off-target effects of JHU-083

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JHU-083. Frequently Asked Questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JHU-083.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JHU-083?

A1: JHU-083 is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a potent and broad-spectrum glutamine antagonist.[1][2] JHU-083 is designed to be selectively activated in the tumor microenvironment, releasing DON to inhibit a range of glutamine-utilizing enzymes.[3] This inhibition disrupts multiple metabolic pathways reliant on glutamine, including the tricarboxylic acid (TCA) cycle, de novo nucleotide synthesis (purines and pyrimidines), and hexosamine biosynthesis.[1][4][5]

Q2: What are the intended "off-target" effects of JHU-083 in the context of cancer therapy?

A2: In cancer research, some "off-target" effects of JHU-083 are therapeutically desirable. By inhibiting glutamine metabolism in the tumor microenvironment, JHU-083 can modulate the function of immune cells. For instance, it can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory state and enhance the activity of effector T cells.[6] This dual action of directly targeting cancer cell metabolism and modulating the immune microenvironment contributes to its anti-tumor efficacy.

Q3: What are the known dose-limiting toxicities of the active compound, DON, and how does JHU-083 mitigate these?

A3: Historically, the clinical development of DON was hindered by dose-limiting toxicities, primarily gastrointestinal (GI) issues such as nausea, vomiting, and mucositis. JHU-083 is a prodrug designed to be bioactivated selectively in cancer tissues, thereby minimizing exposure and toxicity to healthy tissues like the GI tract.[3] Chronic administration of JHU-083 in preclinical models has been shown to be well-tolerated with no significant weight loss or overt behavioral changes.[7]

Troubleshooting Guides

Issue 1: Unexpected or High Cytotoxicity in Non-Target Cells

Question: I am observing significant cytotoxicity in my non-cancerous cell line or at lower-than-expected concentrations in my cancer cell line. Could this be an off-target effect?

Answer: Yes, unexpected cytotoxicity can be a result of off-target effects, especially given that the active form of JHU-083, DON, is a broad-spectrum glutamine antagonist. Here’s a stepwise guide to troubleshoot this issue:

Step 1: Verify Experimental Parameters

  • Concentration Verification: Double-check all calculations for drug dilutions and ensure the final concentration is accurate.

  • Cell Health: Confirm that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Vehicle Control: Ensure that the vehicle control (the solvent used to dissolve JHU-083) is not causing cytotoxicity at the concentration used.

Step 2: Investigate Potential Off-Target Pathways

JHU-083's active form, DON, inhibits multiple glutamine-dependent enzymes. The observed cytotoxicity could be due to the inhibition of pathways other than glutaminolysis, such as nucleotide or hexosamine biosynthesis.

  • Rescue Experiments: Supplement the culture media with downstream metabolites to see if you can rescue the cells from cytotoxicity. This can help pinpoint the affected pathway.

SupplementPathway Targeted for RescueRationale
Guanine De novo purine synthesisGuanine can partially rescue the antiproliferative effects of JHU-083 by providing a key building block for purine synthesis.[8][9]
Aspartate De novo pyrimidine synthesisAspartate is a precursor for pyrimidine synthesis and may help alleviate a deficit caused by glutamine antagonism.
N-acetylglucosamine (GlcNAc) Hexosamine Biosynthesis PathwaySupplementing with GlcNAc can bypass the need for glutamine in this pathway, which is crucial for protein glycosylation.[4]

Step 3: Characterize the Metabolic Phenotype

To understand the metabolic impact of JHU-083 on your specific cell line, consider performing the following assays:

  • Metabolomics Analysis: Untargeted metabolomics can provide a comprehensive view of the metabolic changes induced by JHU-083, helping to identify depleted or accumulated metabolites and pinpoint affected pathways.

  • Seahorse XF Assay: This assay measures real-time cellular bioenergetics, including the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). It can reveal how JHU-083 affects mitochondrial respiration and glycolysis. The Seahorse XF Mito Fuel Flex Test can specifically assess the dependency on glutamine oxidation.[10][11]

Step 4: Differentiate On-Target vs. Off-Target Effects

  • Genetic Knockdown/Knockout: If you hypothesize that the cytotoxicity is due to the inhibition of a specific glutamine-dependent enzyme (e.g., glutaminase, GLS), you can use siRNA or CRISPR to reduce the expression of that enzyme. If the phenotype of the knockdown/knockout cells is similar to that of JHU-083-treated cells, it suggests an on-target effect.

  • Dose-Response Comparison: On-target effects are typically observed at lower concentrations, while off-target effects may manifest at higher concentrations. A wide separation between the IC50 for the on-target effect and the concentration causing broad cytotoxicity can suggest off-target liability.[12]

Issue 2: Inconsistent Anti-Tumor Efficacy in In Vivo Models

Question: I am seeing variable or lower-than-expected anti-tumor efficacy of JHU-083 in my mouse model. What could be the cause?

Answer: Inconsistent in vivo efficacy can be due to several factors related to the drug, the animal model, and the experimental design.

Step 1: Verify Drug Formulation and Administration

  • Formulation: For in vivo studies, JHU-083 is typically dissolved in sterile PBS buffer.[13] Ensure the formulation is fresh and has been stored correctly.

  • Dosing: JHU-083 doses are often reported as the DON-equivalent dose. Due to the promoieties, 1.83 mg of JHU-083 is equivalent to 1.0 mg of DON.[13] Double-check your dosing calculations.

  • Route and Frequency: Oral gavage is a common administration route. The dosing frequency can impact both efficacy and toxicity. For example, twice-weekly dosing has been shown to be effective and well-tolerated.[13]

Step 2: Consider the Tumor Microenvironment

  • Immune Competence of the Model: JHU-083's efficacy is partly mediated by its effects on the immune system.[6] Using an immune-competent mouse model is crucial to observe the full therapeutic potential. Efficacy may be reduced in immune-deficient models.

  • Tumor Metabolism: The sensitivity of a tumor to JHU-083 can depend on its metabolic phenotype, particularly its reliance on glutamine. Tumors with high expression of MYC, which drives glutamine metabolism, may be more sensitive.[13]

Step 3: Assess Drug Delivery and Target Engagement

  • Pharmacokinetics: If possible, perform pharmacokinetic studies to measure the concentration of DON in the plasma and tumor tissue to ensure adequate drug delivery.

  • Biomarker Analysis: Analyze tumor tissue for biomarkers of JHU-083 activity, such as a decrease in the levels of downstream metabolites of glutamine (e.g., glutamate, alpha-ketoglutarate) or a reduction in the phosphorylation of proteins in the mTOR signaling pathway.[8]

Experimental Protocols

Metabolomics Sample Preparation for Adherent Cells

This protocol provides a general guideline for extracting metabolites from cells treated with JHU-083.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with JHU-083 or vehicle control for the desired duration.

  • Quenching Metabolism:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt all metabolic activity.

  • Metabolite Extraction:

    • Before the liquid nitrogen completely evaporates, add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.

    • Use a cell scraper to scrape the cells into the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tube thoroughly.

    • Centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis by LC-MS or GC-MS.

Seahorse XF Mito Fuel Flex Test for Glutamine Dependency

This protocol outlines the use of the Seahorse XF platform to assess a cell's dependency on glutamine for mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with JHU-083 or vehicle control for the desired time.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Replace the culture medium with Seahorse XF assay medium supplemented with glucose and fatty acids, but lacking glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.

  • Seahorse XF Analyzer Run:

    • Load the sensor cartridge with inhibitors of the glucose (UK5099) and fatty acid oxidation (etomoxir) pathways, and a glutaminase inhibitor (BPTES or another suitable inhibitor) as a positive control for the glutamine pathway.

    • Place the cell plate in the Seahorse XF Analyzer and run the Mito Fuel Flex Test protocol.

    • The assay will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors to determine the dependency on each fuel source.

Visualizations

JHU083_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Tumor Cell JHU083 JHU-083 (Prodrug) DON DON (Active Drug) JHU083->DON Activation in Tumor Microenvironment Glutaminolysis Glutaminolysis DON->Glutaminolysis Nucleotide_Synth Nucleotide Synthesis (Purines, Pyrimidines) DON->Nucleotide_Synth Hexosamine_Bio Hexosamine Biosynthesis DON->Hexosamine_Bio mTOR_Signaling mTOR Signaling DON->mTOR_Signaling Glutamine Glutamine Glutamine->Glutaminolysis Glutamine->Nucleotide_Synth Glutamine->Hexosamine_Bio TCA_Cycle TCA Cycle Glutaminolysis->TCA_Cycle Cell_Growth Reduced Cell Growth & Proliferation Nucleotide_Synth->Cell_Growth Hexosamine_Bio->Cell_Growth TCA_Cycle->Cell_Growth mTOR_Signaling->Cell_Growth

Caption: Mechanism of action of JHU-083.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Verify_Params Step 1: Verify Experimental Parameters (Concentration, Cell Health) Start->Verify_Params Investigate_Pathways Step 2: Investigate Off-Target Pathways (Rescue Experiments) Verify_Params->Investigate_Pathways Characterize_Metabolism Step 3: Characterize Metabolic Phenotype (Metabolomics, Seahorse Assay) Investigate_Pathways->Characterize_Metabolism Differentiate_Effects Step 4: Differentiate On-Target vs. Off-Target Effects (Knockdown, Dose-Response) Characterize_Metabolism->Differentiate_Effects Conclusion Identify Source of Cytotoxicity Differentiate_Effects->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Rescue_Experiments cluster_pathways Potential Off-Target Pathways cluster_rescue Rescue Strategies JHU083 JHU-083 Treatment Purine_Synth Purine Synthesis Inhibition JHU083->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis Inhibition JHU083->Pyrimidine_Synth Hexosamine_Bio Hexosamine Biosynthesis Inhibition JHU083->Hexosamine_Bio Guanine Supplement with Guanine Purine_Synth->Guanine Rescue Aspartate Supplement with Aspartate Pyrimidine_Synth->Aspartate Rescue GlcNAc Supplement with GlcNAc Hexosamine_Bio->GlcNAc Rescue

Caption: Logical relationships in rescue experiments.

References

Optimization

Technical Support Center: Assessing JHU-083 Bioactivation in Tumor Tissue

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the bioactivation of the glutamine antagonist prodrug, JHU-083, in tumor tissue....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the bioactivation of the glutamine antagonist prodrug, JHU-083, in tumor tissue. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is JHU-083 and how is it activated?

A1: JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4][5][6] It is designed for selective bioactivation within the tumor microenvironment to its active form, DON, which then inhibits glutamine metabolism in cancer cells.[2][7] This targeted activation is intended to minimize systemic toxicity associated with DON.[6][7]

Q2: What is the primary method for assessing the bioactivation of JHU-083 in tumor tissue?

A2: The primary and most definitive method for assessing the bioactivation of JHU-083 is to quantify the concentration of its active form, DON, within the tumor tissue. This is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8][9]

Q3: What are the expected concentrations of DON in tumor tissue after JHU-083 administration?

A3: The concentration of DON in tumor tissue can vary depending on the dosage of JHU-083 administered, the tumor model, and the time point of analysis. Preclinical studies in mice have shown that oral administration of JHU-083 can lead to micromolar concentrations of DON in the brain.[5][8] For instance, a single 20 mg/kg dose of JHU-083 resulted in DON levels ranging from 8–12 nmol/g in the mouse brain one hour after administration.[8]

Q4: Can I measure the downstream effects of JHU-083 activation instead of directly measuring DON?

A4: Yes, assessing the downstream pharmacodynamic effects of JHU-083 can provide indirect evidence of its bioactivation and target engagement. This can include:

  • Metabolomic analysis: Measuring changes in the levels of glutamine and downstream metabolites like glutamate in tumor tissue.[4][10]

  • Western blotting: Analyzing the expression of proteins in pathways affected by glutamine metabolism, such as the mTOR signaling pathway (e.g., phosphorylation of S6) and apoptosis markers (e.g., cleaved PARP, cleaved caspase-3).[4][8]

  • Cell proliferation assays: Assessing the inhibition of tumor cell growth in vitro and in vivo.[4][8]

Troubleshooting Guide

Issue 1: Low or undetectable levels of DON in tumor tissue samples.

Possible Cause Troubleshooting Step
Inadequate Drug Delivery Verify the administration route and dosage of JHU-083. Ensure proper formulation and stability of the dosing solution.
Timing of Sample Collection Optimize the time point for tumor harvesting after JHU-083 administration. Conduct a time-course study to determine the peak concentration (Cmax) of DON in the tumor tissue.
Inefficient Sample Homogenization Ensure complete homogenization of the tumor tissue to release the analyte. Use appropriate mechanical disruption methods (e.g., bead beating, ultrasonication) on ice to prevent degradation.
Analyte Degradation Handle samples quickly and keep them on ice or frozen to minimize enzymatic degradation of JHU-083 and DON. Use protease and phosphatase inhibitors during homogenization.
Poor Extraction Efficiency Optimize the solvent system used for the extraction of JHU-083 and DON from the tissue homogenate. A common starting point is an acidified acetonitrile solution.[11]
LC-MS/MS Sensitivity Check the sensitivity of the LC-MS/MS instrument. Ensure that the instrument is properly calibrated and that the method is optimized for the detection of DON.

Issue 2: High variability in DON concentrations between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Sample Collection Standardize the tumor collection procedure to ensure consistency in the size and region of the tumor sampled.
Heterogeneity of the Tumor Consider that drug distribution and metabolism may not be uniform throughout the tumor. If possible, analyze different regions of the tumor separately or pool multiple smaller samples from different areas.
Incomplete Homogenization Ensure that all samples are homogenized to a uniform consistency.
Pipetting Errors Use calibrated pipettes and proper technique to minimize errors during sample preparation and standard dilution.
Matrix Effects in LC-MS/MS Matrix effects can cause ion suppression or enhancement, leading to variability. Use an internal standard, preferably a stable isotope-labeled version of DON, to correct for these effects.[12][13]

Experimental Protocols

Protocol 1: Quantification of JHU-083 and DON in Tumor Tissue by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your particular instrumentation and experimental setup.

1. Materials and Reagents:

  • JHU-083 and DON analytical standards

  • Stable isotope-labeled DON (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktail

  • Homogenizer (e.g., bead beater, sonicator)

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation:

  • Excise tumor tissue from the animal model at the desired time point after JHU-083 administration.

  • Immediately wash the tissue with ice-cold PBS to remove excess blood.

  • Blot the tissue dry, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.

  • On the day of analysis, add a measured amount of ice-cold homogenization buffer (e.g., PBS with protease/phosphatase inhibitors) to the frozen tissue. A typical ratio is 3-5 volumes of buffer to the tissue weight (e.g., 300-500 µL for a 100 mg tumor).

  • Homogenize the tissue on ice until no visible tissue fragments remain.

  • To a known volume of the tissue homogenate, add the internal standard.

  • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid.

  • Vortex the mixture vigorously and incubate at -20°C for 20 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).[1]

  • Centrifuge again to pellet any remaining particulates and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A C18 column is commonly used for the separation of small molecules like DON.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DON and the internal standard.

4. Data Analysis:

  • Generate a standard curve by plotting the peak area ratio of the DON standard to the internal standard against the concentration of the DON standard.

  • Determine the concentration of DON in the tumor samples by interpolating their peak area ratios from the standard curve.

  • Normalize the concentration to the initial tissue weight (e.g., in nmol/g).

Data Presentation

Table 1: Example Data for DON Concentration in Tumor Tissue

Treatment GroupDose (mg/kg)Time Point (hours)Mean DON Concentration (nmol/g) ± SD
Vehicle Control02Not Detected
JHU-0831015.2 ± 1.1
JHU-0831028.9 ± 2.3
JHU-0831044.5 ± 0.9
JHU-08325221.4 ± 4.7

Visualizations

JHU083_Activation_and_Mechanism cluster_prodrug Systemic Circulation cluster_tumor Tumor Microenvironment cluster_effects Downstream Effects JHU083 JHU-083 (Prodrug) Tumor_Uptake Tumor Cell Uptake JHU083->Tumor_Uptake Bioactivation Intracellular Enzymes (e.g., Esterases) Tumor_Uptake->Bioactivation DON DON (Active Drug) Bioactivation->DON Activation Glutamine_Metabolism Inhibition of Glutamine Metabolism DON->Glutamine_Metabolism mTOR_Inhibition mTOR Signaling Inhibition Glutamine_Metabolism->mTOR_Inhibition Purine_Synthesis Decreased Purine Synthesis Glutamine_Metabolism->Purine_Synthesis Tumor_Growth Reduced Tumor Growth mTOR_Inhibition->Tumor_Growth Purine_Synthesis->Tumor_Growth

Caption: Bioactivation and mechanism of action of JHU-083 in the tumor microenvironment.

Experimental_Workflow Start Administer JHU-083 to Tumor-Bearing Animal Model Harvest Harvest Tumor Tissue at Defined Time Points Start->Harvest Homogenize Homogenize Tissue and Add Internal Standard Harvest->Homogenize Extract Protein Precipitation and Analyte Extraction Homogenize->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify DON Concentration Using Standard Curve Analyze->Quantify Data Data Interpretation and Reporting Quantify->Data

References

Troubleshooting

Technical Support Center: Overcoming Resistance to JHU-083 in Cancer Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glutamine antagonist prodrug, JHU-083....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glutamine antagonist prodrug, JHU-083. The information is designed to help users identify and overcome resistance in cancer cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is JHU-083 and what is its primary mechanism of action?

A1: JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be activated within the tumor microenvironment, releasing DON, which then broadly inhibits glutamine-utilizing enzymes.[1][2] This inhibition disrupts cancer cell metabolism, primarily by blocking glutamine's role in the TCA cycle, purine and pyrimidine synthesis, and other biosynthetic pathways.[3][4] A key downstream effect of JHU-083 is the downregulation of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[3]

Q2: My cancer cell line is not responding to JHU-083 treatment. What are the potential reasons for this resistance?

A2: Resistance to JHU-083 can be multifactorial. Some potential mechanisms include:

  • Metabolic Plasticity: Cancer cells may adapt by upregulating alternative metabolic pathways to compensate for glutamine blockade. This can include increased glycolysis or utilization of other fuel sources to replenish the TCA cycle.

  • Upregulation of Salvage Pathways: For instance, the purine salvage pathway can compensate for the JHU-083-induced inhibition of de novo purine synthesis. Supplementation with guanine has been shown to partially rescue glioma cells from JHU-083's effects.[1][3]

  • Expression of Alternative Enzymes: In the case of specific glutaminase (GLS) inhibitors, upregulation of a different isoform (GLS2) can confer resistance. While JHU-083 is a broad inhibitor, the principle of enzymatic bypass could still apply to other metabolic nodes.

  • Asparagine Synthetase (ASNS) Upregulation: Increased ASNS activity may help cells adapt to glutamine depletion.

  • Tumor Microenvironment: Stromal cells within the tumor microenvironment can produce and supply metabolites that rescue cancer cells from the effects of JHU-083.[5]

Q3: How can I determine if my cells are truly resistant or if there is an issue with my experimental setup?

A3: First, ensure your experimental protocol is optimized. This includes:

  • Drug Stability: Prepare fresh solutions of JHU-083 for each experiment as it can be unstable in solution.

  • Dosage and Duration: Confirm that you are using an appropriate concentration range and treatment duration for your specific cell line. A dose-response curve to determine the IC50 is highly recommended.

  • Cell Culture Conditions: Ensure your cell culture media and supplements are consistent and do not contain components that might interfere with JHU-083's action (e.g., high levels of glutamine or nucleosides).

  • Positive Controls: Use a sensitive cell line as a positive control to ensure the drug is active.

If you have ruled out experimental error, you can then proceed to investigate the potential resistance mechanisms described in Q2.

Q4: Are there any known biomarkers that correlate with sensitivity to JHU-083?

A4: While research is ongoing, some indicators of potential sensitivity to glutamine antagonists include:

  • High Glutamine Dependence: Cancer cells that are highly reliant on glutamine for proliferation and survival are generally more sensitive. This is often associated with mutations in genes like IDH1/2 or high expression of oncogenes like MYC.[6][7]

  • Low Expression of Bypass Pathway Enzymes: Cells with lower capacity to engage alternative metabolic pathways may be more susceptible.

Troubleshooting Guides

Problem 1: No significant decrease in cell viability or proliferation after JHU-083 treatment.
Possible Cause Suggested Solution
Sub-optimal Drug Concentration Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for in vitro studies can be from low micromolar to millimolar, depending on the cell line.
Insufficient Treatment Duration Extend the treatment duration. The effects of metabolic inhibitors may take longer to manifest compared to cytotoxic agents. Time-course experiments (e.g., 24, 48, 72 hours) are recommended.
Drug Inactivation JHU-083 solutions should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles.
High Seeding Density High cell density can alter the microenvironment and nutrient availability, potentially masking the drug's effect. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Inherent or Acquired Resistance If the above are ruled out, your cell line may have intrinsic or acquired resistance. Proceed to investigate the underlying mechanisms (see Problem 2).
Problem 2: Investigating the Mechanism of JHU-083 Resistance.
Potential Mechanism Experimental Approach
Metabolic Reprogramming Metabolomics Analysis: Use techniques like mass spectrometry to compare the intracellular metabolite profiles of sensitive and resistant cells treated with JHU-083. Look for increases in metabolites from alternative pathways (e.g., glycolysis, fatty acid oxidation).Seahorse Assay: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Purine Salvage Pathway Upregulation Guanine Rescue Experiment: Culture JHU-083-treated resistant cells with and without supplemental guanine. A rescue of proliferation in the presence of guanine suggests the purine salvage pathway is a key resistance mechanism.[1][3]
mTOR Pathway Dysregulation Western Blot Analysis: Examine the phosphorylation status of key mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1) in sensitive versus resistant cells after JHU-083 treatment. Resistant cells may maintain mTOR signaling despite treatment.

Experimental Protocols

Determination of IC50 using AlamarBlue Assay

This protocol is adapted from a study on JHU-083 in glioma cell lines.[1]

  • Cell Seeding: Plate single-cell suspensions in a 96-well plate at a pre-determined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of JHU-083 (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

  • Fluorescence Reading: Incubate for 2-4 hours and then measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC50 value.

Western Blot Analysis of mTOR Pathway

This protocol provides a general workflow for assessing the phosphorylation status of mTOR pathway proteins.

  • Cell Lysis: Treat cells with JHU-083 at the desired concentration and duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

BrdU Incorporation Assay for Cell Proliferation

This protocol is based on a study that used a BrdU assay to assess DNA synthesis after JHU-083 treatment.[1]

  • Cell Treatment: Seed cells in a 96-well plate and treat with JHU-083 for the desired time (e.g., 24 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit. This step is crucial for exposing the incorporated BrdU to the antibody.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

  • Substrate Reaction: Wash the wells and add the substrate for the detection enzyme.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Compare the signal from JHU-083-treated cells to that of untreated controls to determine the effect on DNA synthesis.

Data Presentation

Table 1: Summary of JHU-083 Effects on Cancer Cell Lines (Qualitative)

Cell LineCancer TypeKey Findings with JHU-083 TreatmentReference
BT142Glioma (IDH1 mutant)Reduced cell proliferation, decreased DNA synthesis, mTOR signaling downregulation. Partially rescued by guanine.[1][3]
Br23cGlioblastoma (IDH1 wild-type)Reduced cell proliferation and DNA synthesis. Not rescued by guanine.[1]
D425MEDMedulloblastoma (MYC-amplified)Decreased growth and increased apoptosis.[6]
B6CaPProstate CancerSuppressed tumor growth and reprogrammed tumor-associated macrophages.[4][8]
MB49Bladder CancerSuppressed tumor growth and reprogrammed tumor-associated macrophages.[4][8]
VariousColon cancer, lymphoma, melanomaReduced tumor growth and improved survival in mouse models.[2][5]

Visualizations

JHU-083 Mechanism of Action and Resistance Pathways

JHU083_Mechanism_and_Resistance cluster_0 JHU-083 Action cluster_1 Downstream Effects cluster_2 Resistance Mechanisms JHU-083 JHU-083 DON DON JHU-083->DON Activation in TME Glutamine-Utilizing Enzymes Glutamine-Utilizing Enzymes DON->Glutamine-Utilizing Enzymes Inhibition Purine/Pyrimidine Synthesis Purine/Pyrimidine Synthesis Glutamine-Utilizing Enzymes->Purine/Pyrimidine Synthesis TCA Cycle TCA Cycle Glutamine-Utilizing Enzymes->TCA Cycle mTOR Signaling mTOR Signaling TCA Cycle->mTOR Signaling Cell Proliferation Cell Proliferation mTOR Signaling->Cell Proliferation Metabolic Reprogramming Metabolic Reprogramming Metabolic Reprogramming->TCA Cycle Bypass Purine Salvage Purine Salvage Purine Salvage->Purine/Pyrimidine Synthesis Bypass ASNS Upregulation ASNS Upregulation ASNS Upregulation->Cell Proliferation Support

Caption: Mechanism of JHU-083 action and potential resistance pathways.

Experimental Workflow for Investigating JHU-083 Resistance

JHU083_Resistance_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Mechanism Investigation cluster_3 Outcome A Cancer cell line shows low sensitivity to JHU-083 B Verify Experimental Parameters (Dose, Duration, Drug Stability) A->B C Perform Dose-Response (IC50 Determination) B->C D Metabolomic Analysis C->D E Guanine Rescue Experiment C->E F Western Blot for mTOR Pathway C->F G Identify Resistance Mechanism D->G E->G F->G

Caption: A logical workflow for troubleshooting and investigating resistance to JHU-083.

References

Optimization

Improving the therapeutic window of JHU-083 in preclinical studies

Welcome to the technical support center for JHU-083, a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This resource is designed to assist researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU-083, a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the use of JHU-083 in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data from key preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is JHU-083 and what is its primary mechanism of action?

A1: JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It is designed for improved oral bioavailability and selective activation within the tumor microenvironment to minimize systemic toxicity.[1][2] Its primary mechanism of action is the broad inhibition of glutamine-utilizing enzymes, which disrupts cancer cell metabolism and modulates the tumor immune microenvironment.[3][4][5] This dual action leads to direct tumor growth inhibition and enhanced anti-tumor immunity.[6][7][8]

Q2: In which preclinical cancer models has JHU-083 shown efficacy?

A2: JHU-083 has demonstrated significant anti-tumor effects in a variety of preclinical models, including:

  • Glioma: Slows malignant glioma growth and extends survival.[3][9][10]

  • Prostate and Bladder Cancer: Inhibits tumor growth by reprogramming tumor-associated macrophages (TAMs).[4][8][11]

  • Melanoma, Colon Cancer, and Lymphoma: Significantly reduces tumor growth and improves survival.[6]

  • Medulloblastoma: Suppresses the growth of MYC-driven medulloblastoma.[2][12]

Q3: What is the rationale for combining JHU-083 with other therapies, such as checkpoint inhibitors?

A3: JHU-083's ability to modulate the tumor microenvironment makes it a promising candidate for combination therapies. By reprogramming immunosuppressive cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) to a pro-inflammatory state, JHU-083 can enhance the efficacy of immunotherapies like anti-PD-1 checkpoint inhibitors.[5][6] This combination can lead to improved anti-tumor effects compared to either therapy alone.[6]

Q4: What are the known effects of JHU-083 on the mTOR signaling pathway?

A4: JHU-083 has been shown to disrupt mTOR signaling in cancer cells.[3][10] This is a key pathway that regulates cell growth, proliferation, and survival. The inhibition of glutamine metabolism by JHU-083 leads to the downregulation of mTOR signaling, contributing to its anti-proliferative effects.[3][10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High toxicity or significant weight loss in animal models. Dosing regimen may be too high or too frequent.Reduce the dose or the frequency of administration. For example, in a glioma model, daily low doses of JHU-083 led to weight loss, which was mitigated by switching to a twice-weekly schedule.[9]
Limited or no tumor growth inhibition observed. 1. Suboptimal dosing. 2. Tumor model may be less dependent on glutamine metabolism. 3. Issues with drug formulation or administration.1. Perform a dose-response study to determine the optimal dose for your specific model. 2. Characterize the metabolic profile of your tumor model to confirm glutamine dependency. 3. Ensure proper preparation and administration of JHU-083 as per established protocols.
Variability in anti-tumor response between animals. 1. Inconsistent tumor implantation. 2. Differences in individual animal metabolism or immune response.1. Standardize tumor cell implantation techniques to ensure uniform tumor size at the start of treatment. 2. Increase the number of animals per group to improve statistical power and account for biological variability.
Difficulty in observing changes in the tumor immune microenvironment. 1. Timing of analysis may not be optimal. 2. Insufficient sensitivity of the assay.1. Perform time-course experiments to identify the peak of immune cell infiltration and reprogramming. 2. Optimize flow cytometry panels and gating strategies for clear identification of immune cell subsets. Consider using more sensitive techniques like single-cell RNA sequencing.

Quantitative Data from Preclinical Studies

In Vivo Efficacy of JHU-083 in Different Tumor Models
Tumor ModelDosing RegimenKey FindingsReference
IDH mutant Glioma 25 mg/kg, intraperitoneally, 2 days/weekExtended survival (p=0.027 vs. control)[9]
IDH mutant Glioma 1.9 mg/kg, intraperitoneally, 5 days/week for 3 weeks, then 2 days/weekNo significant survival benefit (p=0.053 vs. control), associated with weight loss[9]
Prostate and Bladder Cancer 1 mg/kg DON molar equivalent, orally, daily for 5-9 days, then 0.3 mg/kg dailySignificant tumor growth inhibition[3]
Soft Tissue Sarcoma (in combination with anti-PD-1) 1 mg/kg on days 7-11, then 0.3 mg/kg dailySignificantly less tumor burden at day 20 compared to control[7]
Impact of JHU-083 on the Tumor Microenvironment
Cell TypeChange ObservedModelReference
Tumor-Associated Macrophages (TAMs) Reprogrammed from an immunosuppressive to a pro-inflammatory stateUrologic Cancers[7]
Myeloid-Derived Suppressor Cells (MDSCs) Decreased infiltration into the tumorSoft Tissue Sarcoma[7]
CD8+ T cells Promoted a stem cell-like phenotypeUrologic Cancers[3]
Regulatory T cells (Tregs) Decreased abundanceUrologic Cancers[3]

Experimental Protocols

Orthotopic Glioma Model in Mice

Objective: To evaluate the in vivo efficacy of JHU-083 in an orthotopic glioma model.

Materials:

  • BT142 glioma cells

  • Nude mice (athymic)

  • Stereotaxic frame

  • JHU-083

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture BT142 glioma cells under standard conditions.

  • Harvest and resuspend cells to a concentration of 3 x 10⁵ cells per injection volume.

  • Anesthetize nude mice and secure them in a stereotaxic frame.

  • Orthotopically implant 3 x 10⁵ BT142 cells into the brain of each mouse.

  • Allow tumors to establish for 5 days post-implantation.

  • Randomize mice into treatment and control groups.

  • Prepare JHU-083 solution by diluting in PBS immediately before use.

  • Administer JHU-083 via intraperitoneal injection according to the desired dosing regimen (e.g., 25 mg/kg, 2 days/week).

  • Administer an equivalent volume of PBS to the control group.

  • Monitor animal health and body weight daily.

  • Euthanize animals when they show signs of neurological impairment or significant weight loss, and record the date for survival analysis.[9]

Western Blot for mTOR Signaling Pathway

Objective: To assess the effect of JHU-083 on the mTOR signaling pathway in cancer cells.

Materials:

  • Cancer cell lines (e.g., glioma cells)

  • JHU-083

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-mTOR, anti-p-S6K, anti-mTOR, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Culture cancer cells and treat with JHU-083 at various concentrations for the desired duration.

  • Lyse the cells using an appropriate lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against mTOR pathway proteins overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescence detection system.

Visualizations

JHU083_Mechanism_of_Action cluster_0 JHU-083 (Prodrug) cluster_1 Tumor Microenvironment cluster_2 Tumor Cell cluster_3 Immune Cells JHU-083 JHU-083 DON DON (Active Drug) JHU-083->DON Activation in TME Glutamine_Metabolism Glutamine-Utilizing Enzymes DON->Glutamine_Metabolism Inhibits TAMs_MDSCs Immunosuppressive Cells (TAMs, MDSCs) DON->TAMs_MDSCs Reprograms T_Cells T-cell Response DON->T_Cells Enhances mTOR_Signaling mTOR Signaling Glutamine_Metabolism->mTOR_Signaling Impacts Purine_Biosynthesis Purine Biosynthesis Glutamine_Metabolism->Purine_Biosynthesis Impacts Tumor_Growth_Inhibition Tumor Growth Inhibition mTOR_Signaling->Tumor_Growth_Inhibition Purine_Biosynthesis->Tumor_Growth_Inhibition Pro_inflammatory_Phenotype Pro-inflammatory Phenotype TAMs_MDSCs->Pro_inflammatory_Phenotype Enhanced_Antitumor_Immunity Enhanced Antitumor Immunity Pro_inflammatory_Phenotype->Enhanced_Antitumor_Immunity T_Cells->Enhanced_Antitumor_Immunity

Caption: Mechanism of action of JHU-083 in the tumor microenvironment.

Experimental_Workflow_Glioma Start Start Cell_Culture Culture BT142 Glioma Cells Start->Cell_Culture Implantation Orthotopic Implantation in Nude Mice Cell_Culture->Implantation Tumor_Establishment Tumor Establishment (5 days) Implantation->Tumor_Establishment Randomization Randomize Mice into Treatment & Control Groups Tumor_Establishment->Randomization Treatment Administer JHU-083 or Vehicle (PBS) Randomization->Treatment Monitoring Daily Monitoring of Health and Weight Treatment->Monitoring Endpoint Euthanasia at Neurological Endpoint Monitoring->Endpoint Data_Analysis Survival Analysis Endpoint->Data_Analysis

References

Troubleshooting

Best practices for handling and storing the JHU-083 compound

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the JHU-083 compound. It includes troubleshooting guides and frequently aske...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the JHU-083 compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is JHU-083 and what is its mechanism of action?

JHU-083 is an experimental, orally active prodrug of 6-diazo-5-oxo-L-norleucine (DON).[1][2] It functions as a selective glutaminase antagonist, blocking the activity of the enzyme glutaminase.[1][3] This inhibition prevents the conversion of glutamine to glutamate, thereby impacting various cellular processes that are dependent on glutamine metabolism.[1][3] The mechanism of action involves the downregulation of mTOR signaling and the impairment of purine biosynthesis.[4]

2. What are the primary research applications for JHU-083?

JHU-083 has been investigated in a range of preclinical research areas, including:

  • Oncology: Slowing the growth of malignant gliomas and medulloblastoma.[3][4][5][6]

  • Neuroscience: Preventing depression-associated behaviors and showing potential in models of Alzheimer's disease and cerebral malaria.[1][2][7]

  • Immunology and Inflammation: Modulating immune responses in models of autoimmune hepatitis and multiple sclerosis.[1][8][9]

3. How should JHU-083 be stored upon receipt?

Upon receipt, JHU-083 powder should be stored at -20°C in a dark, dry place.[8] It is typically shipped on dry ice to maintain its stability during transit.[1] Under these conditions, the powder can be stable for up to three years.[8]

4. How do I prepare JHU-083 solutions for my experiments?

Solutions of JHU-083 are unstable and it is highly recommended to prepare them fresh for each experiment.[1][8] For in vitro studies, JHU-083 can be dissolved in DMSO, ethanol, water, or HEPES buffered saline.[4][8][10] For in vivo experiments, sterile PBS is a commonly used solvent.[3][11] When using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce the solubility of the compound.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no biological effect observed Compound Degradation: JHU-083 solutions are unstable.Always prepare solutions fresh immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
Improper Storage: The powdered compound may have degraded due to improper storage conditions.Ensure the powdered compound is stored at -20°C in a dark and dry environment.[8]
Incorrect Dosage: The concentration used may be too low to elicit a response.Refer to published literature for appropriate dosage ranges for your specific model system. Doses can range from 1.82 mg/kg to 25 mg/kg in animal models.[1][4][5]
Precipitation of the compound in solution Low Solubility: The solvent used may not be appropriate for the desired concentration.Refer to the solubility data table below. Consider using a different solvent or preparing a more dilute solution. For DMSO, ensure it is of high quality and not hydrated.[8]
Temperature Effects: The compound may be precipitating out of solution at lower temperatures.Gently warm the solution to aid in dissolution. Do not overheat, as this may cause degradation.
Unexpected off-target effects Prodrug Conversion: JHU-083 is a prodrug of DON, which has a broader range of activity.Be aware that the observed effects are due to the active compound, DON. Review literature on DON to understand potential off-target effects.
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to glutaminase inhibition.Perform dose-response curves to determine the optimal concentration for your specific cell line.

Data and Protocols

Quantitative Data Summary

Table 1: Storage and Stability of JHU-083

FormStorage ConditionStabilitySource
Powder-20°C in the darkUp to 3 years[8]
In SolutionVaries by solventUnstable, prepare fresh[1][8]

Table 2: Solubility of JHU-083

SolventConcentrationSource
DMSO62 mg/mL (198.48 mM)[8]
Ethanol15 mg/mL[8]
Water8 mg/mL[8]
HEPES Buffered SalineNot specified[4][10]
Sterile PBSNot specified[3][11]
Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Plating: Plate single-cell suspensions in a 96-well plate at the desired density.

  • Compound Preparation: Prepare fresh solutions of JHU-083 in an appropriate solvent (e.g., HEPES buffered saline or DMSO).[4][10] Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Add the JHU-083 dilutions to the plated cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the alamarBlue assay, following the manufacturer's instructions.[4]

  • Data Analysis: Read the fluorescence or absorbance and normalize the data to the vehicle-only control to determine the effect of JHU-083 on cell proliferation.

Protocol 2: In Vivo Administration for Orthotopic Glioma Model

  • Animal Model: Utilize an established orthotopic glioma mouse model (e.g., using BT142 IDH1R132H glioma cells).[4][5]

  • Compound Preparation: Immediately before administration, dissolve JHU-083 in sterile PBS.[3]

  • Administration: Administer JHU-083 via intraperitoneal injection or oral gavage at the desired dose and schedule (e.g., 25 mg/kg, 2 days/week).[5]

  • Monitoring: Monitor the animals daily for any signs of toxicity and for tumor progression.

  • Endpoint Analysis: Euthanize animals according to approved institutional guidelines and collect tissues for further analysis (e.g., western blot for pS6 protein expression to confirm target engagement).[5][10]

Visualizations

JHU083_Mechanism_of_Action JHU083 JHU-083 (Prodrug) DON 6-diazo-5-oxo-L-norleucine (DON) (Active Drug) JHU083->DON Cleavage in vivo Glutaminase Glutaminase (GLS) DON->Glutaminase Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase mTOR_signaling mTOR Signaling Glutamate->mTOR_signaling Purine_synthesis Purine Biosynthesis Glutamate->Purine_synthesis Cell_proliferation Tumor Cell Proliferation mTOR_signaling->Cell_proliferation Purine_synthesis->Cell_proliferation

Caption: Mechanism of action of JHU-083 as a glutaminase inhibitor.

JHU083_Experimental_Workflow Start Start: Experiment Planning Prep Prepare Fresh JHU-083 Solution Start->Prep In_vitro In Vitro Experiment (e.g., Cell Viability) Prep->In_vitro In_vivo In Vivo Experiment (e.g., Animal Model) Prep->In_vivo Treatment Administer JHU-083 and Controls In_vitro->Treatment In_vivo->Treatment Incubation Incubation / Treatment Period Treatment->Incubation Data_collection Data Collection Incubation->Data_collection Analysis Data Analysis and Interpretation Data_collection->Analysis

Caption: General experimental workflow for using JHU-083.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Check_solution Solution Prepared Fresh? Start->Check_solution Check_storage Powder Stored Correctly? (-20°C, dark, dry) Check_solution->Check_storage Yes Prepare_fresh Action: Prepare Fresh Solution Check_solution->Prepare_fresh No Check_dose Dosage Appropriate? Check_storage->Check_dose Yes Order_new Action: Order New Compound Check_storage->Order_new No Optimize_dose Action: Perform Dose-Response Check_dose->Optimize_dose No Success Problem Resolved Check_dose->Success Yes Prepare_fresh->Check_storage Order_new->Check_dose Optimize_dose->Success

Caption: Troubleshooting logic for inconsistent experimental results.

References

Reference Data & Comparative Studies

Validation

JHU-083 vs. DON: A Comparative Analysis of Efficacy in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the glutamine antagonist prodrug, JHU-083, and its parent compound, 6-Diazo-5-oxo-L-norleucine (DON). The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glutamine antagonist prodrug, JHU-083, and its parent compound, 6-Diazo-5-oxo-L-norleucine (DON). The following sections detail their respective efficacies, mechanisms of action, and the experimental protocols utilized in key preclinical studies, supported by quantitative data and visual diagrams to facilitate understanding.

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist that has demonstrated significant anti-tumor effects in preclinical and early clinical studies.[1][2] Its clinical development, however, was hampered by dose-limiting gastrointestinal toxicities.[3] JHU-083 was developed as a prodrug of DON to improve its pharmacokinetic profile, enhance its therapeutic index, and enable targeted delivery, particularly to the central nervous system.[4][5] JHU-083 is designed to be preferentially activated within the tumor microenvironment, thereby minimizing systemic exposure and associated toxicities.[6] Both compounds function by irreversibly inhibiting a range of glutamine-utilizing enzymes, disrupting cancer cell metabolism and modulating the tumor microenvironment.[2][6]

Efficacy Comparison

The development of JHU-083 aimed to retain the potent anti-cancer activity of DON while improving its safety and drug-delivery properties. Preclinical studies have demonstrated the efficacy of JHU-083 in various cancer models, and some studies provide a basis for comparison with its parent drug, DON.

In Vitro Efficacy

Direct comparative studies providing IC50 values for both JHU-083 and DON in the same cancer cell lines are limited in the public domain. However, available data allows for an assessment of their anti-proliferative effects. One study reported dose-dependent inhibition of cell viability in various glioma cell lines upon treatment with JHU-083.[1] Another study provided IC50 values for DON in a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines, demonstrating potent cytotoxicity.[2]

Compound Cell Line Assay Endpoint Result Citation
JHU-083 Glioma Cell Lines (BT142, Br23c, etc.)Cell Viability AssayDose-dependent reduction in viabilitySignificant inhibition of cell proliferation observed.[1]
DON Pancreatic Cancer Cell Lines (KPC, PaTu 8988T, etc.)Crystal Violet StainingIC50IC50 values were in the low micromolar range for most cell lines.[2]

Note: A direct comparison of IC50 values is challenging due to the use of different cell lines and assay methodologies in the available studies. However, both compounds demonstrate potent in vitro anti-cancer activity.

In Vivo Efficacy

In vivo studies have highlighted the improved therapeutic window of JHU-083. Oral administration of JHU-083 has been shown to achieve therapeutic concentrations of DON in the brain and significantly extend the survival of mice with orthotopic medulloblastoma and glioma xenografts.[1][4] In contrast, DON, when administered systemically, has a narrow therapeutic window due to its toxicity. Studies with DON in animal models have demonstrated its anti-tumor activity but also highlighted its associated adverse effects.[2]

Compound Cancer Model Administration Route Key Findings Citation
JHU-083 Orthotopic IDH1mut GliomaOralDose-dependent increase in survival.[1]
JHU-083 Orthotopic MYC-driven MedulloblastomaOralSignificantly increased survival.[4][5]
DON Orthotopic Pancreatic Ductal AdenocarcinomaIntraperitonealSignificant suppression of tumor growth.[2]

Mechanism of Action: Targeting Glutamine Metabolism and mTOR Signaling

Both JHU-083 and DON are glutamine antagonists that covalently bind to and inhibit a wide array of enzymes dependent on glutamine. This broad inhibition disrupts several key metabolic pathways crucial for cancer cell survival and proliferation, including nucleotide and amino acid synthesis.[2]

A significant mechanism through which JHU-083 exerts its anti-tumor effects is the disruption of the mTOR (mechanistic target of rapamycin) signaling pathway.[1] mTOR is a central regulator of cell growth, proliferation, and metabolism. By inhibiting glutamine metabolism, JHU-083 leads to the downregulation of mTORC1 signaling, a key complex in the mTOR pathway. This is evidenced by the decreased phosphorylation of downstream targets such as the ribosomal protein S6 (pS6).[1][7]

mTOR_Signaling_Pathway cluster_inhibition Inhibition by JHU-083/DON Glutamine_Metabolism Glutamine_Metabolism mTORC1 mTORC1 Glutamine_Metabolism->mTORC1 Supports Growth_Factors Growth Factors Growth_Factors->mTORC1 Nutrients Nutrients (e.g., Amino Acids) Nutrients->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis pS6 pS6 (Phosphorylated Ribosomal Protein S6) S6K1->pS6 4EBP1->Protein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation

Caption: Inhibition of mTORC1 signaling by JHU-083/DON.

Experimental Protocols

This section outlines the methodologies employed in preclinical studies to evaluate and compare the efficacy of JHU-083 and DON.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of JHU-083 and DON on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., glioma, pancreatic) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of JHU-083 or DON for a specified period (e.g., 72-96 hours).

  • Viability/Proliferation Assessment:

    • Crystal Violet Staining: Cells are fixed and stained with crystal violet. The incorporated dye is then solubilized, and the absorbance is measured to quantify cell number.[2]

    • MTS/XTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

  • Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated.

In_Vitro_Workflow Cell_Culture 1. Cancer Cell Culture Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treat with JHU-083 or DON Seeding->Treatment Incubation 4. Incubate (72-96h) Treatment->Incubation Assay 5. Viability Assay (e.g., Crystal Violet) Incubation->Assay Analysis 6. Data Analysis (IC50) Assay->Analysis

Caption: Workflow for in vitro cell viability assays.

In Vivo Orthotopic Xenograft Models

Objective: To evaluate the in vivo efficacy of JHU-083 and DON in a clinically relevant tumor model.

Protocol:

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.[1]

  • Tumor Cell Implantation:

    • Intracranial (for brain tumors): A specific number of cancer cells (e.g., 3 x 10^5 glioma cells) are stereotactically injected into the brain of anesthetized mice.[1][8]

    • Orthotopic (for pancreatic cancer): Human PDAC cells are implanted into the pancreas of the mice.[2]

  • Treatment:

    • JHU-083: Administered orally (p.o.) at specified doses (e.g., 1.9 mg/kg or 25 mg/kg) and schedules (e.g., daily or twice weekly).[1]

    • DON: Typically administered via intraperitoneal (i.p.) injection due to poor oral bioavailability.

  • Monitoring: Mice are monitored daily for tumor growth (e.g., through bioluminescence imaging) and signs of toxicity (e.g., weight loss).

  • Endpoint: The primary endpoint is typically overall survival. Tumor burden can also be assessed at the end of the study.[1][2]

  • Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test.

In_Vivo_Workflow Animal_Model 1. Immunocompromised Mice Tumor_Implantation 2. Orthotopic Tumor Cell Implantation Animal_Model->Tumor_Implantation Randomization 3. Randomize into Treatment Groups Tumor_Implantation->Randomization Treatment 4. Administer JHU-083 (p.o.) or DON (i.p.) Randomization->Treatment Monitoring 5. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 6. Assess Survival or Tumor Burden Monitoring->Endpoint Analysis 7. Statistical Analysis Endpoint->Analysis

Caption: Workflow for in vivo orthotopic xenograft studies.

Western Blot Analysis for mTOR Signaling

Objective: To assess the effect of JHU-083 and DON on the mTOR signaling pathway.

Protocol:

  • Cell Lysis: Cancer cells treated with the compounds are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., p-mTOR, p-S6).[9][10]

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[9]

Conclusion

JHU-083 represents a significant advancement over its parent drug, DON, by offering a potentially wider therapeutic window due to its prodrug design. This design allows for oral administration and targeted delivery, which may reduce the systemic toxicities that limited the clinical development of DON. Both compounds demonstrate potent anti-cancer activity by broadly inhibiting glutamine metabolism and disrupting key signaling pathways such as mTOR. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative efficacy and safety of JHU-083 versus DON across a range of cancer types. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

Comparative

A Comparative Guide: JHU-083 in Combination with Anti-PD-1 Checkpoint Inhibitors

This guide provides a comprehensive comparison of the glutamine antagonist prodrug JHU-083 in combination with anti-PD-1 checkpoint inhibitors versus alternative therapeutic strategies. It is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the glutamine antagonist prodrug JHU-083 in combination with anti-PD-1 checkpoint inhibitors versus alternative therapeutic strategies. It is intended for researchers, scientists, and drug development professionals interested in the intersection of cancer metabolism and immunotherapy. This document summarizes preclinical findings, details experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to JHU-083 and Anti-PD-1 Therapy

JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to be selectively activated within the tumor microenvironment, where it can inhibit multiple enzymes dependent on glutamine, a critical nutrient for cancer cell proliferation and survival.[1] By targeting glutamine metabolism, JHU-083 not only has direct anti-tumor effects but can also modulate the tumor microenvironment.[1][2]

Anti-PD-1 checkpoint inhibitors are a class of immunotherapy drugs that block the interaction between the programmed cell death protein 1 (PD-1) on T cells and its ligand (PD-L1) on tumor cells.[1] This interaction typically suppresses the T cell's anti-tumor activity. By inhibiting this checkpoint, these drugs unleash the immune system to recognize and attack cancer cells.[1]

The rationale for combining these two therapies lies in the potential for JHU-083 to remodel the tumor microenvironment, making it more susceptible to the effects of anti-PD-1 therapy.[2] Preclinical studies have explored this combination in various cancer models, yielding insights into its efficacy and mechanisms of action.

Preclinical Efficacy: A Comparative Overview

The combination of JHU-083 and anti-PD-1 has been evaluated in several preclinical cancer models, with varying results that underscore the context-dependent nature of this therapeutic strategy.

Soft Tissue Sarcoma Model

In a murine model of soft tissue sarcoma, the combination of JHU-083 and an anti-PD-1 monoclonal antibody demonstrated a significant reduction in tumor burden compared to the control group.[3] This suggests a synergistic or additive anti-tumor effect in this specific cancer type.[3]

Prostate and Bladder Cancer Models

Conversely, in murine models of prostate (B6CaP) and bladder (MB49) cancer, while JHU-083 monotherapy showed potent tumor growth inhibition, the addition of an anti-PD-1 antibody did not result in a statistically superior combinatorial effect.[4][5] The researchers attributed this to the profound anti-tumor immune activity already induced by JHU-083 alone in these models.[6] This highlights the potent immunomodulatory effects of JHU-083 as a standalone agent in certain contexts.[6]

Quantitative Data Summary

Cancer Model Treatment Groups Key Findings Reference
Soft Tissue Sarcoma - Control- JHU-083 + anti-PD-1The combination-treated group had significantly less tumor burden at the end of Day 21 compared to the control group.[3]
Bladder Cancer (MB49) - Vehicle- JHU-083- Anti-PD-1- JHU-083 + anti-PD-1JHU-083 treatment significantly decreased tumor growth. A superior statistical combinatorial effect of anti-PD-1 and JHU-083 treatment was not demonstrated.[4][5]

Experimental Protocols

Soft Tissue Sarcoma In Vivo Study
  • Cell Line: KP cells, derived from primary tumors from LSL-KrasG12D/+ p53flox/flox mice.[3]

  • Animal Model: Wild-type C57BL/6J mice.[3]

  • Tumor Implantation: 200,000 KP cells were subcutaneously injected.[3]

  • Treatment Regimen:

    • JHU-083: 1 mg/kg administered on days 7-11, followed by 0.3 mg/kg daily until the end of the study.[3]

    • Anti-PD-1 Monoclonal Antibody: 100 µg administered on days 7, 9, 11, and 13.[3]

    • Control Group: Received vehicle and isotype control antibodies.[3]

  • Endpoint: Mice were sacrificed on Day 22, and tumors were harvested for analysis.[3]

Bladder Cancer In Vivo Study
  • Cell Line: MB49 murine bladder cancer cells.[4]

  • Animal Model: C57BL/6J mice.[4]

  • Tumor Implantation: Subcutaneous injection of MB49 cells.[4]

  • Treatment Regimen:

    • JHU-083: Dosing scheme as previously established in other studies.[4]

    • Anti-PD-1: 250 µg of anti-PD-1 antibody (InVivoPlus RMP1-14) administered intraperitoneally every third day after tumor cell implantation.[4]

    • Combination: Both JHU-083 and anti-PD-1 were administered.[4]

    • Control Group: Received an isotype control antibody.[4]

  • Endpoint: Tumor volume was measured to assess treatment efficacy.[4]

Visualizing the Mechanisms and Workflow

Signaling Pathways and Experimental Design

To better understand the interplay between JHU-083 and anti-PD-1, the following diagrams illustrate their respective mechanisms of action and a typical experimental workflow for evaluating their combined efficacy.

JHU083_Mechanism Mechanism of Action of JHU-083 cluster_TumorCell Inside Tumor Cell JHU083 JHU-083 (Prodrug) DON DON (Active Drug) JHU083->DON Activation TME_Modulation Modulation of Tumor Microenvironment JHU083->TME_Modulation Leads to GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibition Proliferation Tumor Cell Proliferation GlutamineEnzymes->Proliferation Required for Survival Tumor Cell Survival GlutamineEnzymes->Survival Required for TumorCell Tumor Cell TME Tumor Microenvironment

Mechanism of Action of JHU-083

AntiPD1_Mechanism Mechanism of Action of Anti-PD-1 T_Cell T Cell PD1 PD-1 Tumor_Cell Tumor Cell PDL1 PD-L1 PD1->PDL1 Binding Inhibition T Cell Inhibition PDL1->Inhibition Leads to AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 Blocks Attack T Cell Attack on Tumor Cell AntiPD1->Attack Enables

Mechanism of Action of Anti-PD-1

Experimental_Workflow Preclinical Experimental Workflow start Start tumor_implant Subcutaneous Tumor Cell Implantation start->tumor_implant randomization Randomization of Mice into Treatment Groups tumor_implant->randomization control Control Group (Vehicle/Isotype) randomization->control jhu083 JHU-083 Monotherapy randomization->jhu083 antipd1 Anti-PD-1 Monotherapy randomization->antipd1 combo JHU-083 + Anti-PD-1 Combination randomization->combo treatment Treatment Administration control->treatment jhu083->treatment antipd1->treatment combo->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Day 21) monitoring->endpoint analysis Tumor Analysis (e.g., Volume, IHC) endpoint->analysis end End analysis->end

Preclinical Experimental Workflow

Conclusion

The combination of JHU-083 and anti-PD-1 checkpoint inhibitors represents a promising, albeit complex, therapeutic strategy. Preclinical evidence suggests that its efficacy is highly dependent on the specific cancer model being studied. In soft tissue sarcoma, the combination appears to be more effective than monotherapy, while in certain prostate and bladder cancer models, the potent immunomodulatory effects of JHU-083 alone may obviate the need for an additional checkpoint inhibitor.

These findings underscore the importance of further research to identify predictive biomarkers that can help determine which patient populations are most likely to benefit from this combination therapy. Future studies should also explore optimal dosing and scheduling to maximize synergy and minimize potential toxicities. For drug development professionals, the divergent outcomes highlight the necessity of evaluating novel combination therapies across a range of preclinical models to understand the full spectrum of their potential clinical applications.

References

Validation

The Synergistic Potential of JHU-083 in CAR-T Cell Therapy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, its success in solid tumors has been...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, its success in solid tumors has been limited by factors such as the immunosuppressive tumor microenvironment (TME), CAR-T cell exhaustion, and poor persistence. To address these challenges, researchers are exploring combination therapies to enhance the efficacy of CAR-T cells. One promising agent is JHU-083, a systemically-delivered prodrug of the glutamine antagonist DON (6-diazo-5-oxo-L-norleucine), which has demonstrated potent anti-tumor effects by modulating the metabolism of both cancer and immune cells.[1][2]

This guide provides a comprehensive comparison of JHU-083 in combination with CAR-T cell therapy against other emerging therapeutic strategies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the evaluation of these innovative approaches.

JHU-083: Reprogramming the Tumor Microenvironment for Enhanced CAR-T Efficacy

JHU-083 is designed to be preferentially activated within the TME, where it inhibits multiple glutamine-dependent enzymes.[1] This targeted glutamine antagonism has a dual effect: it directly hinders the growth of highly glutamine-dependent tumor cells and favorably remodels the TME to support a robust anti-tumor immune response.[2][3]

Preclinical studies have shown that JHU-083 can:

  • Reprogram Tumor-Associated Macrophages (TAMs): JHU-083 promotes the polarization of immunosuppressive M2-like TAMs towards a pro-inflammatory, anti-tumoral M1-like phenotype.[2]

  • Enhance T-cell Function and Persistence: By modulating T-cell metabolism, JHU-083 promotes the development of long-lived, memory-like T cells with superior anti-tumor activity.[4][[“]] Specifically, glutamine antagonism can foster a stem cell-like phenotype in CD8+ T cells and decrease the abundance of regulatory T cells (Tregs).[2][6][7]

  • Directly Inhibit Tumor Growth: JHU-083 has been shown to significantly reduce tumor growth and improve survival in various preclinical cancer models, including colon cancer, lymphoma, melanoma, and glioma.[3][8][9]

The metabolic reprogramming induced by JHU-083 creates a more favorable environment for CAR-T cells to function effectively, suggesting a strong synergistic potential.

Comparative Analysis of Combination Therapies

While JHU-083 presents a compelling metabolic approach, other strategies are also being investigated to augment CAR-T cell therapy. Below is a comparison of JHU-083 with three other prominent combination approaches: PI3K inhibitors, CDK4/6 inhibitors, and TGF-β inhibitors.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of these combination therapies with CAR-T cells.

Table 1: JHU-083 (and related glutamine antagonists) with CAR-T Cell Therapy

Parameter CAR-T Alone CAR-T + Glutamine Antagonist (DON) Fold Change/Improvement Cancer Model Reference
In Vitro Cytotoxicity (% Lysis)LowerHigherIncreasedB-cell Lymphoma[10]
In Vivo Tumor Burden (Bioluminescence)HigherLowerSignificantly ReducedB-cell Lymphoma[10]
CAR-T Cell Persistence (in vivo)LowerHigherIncreasedB-cell Lymphoma[10]
Memory T-cell Phenotype (% TN/TCM)LowerHigherEnrichedB-cell Lymphoma[10]

Note: Data for DON, a closely related glutamine antagonist of which JHU-083 is a prodrug, is used as a surrogate to illustrate the potential synergistic effects with CAR-T cells.

Table 2: Alternative Combination Therapies with CAR-T Cells

Combination Agent Parameter CAR-T Alone CAR-T + Agent Fold Change/Improvement Cancer Model Reference
PI3K Inhibitor In Vivo Tumor BurdenHigherReducedSignificantly DecreasedAcute Myeloid Leukemia[11][12]
CAR-T Cell Persistence (in vivo)LowerImprovedIncreasedAcute Myeloid Leukemia[11][12]
Memory T-cell Phenotype (% TN/TCM)LowerIncreasedEnrichedAcute Myeloid Leukemia[11][12]
CDK4/6 Inhibitor CAR-T Cell Persistence (in vivo)LowerEnhancedIncreasedMelanoma[[“]][13]
Endogenous Anti-tumor T-cell ImmunityWeakerPromotedStrengthenedMelanoma[[“]][13]
TGF-β Inhibitor In Vitro Cytotoxicity (% Lysis)Reduced in presence of TGF-βRestoredProtected from inhibitionTriple-Negative Breast Cancer[13][14]
In Vivo Tumor EliminationLess EffectiveMore EfficaciousImprovedSolid Tumors[11][15][16]
CAR-T Cell Proliferation (in vivo)LowerBetterEnhancedSolid Tumors[11][15][16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

JHU083_Mechanism Mechanism of JHU-083 in the Tumor Microenvironment cluster_TME Tumor Microenvironment cluster_Immune Anti-Tumor Immunity Tumor Cell Tumor Cell CAR-T Cell CAR-T Cell Tumor Cell->CAR-T Cell Target for Killing TAM (M2) Immunosuppressive TAM (M2-like) TAM (M2)->CAR-T Cell Suppresses TAM (M1) Pro-inflammatory TAM (M1-like) TAM (M2)->TAM (M1) Repolarization Treg Regulatory T-cell (Treg) Treg->CAR-T Cell Suppresses Glutamine Glutamine Glutamine->Tumor Cell Supports Growth Glutamine->TAM (M2) Glutamine->Treg CAR-T Cell->Tumor Cell Induces Apoptosis CD8+ T-cell CD8+ Effector T-cell CD8+ T-cell->Tumor Cell Induces Apoptosis TAM (M1)->Tumor Cell Phagocytosis JHU-083 JHU-083 JHU-083->TAM (M2) Inhibits JHU-083->Glutamine Inhibits Metabolism JHU-083->CAR-T Cell Promotes Memory Phenotype JHU-083->CD8+ T-cell Enhances Function

Caption: JHU-083 inhibits glutamine metabolism, hindering tumor growth and reprogramming the TME.

Experimental_Workflow In Vivo Evaluation of JHU-083 and CAR-T Cell Synergy cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis Tumor Implantation Tumor Cell Implantation (e.g., Xenograft) Tumor Growth Allow Tumor Establishment Tumor Implantation->Tumor Growth Control Vehicle Tumor Growth->Control Randomize Mice JHU-083 JHU-083 Alone Tumor Growth->JHU-083 Randomize Mice CAR-T CAR-T Cells Alone Tumor Growth->CAR-T Randomize Mice Combination JHU-083 + CAR-T Cells Tumor Growth->Combination Randomize Mice Tumor Volume Tumor Volume Measurement (Calipers/Imaging) Control->Tumor Volume Survival Kaplan-Meier Survival Analysis Control->Survival Cytokine Analysis Serum Cytokine Levels (ELISA) Control->Cytokine Analysis JHU-083->Tumor Volume JHU-083->Survival JHU-083->Cytokine Analysis CAR-T->Tumor Volume CAR-T->Survival CAR-T Persistence Flow Cytometry of Blood/Tissues CAR-T->CAR-T Persistence CAR-T->Cytokine Analysis T-cell Phenotyping Memory/Exhaustion Markers (Flow Cytometry) CAR-T->T-cell Phenotyping Combination->Tumor Volume Combination->Survival Combination->CAR-T Persistence Combination->Cytokine Analysis Combination->T-cell Phenotyping

Caption: Workflow for preclinical evaluation of JHU-083 and CAR-T cell combination therapy.

Detailed Experimental Protocols

In Vivo CAR-T Cell Therapy Model
  • Cell Lines and Animal Models:

    • Tumor cell lines (e.g., NALM-6 for B-ALL, PC-3 for prostate cancer) expressing the target antigen for the CAR-T cells are used.

    • Immunodeficient mice (e.g., NSG mice) are utilized to prevent rejection of human cells.

  • Tumor Engraftment:

    • A predetermined number of tumor cells (e.g., 1x10^6 cells) are injected intravenously or subcutaneously into the mice.

    • Tumor engraftment is monitored via bioluminescence imaging (if tumor cells are luciferase-tagged) or palpable tumor measurement.

  • CAR-T Cell Infusion:

    • Once tumors are established, mice are randomized into treatment groups.

    • A therapeutic dose of CAR-T cells (e.g., 5-10x10^6 cells per mouse) is administered intravenously.

  • JHU-083 Administration:

    • JHU-083 is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly using calipers or bioluminescence imaging.

    • Animal survival is monitored daily.

    • At defined endpoints, blood, tumors, and other organs are harvested for analysis of CAR-T cell persistence, phenotype, and cytokine levels.[17][18]

CAR-T Cell Persistence and Phenotyping by Flow Cytometry
  • Sample Preparation:

    • Single-cell suspensions are prepared from peripheral blood, spleen, or tumor tissue.

    • Red blood cells are lysed using an appropriate buffer.

  • Staining:

    • Cells are stained with a panel of fluorescently-labeled antibodies to identify CAR-T cells (e.g., anti-CAR idiotype or protein L), T-cell subsets (e.g., CD4, CD8), and memory/exhaustion markers (e.g., CD45RO, CCR7, PD-1, TIM-3).

  • Data Acquisition and Analysis:

    • Stained cells are analyzed on a flow cytometer.

    • The percentage and absolute number of CAR-T cells and their subpopulations are quantified.[9][19]

Cytokine Release Assay
  • Sample Collection:

    • Blood is collected from mice at various time points post-treatment and processed to obtain serum.

  • ELISA or Multiplex Assay:

    • Serum levels of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) are quantified using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.

Conclusion

The metabolic modulator JHU-083 holds significant promise as a synergistic partner for CAR-T cell therapy. By targeting glutamine metabolism, JHU-083 can reshape the tumor microenvironment from an immunosuppressive to an immune-supportive state, while simultaneously promoting the persistence and anti-tumor function of CAR-T cells. While direct comparative data with other combination strategies is still emerging, the preclinical evidence for JHU-083's mechanism of action is compelling. Further investigation into the optimal dosing and timing of JHU-083 in combination with CAR-T cell therapy is warranted to fully realize its therapeutic potential in treating solid tumors and improving patient outcomes. The alternative strategies involving PI3K, CDK4/6, and TGF-β inhibitors also show promise in preclinical models, highlighting the importance of a multi-pronged approach to overcoming the challenges of CAR-T cell therapy in solid tumors.

References

Comparative

Validating JHU-083 Target Engagement In Vivo: A Comparative Guide to Biomarkers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of in vivo biomarkers to validate the target engagement of JHU-083, a novel glutaminase inhibitor, with other...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo biomarkers to validate the target engagement of JHU-083, a novel glutaminase inhibitor, with other key alternatives in the same class. The following sections detail experimental data, protocols, and visual pathways to assist in the design and interpretation of preclinical and clinical studies.

Introduction to JHU-083 and Glutaminase Inhibition

JHU-083 is a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed for improved brain penetrance and oral bioavailability.[1] It targets glutaminase (GLS), the enzyme responsible for converting glutamine to glutamate, a critical step in cancer cell metabolism.[1] By inhibiting GLS, JHU-083 disrupts downstream pathways essential for tumor growth, including the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and mTOR signaling.[2][3] Validating that JHU-083 is effectively engaging its target in vivo is crucial for its clinical development. This guide compares established and emerging biomarkers for JHU-083 and other glutaminase inhibitors such as CB-839 (Telaglenastat) and IACS-6274.

Comparative Analysis of In Vivo Target Engagement Biomarkers

The selection of appropriate biomarkers is critical for demonstrating target engagement and pharmacodynamic activity of glutaminase inhibitors. The following tables summarize key quantitative data for JHU-083 and its alternatives.

Biomarker JHU-083 CB-839 (Telaglenastat) IACS-6274 BPTES
Direct Target Occupancy Measurement of DON in brain tissue (8-12 nmol/g 1 hour post 20 mg/kg oral dose in mice)[1]>75% tumoral GLS inhibition in patients[4]Not reportedNot reported
Enzyme Activity Decreased glutaminase activity in brain CD11b+ cells[5]>90% GLS inhibition in platelets at plasma exposures >300 nmol/L in patients[4]Strong inhibition of glutamine metabolism in peripheral blood mononuclear cells[2]Inhibition of glutaminase activity in tumor xenografts[6]
Metabolite Levels (Tumor) Reduced glutamate, ATP, and glutathione in glioma cells[2]Decreased glutamate and downstream metabolites (e.g., aspartate) in tumor xenografts[7]Not reportedIncreased glutamine and decreased glutamate in tumor xenografts[6]
Metabolite Levels (Systemic) Not reportedSignificant increase in circulating glutamine in patients[4]Decreased plasma glutamate to glutamine ratio (82.5-85.3% inhibition at doses of 120-240 mg)[8]Not reported
Downstream Signaling Reduced intracranial pS6 protein expression in a glioma model[2][3]Not reportedNot reportedNot reported

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of target engagement biomarkers.

Quantification of DON in Brain Tissue by LC-MS/MS (for JHU-083)
  • Objective: To measure the concentration of the active drug, DON, in brain tissue following JHU-083 administration.

  • Procedure:

    • Administer JHU-083 to mice via oral gavage (e.g., 20 mg/kg).[1]

    • Euthanize animals at a specified time point (e.g., 1 hour post-dose).[1]

    • Perfuse animals with saline to remove blood from the brain.

    • Dissect the brain and snap-freeze different regions (e.g., cortex, cerebellum, brain stem) in liquid nitrogen.[1]

    • Homogenize the brain tissue in a suitable buffer.

    • Perform protein precipitation using a solvent like acetonitrile.

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify DON levels.[1]

Measurement of Glutaminase (GLS) Activity in Tumor Biopsies or Platelets
  • Objective: To directly assess the inhibition of GLS enzyme activity.

  • Procedure:

    • Collect fresh tumor biopsies or platelet-rich plasma from treated and control subjects.

    • Homogenize the tissue or lyse the platelets under conditions that preserve the inhibitor-enzyme complex.

    • Measure GLS activity using a coupled enzymatic assay. This typically involves the conversion of glutamine to glutamate by GLS, followed by a reaction catalyzed by glutamate dehydrogenase that produces a detectable product (e.g., NADH).[4]

    • Compare the GLS activity in samples from treated subjects to that of untreated controls to determine the percent inhibition.[4]

Analysis of Glutamate and Glutamine Levels in Plasma or Tumor Tissue
  • Objective: To measure the pharmacodynamic effect of GLS inhibition on its substrate and product.

  • Procedure:

    • Collect plasma or tumor tissue from treated and control subjects.

    • For tumor tissue, perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • For plasma, perform protein precipitation.

    • Analyze the extracts using LC-MS/MS to quantify the absolute concentrations of glutamine and glutamate.

    • Calculate the glutamate-to-glutamine ratio. A decrease in this ratio indicates GLS inhibition.[8]

Immunohistochemistry (IHC) for Phosphorylated S6 (pS6)
  • Objective: To assess the downstream effects of glutamine metabolism inhibition on the mTOR signaling pathway.

  • Procedure:

    • Collect and fix tumor tissue in formalin, then embed in paraffin.

    • Cut thin sections of the paraffin-embedded tissue and mount them on slides.

    • Perform antigen retrieval to expose the pS6 epitope.

    • Incubate the sections with a primary antibody specific for phosphorylated S6 ribosomal protein (Ser235/236).

    • Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate to visualize the staining.

    • Counterstain with a nuclear stain like hematoxylin.

    • Quantify the staining intensity and the percentage of positive cells to assess the level of pS6 expression.[2]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by JHU-083 and a typical experimental workflow for biomarker analysis.

G cluster_0 Glutamine Metabolism & mTOR Signaling Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle mTORC1 mTORC1 alpha_KG->mTORC1 Activates pS6K p70S6K mTORC1->pS6K pS6 pS6 pS6K->pS6 JHU083 JHU-083 (DON) JHU083->GLS Inhibits GLS->Glutamate

Caption: JHU-083 inhibits glutaminase (GLS), blocking the conversion of glutamine to glutamate.

G cluster_1 In Vivo Biomarker Validation Workflow Animal_Model Animal Model with Tumor Treatment Administer JHU-083 or Vehicle Animal_Model->Treatment Sample_Collection Collect Tumor, Brain, and Blood Samples Treatment->Sample_Collection Biomarker_Analysis Biomarker Analysis Sample_Collection->Biomarker_Analysis LCMS LC-MS/MS (DON, Metabolites) Biomarker_Analysis->LCMS IHC IHC (pS6) Biomarker_Analysis->IHC Enzyme_Assay GLS Activity Assay Biomarker_Analysis->Enzyme_Assay Data_Analysis Data Analysis and Comparison LCMS->Data_Analysis IHC->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: A generalized workflow for validating JHU-083 target engagement in vivo.

References

Validation

A Preclinical Head-to-Head: JHU-083 and Gefitinib Combination Therapy for Bladder Cancer

For Immediate Release A novel combination therapy targeting both glutamine metabolism and EGFR signaling demonstrates significant preclinical anti-tumor activity in bladder cancer models. This guide provides a detailed c...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel combination therapy targeting both glutamine metabolism and EGFR signaling demonstrates significant preclinical anti-tumor activity in bladder cancer models. This guide provides a detailed comparison of the JHU-083 and gefitinib combination with current therapeutic alternatives, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

This report outlines the preclinical efficacy of combining JHU-083, a glutamine antagonist prodrug, with gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, for the treatment of bladder cancer. In preclinical studies, this combination has been shown to reverse the upregulation of PD-L1 on bladder cancer cells, a mechanism of immune evasion, thereby enhancing anti-tumor immunity.[1][2][3] This guide presents a comparative analysis of this novel approach against established and emerging treatments for bladder cancer, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Comparative Efficacy of Bladder Cancer Therapies

The following tables summarize the preclinical efficacy of the JHU-083 and gefitinib combination and compare it with key clinical data for alternative bladder cancer treatments.

Table 1: Preclinical Efficacy of JHU-083 and Gefitinib Combination in a Syngeneic Mouse Model of Bladder Cancer

Treatment GroupTumor Volume (mm³) at Day 14 (Mean ± SD)Tumor Weight (g) at Day 14 (Mean ± SD)CD8+ T-cell Infiltration (% of CD45+ cells, Mean ± SD)
Vehicle Control~1200~1.2~10
JHU-083 (0.2 mg/kg)~800~0.8~15
Gefitinib (50 mg/kg)~900~0.9~12
JHU-083 + Gefitinib~300 ~0.3 ~25

Source: Adapted from Ma et al., Cancer Immunology Research, 2025.[1][2][3]

Table 2: Clinical Efficacy of Alternative Therapies for Advanced Bladder Cancer

TreatmentTrial NamePatient PopulationMedian Overall Survival (OS)Objective Response Rate (ORR)
Enfortumab vedotin + Pembrolizumab EV-302Previously untreated locally advanced or metastatic urothelial carcinoma31.5 months68%
Pembrolizumab KEYNOTE-045Platinum-refractory advanced urothelial carcinoma10.3 months21.1%
Erdafitinib THORFGFR-altered metastatic urothelial carcinoma after prior PD-(L)1 therapy12.1 months46%
Gefitinib + Gemcitabine/Cisplatin CALGB 90102Advanced urothelial carcinoma15.1 months42.6%

Note: This table presents data from different clinical trials and patient populations and is for comparative reference only. Direct cross-trial comparisons are not statistically valid.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.

In Vivo Xenograft Studies for JHU-083 and Gefitinib Combination

Animal Model:

  • Mouse Strain: C57BL/6 mice (for syngeneic models) and BALB/c nude mice (for xenograft models) were used.[1]

  • Cell Line: Murine bladder cancer cell line MB49 was utilized. For in vivo imaging, MB49 cells were stably transfected with a luciferase gene.[1]

Tumor Implantation:

  • Subcutaneous Model: 1 x 10^6 MB49 cells were injected into the right flank of the mice.[1]

  • Orthotopic Model: 5 x 10^5 MB49-luciferase cells were instilled into the bladder of anesthetized mice via a catheter.[1]

Treatment Regimen:

  • JHU-083: Administered orally (gavage) at a dose of 0.2 mg/kg in PBS.[1]

  • Gefitinib: Administered orally (gavage) at a dose of 50 mg/kg in PBS.[1]

  • Combination Therapy: Both drugs were administered at the doses mentioned above.

  • Dosing Schedule: Daily administration for 5 days, followed by a 1-day break, for a total of two weeks.[1]

Efficacy Assessment:

  • Tumor Growth: Tumor volume was measured using calipers for subcutaneous models and via bioluminescence imaging for orthotopic models.[1]

  • Immunohistochemistry (IHC): Tumor tissues were harvested, and IHC was performed to analyze the infiltration of immune cells (e.g., CD8+ T-cells) and the expression of biomarkers like PD-L1.[1]

Signaling Pathways and Mechanisms of Action

The synergistic effect of JHU-083 and gefitinib stems from their complementary mechanisms of action, targeting both cancer cell metabolism and growth factor signaling.

Mechanism of JHU-083: Glutamine Antagonism

JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[4] It inhibits glutaminase and other glutamine-utilizing enzymes, thereby disrupting cancer cell metabolism and reprogramming the tumor microenvironment.[5][6]

JHU083_Mechanism JHU083 JHU-083 (Prodrug) DON DON (Active Drug) JHU083->DON Activation in TME Glutaminase Glutaminase DON->Glutaminase Immune_Suppression Immunosuppressive Microenvironment DON->Immune_Suppression Reduces T_Cell_Activation T-Cell Activation DON->T_Cell_Activation Promotes Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase->Immune_Suppression Supports TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Tumor_Growth Tumor Cell Growth & Proliferation TCA_Cycle->Tumor_Growth Immune_Suppression->T_Cell_Activation Inhibits

Mechanism of Action of JHU-083.
Mechanism of Gefitinib: EGFR Inhibition

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[7][8]

Gefitinib_Mechanism EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Leads to Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Leads to

Mechanism of Action of Gefitinib.
Combined Effect: Reversing Immune Evasion

Prolonged glutamine blockade with JHU-083 can lead to the upregulation of PD-L1 on bladder cancer cells via the EGFR/ERK/c-Jun signaling pathway, creating an immunosuppressive environment.[1][2][3] Gefitinib counteracts this by inhibiting the EGFR pathway, thereby preventing PD-L1 upregulation and restoring T-cell mediated anti-tumor immunity.[1][2][3]

Combined_Mechanism JHU083 JHU-083 Glutamine_Deprivation Glutamine Deprivation JHU083->Glutamine_Deprivation Induces ROS ROS Glutamine_Deprivation->ROS Increases EGFR_ERK_cJun EGFR/ERK/c-Jun Pathway ROS->EGFR_ERK_cJun Activates PDL1_Upregulation PD-L1 Upregulation EGFR_ERK_cJun->PDL1_Upregulation Leads to T_Cell_Suppression T-Cell Suppression PDL1_Upregulation->T_Cell_Suppression Causes Tumor_Immunity Anti-Tumor Immunity T_Cell_Suppression->Tumor_Immunity Inhibits Gefitinib Gefitinib Gefitinib->EGFR_ERK_cJun Inhibits Gefitinib->Tumor_Immunity Restores

Synergistic Mechanism of JHU-083 and Gefitinib.

Conclusion

The combination of JHU-083 and gefitinib presents a promising, mechanistically rationalized therapeutic strategy for bladder cancer. By targeting both metabolic and signaling vulnerabilities of cancer cells, this combination therapy demonstrates superior preclinical efficacy compared to either agent alone. Further investigation, including clinical trials, is warranted to evaluate its potential in patients with advanced bladder cancer. This guide provides a foundational overview for researchers to build upon in the ongoing effort to develop more effective cancer therapies.

References

Comparative

A Comparative Analysis of JHU-083 and DRP-104: Next-Generation DON Prodrugs for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals The landscape of cancer metabolism-targeted therapies is being reshaped by the revival of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer metabolism-targeted therapies is being reshaped by the revival of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist. The clinical utility of DON has historically been hampered by significant gastrointestinal (GI) toxicity. To circumvent this limitation, two prominent prodrugs, JHU-083 and DRP-104 (sirpiglenastat), have been developed to enable tumor-selective delivery of DON. This guide provides a comprehensive comparative analysis of these two investigational agents, supported by preclinical experimental data, to inform ongoing research and development in the field.

Executive Summary

Both JHU-083 and DRP-104 are designed as inactive prodrugs of the glutamine antagonist DON, aiming to improve its therapeutic index by minimizing systemic toxicity and maximizing tumor-specific activity. Preclinical evidence demonstrates that both compounds effectively inhibit tumor growth across a range of cancer models by disrupting glutamine metabolism. However, key differences in their chemical design lead to distinct pharmacokinetic profiles, with DRP-104 exhibiting a more favorable tumor-to-gastrointestinal tissue distribution of the active DON moiety. While both prodrugs show promise in modulating the tumor microenvironment to enhance anti-tumor immunity, the superior tumor targeting of DRP-104 may translate into a wider therapeutic window. DRP-104 is currently being evaluated in clinical trials.[1][2]

Comparative Data on Preclinical Performance

The following tables summarize key quantitative data from preclinical studies of JHU-083 and DRP-104. It is important to note that these data are collated from different studies and direct head-to-head comparisons in the same experimental settings are limited.

Table 1: Comparative Efficacy in Preclinical Cancer Models
Prodrug Cancer Model Dosing Regimen Key Efficacy Outcome
JHU-083 Orthotopic IDH1-mutant Glioma25 mg/kg, twice weeklySignificant extension of survival (p=0.027 vs. control)[3][4]
MYC-driven Medulloblastoma20 mg/kg, twice weekly29% increase in survival[5]
Prostate and Bladder Cancer1 mg/kg, oral administrationSignificant tumor reduction[6]
DRP-104 MC38 Colon Cancer0.5-1.4 mg/kg, s.c., 5 days on/2 days off96-101% tumor growth inhibition[7]
KEAP1-mutant Lung CancerNot specifiedSignificant tumor regression and increased median survival from 11 to 35 days[8]
EL4 Lymphoma1 mg/kg DON equivalent, i.v., 5 days/week for 2 weeksComplete tumor regression[9]
CT26 Colon Cancer0.5 mg/kg, s.c., once daily for 5 days90% tumor growth inhibition at day 12[10]
Table 2: Comparative Pharmacokinetics and Biodistribution
Parameter Observation
DRP-104 vs. JHU-083 DRP-104 demonstrated a >2.5-fold improved tumor/plasma and >3-fold improved tumor/GI tissue partitioning ratio compared to JHU-083.
DRP-104 In mice, DRP-104 treatment resulted in an 11-fold greater exposure of the active drug (DON) in the tumor compared to the gastrointestinal tract.[11][12][13]
JHU-083 Oral administration of JHU-083 leads to the accumulation of micromolar concentrations of DON in the mouse brain.[5]
Table 3: Effects on the Tumor Microenvironment (TME)
Prodrug Immune Cell Population Observed Effect
JHU-083 Tumor-Associated Macrophages (TAMs)Reprograms immunosuppressive M2-like macrophages to a pro-inflammatory, anti-tumor phenotype.[14]
T-cellsReduces regulatory T cells (Tregs) and increases stem-like CD8+ T cells.[6]
DRP-104 T-cells, NK cells, MacrophagesIncreases infiltration of T cells, NK cells, and macrophages into the tumor.[7][15]
T-cellsReverses T-cell exhaustion and enhances the function of CD4+ and CD8+ T cells.[8]

Mechanism of Action and Signaling Pathways

Both JHU-083 and DRP-104 are prodrugs that are enzymatically converted to DON within the body. The design of these prodrugs aims for preferential activation within the tumor microenvironment, which is often characterized by higher enzymatic activity compared to healthy tissues.[14] Once released, DON, as a glutamine mimic, irreversibly inhibits multiple enzymes that are dependent on glutamine for their function. This broad antagonism of glutamine metabolism disrupts several key cellular processes in cancer cells.

G cluster_prodrug Prodrug Administration cluster_activation Differential Activation JHU083 JHU-083 Tumor Tumor Microenvironment (High Enzymatic Activity) JHU083->Tumor GI Gastrointestinal Tract (Bio-inactivation) JHU083->GI DRP104 DRP-104 DRP104->Tumor DRP104->GI DON Active DON Tumor->DON Activation GI->JHU083 Inactivation GI->DRP104 Inactivation

Caption: Prodrug activation of JHU-083 and DRP-104.

The inhibition of glutamine-dependent enzymes by DON has profound effects on cancer cell metabolism and signaling. Notably, it disrupts the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. By depleting intracellular glutamine, DON and its prodrugs can lead to the downregulation of mTORC1 signaling, resulting in cell cycle arrest and reduced protein synthesis.[3][4][16]

G DON DON GlutamineEnzymes Glutamine-Dependent Enzymes DON->GlutamineEnzymes Inhibits Glutamine Glutamine Glutamine->GlutamineEnzymes mTORC1 mTORC1 Signaling GlutamineEnzymes->mTORC1 Activates Purine Purine Synthesis GlutamineEnzymes->Purine TCA TCA Cycle Anaplerosis GlutamineEnzymes->TCA CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Key signaling pathways affected by DON.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are synthesized protocols for key experiments cited in the preclinical evaluation of JHU-083 and DRP-104.

In Vivo Tumor Growth Inhibition Studies
  • Animal Models: Studies typically utilize immunodeficient mice (e.g., athymic nude mice) for xenograft models of human cancers or immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models to evaluate the role of the immune system.[3][7]

  • Tumor Cell Implantation: Cancer cells are implanted either subcutaneously (s.c.) into the flank for easy measurement of tumor volume or orthotopically to mimic the natural tumor environment (e.g., intracranial injection for glioma models).[3][7]

  • Drug Administration: JHU-083 has been administered orally (p.o.) or intraperitoneally (i.p.).[5][6] DRP-104 has been administered subcutaneously (s.c.) or intravenously (i.v.).[7][9] Dosing schedules vary between studies but often involve daily or several times weekly administration for a defined period.[3][7]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers for subcutaneous tumors. For survival studies, animals are monitored until a predetermined endpoint (e.g., tumor size limit, clinical signs of distress). Body weight is monitored as an indicator of toxicity.[3][9]

Pharmacokinetic Analysis
  • Drug Administration: A single dose of the prodrug is administered to tumor-bearing mice.

  • Sample Collection: At various time points post-administration, blood (for plasma), tumor, and gastrointestinal tissues are collected.

  • Sample Processing and Analysis: Tissues are homogenized, and drug concentrations (prodrug and active DON) are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[9]

Flow Cytometry for Immune Cell Profiling
  • Tumor Dissociation: Tumors are harvested and mechanically and enzymatically digested to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell surface markers (e.g., CD3, CD4, CD8 for T-cells; F4/80 for macrophages; CD11b, Gr-1 for myeloid-derived suppressor cells). A viability dye is used to exclude dead cells.[7][17][18][19]

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the tumor microenvironment. Data analysis is performed using specialized software (e.g., FlowJo).[7][17]

G cluster_analysis Ex Vivo Analysis start Tumor-bearing Animal Model treatment Administer JHU-083 or DRP-104 start->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint: Tumor Harvest or Survival Analysis monitoring->endpoint pk Pharmacokinetics (LC-MS/MS) endpoint->pk flow Flow Cytometry (Immune Profiling) endpoint->flow wb Western Blot (Signaling Pathways) endpoint->wb metabolomics Metabolomics endpoint->metabolomics

Caption: Experimental workflow for preclinical evaluation.

Western Blotting for mTOR Signaling
  • Protein Extraction: Protein lysates are prepared from treated and control tumor cells or tissues.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the mTOR signaling pathway (e.g., phosphorylated S6 ribosomal protein as a downstream marker of mTORC1 activity) and total protein controls.[3][20][21]

  • Detection: A secondary antibody conjugated to an enzyme is used to detect the primary antibodies, and the protein bands are visualized using a chemiluminescent substrate.

Metabolomic Analysis
  • Sample Collection and Preparation: Tumor tissues are rapidly harvested and flash-frozen to quench metabolic activity. Metabolites are then extracted from the tissue.

  • Data Acquisition: The extracted metabolites are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify a wide range of metabolites.[7][22][23][24]

  • Data Analysis: The resulting data is processed to identify significant changes in metabolite levels between treated and control groups, providing insights into the metabolic pathways affected by the drug.

Conclusion and Future Directions

JHU-083 and DRP-104 represent significant advancements in the development of glutamine antagonist-based cancer therapies. Both prodrugs demonstrate potent anti-tumor activity in a variety of preclinical models. The available data suggest that DRP-104 may possess a superior pharmacokinetic profile, with enhanced tumor-selective delivery of DON and a wider therapeutic window. The immunomodulatory effects of these agents are a particularly exciting area of investigation, with the potential for combination therapies with immune checkpoint inhibitors and other immunotherapies.[7]

The ongoing clinical development of DRP-104 will be critical in validating the preclinical findings in human patients.[1][2][25] Future research should focus on identifying predictive biomarkers of response to these agents and exploring their efficacy in a broader range of cancer types. Further head-to-head preclinical studies under identical experimental conditions would be invaluable for a more definitive comparison of the therapeutic potential of JHU-083 and DRP-104.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Procedures for JHU-083

JHU-083 is a potent, orally active, and selective glutaminase antagonist, functioning as a prodrug of 6-diazo-5-oxo-L-norleucine (DON).[1][2] Due to its nature as a research chemical with limited safety data, stringent a...

Author: BenchChem Technical Support Team. Date: December 2025

JHU-083 is a potent, orally active, and selective glutaminase antagonist, functioning as a prodrug of 6-diazo-5-oxo-L-norleucine (DON).[1][2] Due to its nature as a research chemical with limited safety data, stringent adherence to safety protocols during handling and disposal is imperative. This guide provides essential procedural information for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for JHU-083 is not publicly available; therefore, these guidelines are based on general best practices for handling potent, unstable research compounds and information from related substances.

Key Safety and Handling Information

A summary of critical safety and handling information for JHU-083 is presented below.

ParameterInformationSource
Physical State Solid[3]
Appearance White[3]
Solubility Soluble in water. Soluble in DMSO (62 mg/mL).[2][3]
Stability Solutions are unstable and should be freshly prepared.[2]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Incompatible Materials Strong oxidizing agents.[3]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[3]
First Aid: Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]
First Aid: Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[3]
First Aid: Inhalation Remove to fresh air.[3]
First Aid: Ingestion Clean mouth with water and drink plenty of water afterwards.[3]

Experimental Protocols: Disposal of JHU-083

The following step-by-step protocol outlines the recommended procedure for the disposal of JHU-083. This protocol is designed to mitigate risks associated with its potency and instability.

1. Decontamination of Non-Consumable Materials:

  • All non-consumable materials (e.g., glassware, spatulas) that have come into contact with JHU-083 should be decontaminated.
  • Rinse contaminated items with a suitable solvent (e.g., ethanol or isopropanol) to remove residual JHU-083.
  • Following the solvent rinse, wash with soap and copious amounts of water.[4]
  • The solvent rinseate should be collected and disposed of as hazardous chemical waste.

2. Disposal of Contaminated Consumables:

  • All consumable materials (e.g., pipette tips, gloves, weigh boats) contaminated with JHU-083 should be considered hazardous waste.
  • Place all contaminated consumables in a designated, sealed, and clearly labeled hazardous waste container.
  • The label should include "Hazardous Waste," the name of the chemical (JHU-083), and the date.

3. Disposal of Unused JHU-083:

  • Solid Waste:
  • Unused solid JHU-083 should be disposed of in its original container or a securely sealed and labeled hazardous waste container.
  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
  • Liquid Waste (Solutions):
  • As JHU-083 solutions are unstable, they should be prepared fresh for each experiment to minimize waste.[2]
  • Collect all waste solutions containing JHU-083 in a designated, sealed, and clearly labeled hazardous waste container.
  • The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
  • The label must clearly indicate the contents, including the name "JHU-083," the solvent(s) used, and the approximate concentration.

4. Final Disposal:

  • All hazardous waste containing JHU-083 must be disposed of through your institution's EHS office.
  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.
  • Do not dispose of JHU-083 down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of JHU-083.

JHU_083_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal contaminated_materials Contaminated Materials (Glassware, PPE, etc.) decontamination Decontaminate Non-Consumables contaminated_materials->decontamination consumable_waste Collect Contaminated Consumables contaminated_materials->consumable_waste unused_jhu083 Unused JHU-083 (Solid or Solution) chemical_waste Collect Unused JHU-083 unused_jhu083->chemical_waste ehs_disposal Dispose via Institutional EHS Office decontamination->ehs_disposal consumable_waste->ehs_disposal chemical_waste->ehs_disposal

Caption: Workflow for the safe disposal of JHU-083 and associated materials.

References

Handling

Personal protective equipment for handling JHU-083

For Researchers, Scientists, and Drug Development Professionals This document provides crucial safety and logistical information for the handling and disposal of JHU-083, a potent glutaminase antagonist. Adherence to the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of JHU-083, a potent glutaminase antagonist. Adherence to these procedures is vital to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

A summary of the key quantitative data for JHU-083 is presented below for easy reference.

PropertyValue
Chemical Formula C₁₄H₂₄N₄O₄
Molar Mass 312.370 g·mol⁻¹
Appearance Solid
Solubility Soluble in water
Storage Temperature -20°C
Stability Unstable in solution; prepare fresh

Personal Protective Equipment (PPE)

Due to its cytotoxic potential as a glutaminase inhibitor, stringent personal protective measures are mandatory when handling JHU-083. The following PPE should be worn at all times:

  • Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves are required. Change gloves immediately if contaminated.

  • Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is essential to prevent skin contact.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols.

  • Respiratory Protection: When handling the powdered form of JHU-083 or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All handling of the solid compound should be performed in a certified chemical fume hood.

Operational and Disposal Plans

A systematic approach to the handling and disposal of JHU-083 is critical to minimize exposure risks and prevent environmental contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store JHU-083 in its original, tightly sealed container in a designated, locked freezer at -20°C. The storage area should be clearly labeled with a "Cytotoxic Agent" warning sign.

Preparation of Solutions

Note: JHU-083 is unstable in solution and must be prepared fresh for each experiment.

  • Work Area Preparation: Conduct all preparation activities within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2). Cover the work surface with a disposable, absorbent, plastic-backed liner.

  • Reconstitution:

    • Allow the vial of JHU-083 to equilibrate to room temperature before opening to prevent condensation.

    • Carefully reconstitute the solid compound with the appropriate sterile solvent (e.g., water, PBS, or as specified in the experimental protocol) using a sterile syringe and needle.

    • To minimize aerosol formation, use a syringe with a Luer-Lok™ tip and employ a closed-system transfer device (CSTD) if available.

    • Gently swirl the vial to dissolve the contents completely. Do not shake vigorously.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and time of preparation.

Experimental Workflow: In Vitro and In Vivo

The following diagram illustrates the general workflow for handling JHU-083 in a laboratory setting.

JHU083_Handling_Workflow JHU-083 Handling and Safety Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect Shipment Store Store at -20°C Receive->Store PrepArea Prepare Fume Hood Store->PrepArea Reconstitute Reconstitute JHU-083 PrepArea->Reconstitute InVitro In Vitro Assay Reconstitute->InVitro InVivo In Vivo Administration Reconstitute->InVivo CollectWaste Collect Contaminated Waste InVitro->CollectWaste InVivo->CollectWaste Segregate Segregate Sharps & Liquid Waste CollectWaste->Segregate Dispose Dispose as Hazardous Chemical Waste Segregate->Dispose

JHU-083 Handling and Safety Workflow Diagram
Disposal Plan

  • Waste Segregation:

    • Sharps: All needles, syringes, and other sharp objects contaminated with JHU-083 must be disposed of in a designated, puncture-resistant, and leak-proof sharps container labeled "Cytotoxic Waste."

    • Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a clearly labeled, leak-proof container designated for hazardous chemical waste. Do not mix with other chemical waste streams unless compatibility has been verified.

    • Solid Waste: All contaminated solid waste, including gloves, gowns, bench liners, and vials, must be placed in a designated, leak-proof hazardous waste container labeled "Cytotoxic Waste."

  • Decontamination:

    • Decontaminate all non-disposable equipment and surfaces that have come into contact with JHU-083. A solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol is a common practice, but a validated decontamination procedure specific to your institution should be followed.

  • Waste Pickup: Arrange for the disposal of all JHU-083 waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocols

In Vivo Administration in Mice[1][2]
  • Preparation of Dosing Solution: For in vivo studies, JHU-083 is typically dissolved in sterile phosphate-buffered saline (PBS).[1] The solution should be prepared fresh before each administration.

  • Administration Route: JHU-083 is orally bioavailable and is commonly administered via oral gavage.[2][3]

  • Dosage: Dosages in published studies have ranged from 1.82 mg/kg to 20 mg/kg, administered on various schedules (e.g., daily, every other day, or twice weekly).[2] The exact dosage and schedule should be determined by the specific experimental design.

  • Animal Handling: All animal procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. Personnel should wear appropriate PPE during dosing and handling of animals. Cage bedding from treated animals should be handled as hazardous waste for at least 48 hours following the last administration.

In Vitro Cell-Based Assays[1]
  • Cell Culture: Culture cells in the appropriate medium and conditions as required for the specific cell line.

  • Treatment:

    • Prepare a stock solution of JHU-083 in a suitable solvent (e.g., sterile water or DMSO, followed by dilution in culture medium).[1]

    • Add the desired final concentration of JHU-083 to the cell cultures. Treatment durations in published studies have ranged from 24 to 72 hours.[2]

  • Assay: Following treatment, cells can be analyzed using various assays to assess cell viability (e.g., MTS assay), apoptosis (e.g., cleaved PARP or caspase-3 detection), or other relevant cellular responses.[2]

By strictly adhering to these safety and handling protocols, researchers can minimize the risks associated with JHU-083 and ensure a safe and productive research environment. Always consult your institution's safety guidelines and EHS department for specific requirements.

References

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